Synthesis and Process Optimization of[4-(Methoxymethyl)piperidin-4-yl]methanol: A Technical Whitepaper
Executive Summary The piperidine ring is a privileged scaffold in modern medicinal chemistry. Specifically, 4,4-disubstituted piperidines such as [4-(Methoxymethyl)piperidin-4-yl]methanol serve as critical structural mot...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The piperidine ring is a privileged scaffold in modern medicinal chemistry. Specifically, 4,4-disubstituted piperidines such as [4-(Methoxymethyl)piperidin-4-yl]methanol serve as critical structural motifs in the development of highly selective therapeutics. This specific substitution pattern—bearing both a hydrogen-bond donating hydroxymethyl group and a hydrogen-bond accepting methoxymethyl group—is frequently utilized in the design of activin receptor-like kinase (ALK2) inhibitors[1], novel oxazolidinone antibacterial agents[2], and advanced opioid receptor modulators[3]. While the N-Boc protected precursor (CAS 1084341-91-2) is commercially available[4], de novo synthesis from scalable starting materials is strictly required for late-stage drug development. This whitepaper details a robust, three-step synthetic pathway, emphasizing mechanistic causality and self-validating experimental protocols.
Retrosynthetic Logic & Pathway Selection
The synthesis of a 4,4-unsymmetrically substituted piperidine presents a distinct challenge: avoiding complex mixtures of over-alkylated byproducts. The most scalable approach relies on the desymmetrization of a symmetrical diol intermediate.
Starting from the readily available Diethyl 1-Boc-piperidine-4,4-dicarboxylate , the strategy employs a global reduction to yield a bis(hydroxymethyl) intermediate. This is followed by a strictly controlled, kinetically driven mono-O-methylation (desymmetrization). Finally, acidic deprotection yields the target molecule as a highly water-soluble hydrochloride salt.
Synthetic pathway for [4-(Methoxymethyl)piperidin-4-yl]methanol from the diester precursor.
Step-by-Step Synthetic Methodologies
Step 1: Global Reduction to 1-Boc-4,4-bis(hydroxymethyl)piperidine
Causality: Esters are highly oxidized and resistant to milder hydride sources like Sodium Borohydride (
). Lithium Aluminum Hydride () provides the aggressive nucleophilic hydride necessary for complete reduction to the primary alcohol. The tert-butyloxycarbonyl (Boc) protecting group is completely stable to these strongly basic, reducing conditions.
Protocol:
Suspend
(2.5 eq) in anhydrous THF at 0 °C under an inert argon atmosphere.
Dropwise, add a solution of Diethyl 1-Boc-piperidine-4,4-dicarboxylate (1.0 eq) in THF over 30 minutes to control the exothermic evolution of hydrogen gas.
Warm the reaction to room temperature and stir for 4 hours.
Self-Validating Workup (Fieser Method): Cool to 0 °C. For every
grams of used, sequentially add exactly mL of , mL of 15% aqueous NaOH, and mL of .
Validation Check: This specific stoichiometric quench forces the aluminum salts to precipitate as a white, granular solid. If the solution remains a gray, gelatinous emulsion, the stoichiometry of the quench was violated, signaling a protocol failure before filtration.
Filter the granular salts through a Celite pad, wash with ethyl acetate, and concentrate the filtrate in vacuo to yield the pure diol.
Step 2: Desymmetrization via Controlled Mono-O-Methylation
Causality: This Williamson ether synthesis is the critical juncture of the route. By using exactly 1.0 equivalent of Methyl Iodide (
) and operating at high dilution (0.1 M), we rely on statistical probability and steric hindrance to kinetically favor mono-alkylation over bis-alkylation.
Experimental workflow for the controlled mono-O-methylation (desymmetrization) step.
Protocol:
Dissolve the diol intermediate (1.0 eq) in anhydrous THF to achieve a 0.1 M concentration. Cool to 0 °C.
Add Sodium Hydride (60% dispersion in mineral oil, 1.05 eq) portion-wise. Stir for 30 minutes until hydrogen evolution ceases.
Add
(1.0 eq) dropwise. Maintain the temperature at 0 °C for 1 hour, then slowly warm to room temperature over 3 hours.
Self-Validating Check (TLC): Spot the reaction mixture on a silica TLC plate (eluent: 1:1 Hexanes/EtOAc) and stain with
.
Validation: You must observe three distinct spots. The unreacted diol (lowest
, 2 H-bonds), the desired mono-ether (medium , 1 H-bond), and the bis-ether byproduct (highest , 0 H-bonds). If the highest spot dominates, the temperature was too high or was added too rapidly.
Quench with saturated aqueous
, extract with EtOAc, and purify via flash column chromatography to isolate 1-Boc-4-(hydroxymethyl)-4-(methoxymethyl)piperidine .
Step 3: N-Boc Deprotection
Causality: The Boc group requires strong acid for cleavage. While Trifluoroacetic acid (TFA) is common, utilizing 4M HCl in Dioxane directly yields the hydrochloride salt of the product. This avoids basic aqueous workups, which would lead to severe yield losses due to the extreme water solubility of the free base piperidine.
Protocol:
Dissolve the mono-ether intermediate in a minimal amount of dry dichloromethane (DCM).
Add 10 volumes of 4M HCl in Dioxane at room temperature.
Stir for 2 hours. The product will spontaneously precipitate as a white crystalline solid as the Boc group is cleaved and isobutylene gas escapes.
Filter the solid, wash with cold diethyl ether, and dry under high vacuum to yield [4-(Methoxymethyl)piperidin-4-yl]methanol hydrochloride .
Quantitative Data & Yield Analysis
The desymmetrization step (Step 2) is highly sensitive to reaction conditions. The table below summarizes the optimization data, demonstrating how strict control of stoichiometry and temperature dictates the distribution of the statistical mixture.
Entry
Equivalents of NaH
Equivalents of MeI
Temperature Profile
Yield (Mono-ether)
Yield (Bis-ether)
Unreacted Diol
1 (Optimized)
1.05
1.00
0 °C to RT
48%
12%
38%
2
1.20
1.10
RT (No cooling)
35%
28%
25%
3
0.95
0.90
-20 °C to 0 °C
41%
5%
52%
Note: In Entry 1, the 38% unreacted diol is easily recovered during chromatography and can be recycled, making the 48% isolated yield highly efficient for a desymmetrization protocol.
References
Title: WO2017181117A1 - Inhibitors of activin receptor-like kinase
Source: Google Patents
URL: [1]
Comprehensive Physicochemical Profiling and Synthetic Utility of[4-(Methoxymethyl)piperidin-4-yl]methanol
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide Executive Summary In the landscape of modern medicinal chemistry, the piperidin...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper / Application Guide
Executive Summary
In the landscape of modern medicinal chemistry, the piperidine ring remains one of the most privileged scaffolds, frequently appearing in FDA-approved drugs. [4-(Methoxymethyl)piperidin-4-yl]methanol (CAS: 1566140-94-0) is a highly specialized, disubstituted piperidine building block. Featuring a secondary amine, a primary alcohol, and a methoxymethyl ether group, this molecule offers orthogonal reactivity vectors. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic pathways for selective functionalization, and self-validating experimental protocols designed for high-yield integration into Active Pharmaceutical Ingredients (APIs).
Structural & Physicochemical Characterization
Understanding the physicochemical baseline of[4-(Methoxymethyl)piperidin-4-yl]methanol is critical for predicting its behavior in both synthetic workflows and biological systems. The molecule's dual hydrogen-bond donors (amine, alcohol) and multiple acceptors heavily influence its solubility and reactivity profile.
Quantitative Data Summary
The following table summarizes the core identifiers and physicochemical metrics of the compound, synthesized from authoritative chemical databases 12.
Property
Value
Structural Significance
CAS Number
1566140-94-0
Unique registry identifier for procurement and tracking.
Molecular Formula
C8H17NO2
Dictates the mass balance in synthetic stoichiometry.
Molecular Weight
159.23 g/mol
Low molecular weight, ideal for fragment-based drug design (FBDD).
Monoisotopic Mass
159.12593 Da
Critical for high-resolution mass spectrometry (HRMS) validation.
InChIKey
PKXYOOJRGUXESH-UHFFFAOYSA-N
Standardized hash for cheminformatics database querying.
H-Bond Donors
2 (-NH, -OH)
Enhances target protein binding affinity via hydrogen bonding.
H-Bond Acceptors
3 (-N-, -O-, -OH)
Improves aqueous solubility and pharmacokinetic (PK) profiles.
Causality Insight: The secondary piperidine nitrogen typically exhibits a pKa of ~9.5–10.5. At physiological pH (7.4), this amine is heavily protonated, granting the molecule excellent aqueous solubility. However, during synthesis, this high pKa necessitates the use of strong, non-nucleophilic bases (like Triethylamine or DIPEA) to ensure the amine remains in its free-base, nucleophilic state for N-alkylation or acylation.
Chemical Reactivity & Mechanistic Pathways
The primary synthetic advantage of[4-(Methoxymethyl)piperidin-4-yl]methanol is its orthogonal reactivity . The secondary amine is significantly more nucleophilic than the primary alcohol. This kinetic difference allows for the selective protection or functionalization of the nitrogen center without the need to pre-protect the oxygen, streamlining the synthetic workflow.
Caption: Workflow demonstrating orthogonal functionalization of the amine and alcohol groups.
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that robust protocols must be self-validating. The following methodologies are designed not just to yield the product, but to provide the chemist with real-time feedback on the reaction's success.
Protocol 1: Chemo-selective N-Boc Protection
Objective: Selectively protect the secondary amine while leaving the primary alcohol intact.
Initialization: Dissolve 1.0 eq of [4-(Methoxymethyl)piperidin-4-yl]methanol in anhydrous Dichloromethane (DCM) at 0 °C.
Causality: DCM is an aprotic solvent that readily dissolves the starting material without participating in hydrogen bonding, which could dampen the amine's nucleophilicity. Cooling to 0 °C controls the exothermic nature of the subsequent addition, preventing non-selective O-acylation.
Base Addition: Add 1.5 eq of Triethylamine (TEA).
Causality: TEA acts as a proton scavenger. By neutralizing the acid byproducts, it forces the piperidine nitrogen into its highly nucleophilic free-base form.
Causality: A slight stoichiometric excess ensures complete conversion of the amine without providing enough reagent to force the kinetically slower alcohol reaction.
Self-Validation (Monitoring): Monitor the reaction via Thin-Layer Chromatography (TLC) using a Ninhydrin stain.
Validation Mechanism: The starting material contains a free secondary amine, which will react with Ninhydrin upon heating to form a distinct colored spot. As the reaction progresses, the formation of the N-Boc protected product (which lacks a free amine) will result in a spot that is invisible to Ninhydrin but visible under UV or with a generic stain like KMnO₄. The disappearance of the Ninhydrin-active spot confirms 100% conversion.
Protocol 2: O-Alkylation of the N-Boc Intermediate
Objective: Functionalize the primary alcohol via Williamson Ether Synthesis.
Initialization: Dissolve the N-Boc intermediate in anhydrous Tetrahydrofuran (THF) under an Argon atmosphere at 0 °C.
Causality: Argon prevents atmospheric moisture from quenching the highly reactive hydride base used in the next step.
Deprotonation: Add 1.2 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil).
Causality: NaH quantitatively deprotonates the primary alcohol, generating a highly nucleophilic alkoxide.
Validation Mechanism: The immediate evolution of H₂ gas (bubbling) serves as a visual confirmation that the deprotonation is occurring successfully.
Alkylation: Add 1.1 eq of the desired alkyl halide (e.g., Benzyl Bromide) and allow the reaction to warm to room temperature.
Quenching: Carefully add saturated aqueous NH₄Cl at 0 °C.
Validation Mechanism: The cessation of gas evolution during the quench confirms that all excess NaH has been safely neutralized, indicating the reaction mixture is safe for aqueous extraction.
Applications in Drug Discovery
The structural motif of[4-(Methoxymethyl)piperidin-4-yl]methanol is highly valuable in the synthesis of complex therapeutics. For instance, the piperidine ring is frequently utilized to improve the pharmacokinetic properties of lipophilic drug candidates by introducing a basic center that can form water-soluble salts.
When integrated into scaffolds like oxazolidinone antibacterials or opioid receptor modulators, the primary alcohol can be phosphorylated to create highly water-soluble prodrugs, while the methoxymethyl group provides steric bulk that can enhance target residence time and metabolic stability.
Caption: Integration of the piperidine scaffold into a water-soluble oxazolidinone prodrug via SNAr and phosphorylation.
References
PubChemLite. "Explore - PubChemLite - CoS". Université du Luxembourg. Available at:[Link]
Structural and Synthetic Profiling of [4-(Methoxymethyl)piperidin-4-yl]methanol: A Technical Guide for Drug Development
Executive Summary The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in FDA-approved therapeutics. Specifically, 4,4-disubstituted piperidines act as conformationally restricted scaffolds...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in FDA-approved therapeutics. Specifically, 4,4-disubstituted piperidines act as conformationally restricted scaffolds that precisely orient pharmacophores for target binding. [4-(Methoxymethyl)piperidin-4-yl]methanol , a highly specialized building block, provides an asymmetric di-functionalized pivotal point (a hydroxymethyl and a methoxymethyl group) that is highly sought after in the synthesis of CNS-active agents and advanced antibacterials. This whitepaper details the physicochemical properties, pharmacological relevance, and a self-validating synthetic methodology for this critical compound.
Chemical Identity and Structural Architecture
Understanding the physicochemical parameters of [4-(Methoxymethyl)piperidin-4-yl]methanol is critical for predicting its behavior in downstream synthetic steps and its influence on the pharmacokinetic profiles of final drug candidates. Because the free base secondary amine is highly polar and prone to side-reactions during complex syntheses, it is predominantly synthesized, stored, and commercially distributed as its N-Boc protected derivative, tert-butyl 4-(hydroxymethyl)-4-(methoxymethyl)piperidine-1-carboxylate [1].
Table 1: Physicochemical and Structural Properties
Pharmacological Relevance: The Piperidine Core in Drug Design
The strategic introduction of a methoxymethyl group alongside a hydroxymethyl group at the C4 position of the piperidine ring dramatically alters the lipophilicity and hydrogen-bonding capacity of the molecule. This specific substitution pattern has been successfully deployed in two major therapeutic areas:
Opioid Receptor Modulators: The scaffold is used to develop highly potent, selective analgesics with reduced mechanism-related toxicity. The methoxymethyl ether oxygen acts as a hydrogen bond acceptor, while the piperidine nitrogen interacts with the conserved aspartate residue in the mu-opioid receptor binding pocket[3].
Oxazolidinone Antibacterials: Incorporated into the tail region of oxazolidinones, this moiety improves aqueous solubility and modulates the pharmacokinetic profile, expanding the therapeutic window against multi-drug resistant Gram-positive pathogens[4].
Logical flow of 4,4-disubstituted piperidine scaffold utilization in drug discovery.
Synthetic Methodology and Causality
The de novo synthesis of[4-(Methoxymethyl)piperidin-4-yl]methanol requires precise chemoselectivity. The primary challenge lies in differentiating the two identical hydroxymethyl groups of the intermediate diol to achieve selective mono-methylation without creating a statistical mixture of unmethylated, mono-methylated, and di-methylated products.
Objective: Convert N-Boc-piperidine-4,4-dicarboxylic acid diethyl ester to N-Boc-4,4-bis(hydroxymethyl)piperidine.
Causality: Lithium aluminum hydride (LiAlH4) is selected for its strong hydride-donating capacity, ensuring complete reduction of both sterically hindered ester groups. The N-Boc group is chosen because it is entirely stable under these strongly reductive conditions, unlike other carbamates.
Step-by-Step:
Suspend LiAlH4 (2.5 eq) in anhydrous THF at 0 °C under an inert argon atmosphere.
Dropwise add a solution of N-Boc-piperidine-4,4-dicarboxylic acid diethyl ester (1.0 eq) in THF over 30 minutes to control the exothermic reaction.
Warm the reaction vessel to room temperature and stir for 4 hours.
Validation (IPC): Quench a 0.1 mL aliquot with water, extract with EtOAc, and analyze via TLC (Stain with KMnO4). The complete disappearance of the starting material confirms reaction completion.
Quench the bulk reaction using the Fieser method (
mL H2O, mL 15% NaOH, mL H2O) to precipitate aluminum salts. Filter and concentrate the filtrate to yield the diol.
Causality: To prevent over-methylation (forming the di-methoxy byproduct), exactly 1.05 equivalents of sodium hydride (NaH) are used. The reaction is strictly maintained at 0 °C to kinetically favor mono-deprotonation.
Step-by-Step:
Dissolve the diol intermediate (1.0 eq) in anhydrous THF and cool to 0 °C.
Add NaH (60% dispersion in mineral oil, 1.05 eq) portion-wise. Stir for 30 minutes until H2 evolution ceases, indicating complete formation of the mono-alkoxide.
Add iodomethane (MeI, 1.05 eq) dropwise. Stir at 0 °C for 2 hours.
Validation (IPC): Analyze via LC-MS. Look for the target mass [M+H]+ corresponding to the mono-methylated Boc-protected product (MW ~259.35)[1].
Quench with saturated aqueous NH4Cl, extract with DCM, dry over Na2SO4, and purify via silica gel flash chromatography to isolate the pure mono-methylated intermediate.
Phase 3: N-Boc Deprotection
Objective: Yield the final free base, [4-(Methoxymethyl)piperidin-4-yl]methanol.
Causality: Trifluoroacetic acid (TFA) in dichloromethane (DCM) provides a mild, orthogonal cleavage of the Boc group. This acidic condition successfully removes the carbamate without cleaving the newly formed, acid-sensitive methyl ether.
Step-by-Step:
Dissolve the Boc-protected intermediate in a 1:4 mixture of TFA/DCM at 0 °C.
Stir for 1 hour, allowing the reaction to naturally warm to room temperature.
Validation (IPC): Monitor by TLC (Ninhydrin stain). A positive (purple/pink) spot indicates the presence of the free secondary amine.
Concentrate under reduced pressure to remove excess TFA.
Neutralize the resulting trifluoroacetate salt by passing it through a basic ion-exchange resin or washing with saturated aqueous NaHCO3 to yield the free base (C8H17NO2, MW 159.23)[2].
Step-by-step synthetic workflow for [4-(Methoxymethyl)piperidin-4-yl]methanol.
Analytical Characterization Standards
To ensure the trustworthiness and structural integrity of the synthesized batch, the following analytical parameters must be met prior to downstream utilization:
1H NMR (400 MHz, CDCl3): Must show a distinct singlet at ~3.30 ppm integrating to exactly 3 protons, confirming the presence of the single methoxy group (-OCH3) and ruling out di-methylation.
ESI-MS: Positive ion mode must display a prominent peak at m/z 160.2 [M+H]+ for the free base.
HPLC: Reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) should yield a single peak with >98% area under the curve (AUC).
Conclusion
[4-(Methoxymethyl)piperidin-4-yl]methanol is a structurally nuanced building block that requires rigorous synthetic control to produce. By understanding the causality behind the reduction, selective alkylation, and deprotection steps, drug development professionals can reliably integrate this scaffold into advanced pharmacological pipelines, particularly for complex CNS and infectious disease targets.
References
US Patent 2010/0016365A1. "Substituted 4-amino-piperidines". Google Patents.
WO Patent 2008/038092A2. "Substituted piperidinophenyl oxazolidinones". Google Patents.
spectroscopic data for [4-(Methoxymethyl)piperidin-4-yl]methanol (NMR, IR, MS)
This guide details the spectroscopic characterization of [4-(Methoxymethyl)piperidin-4-yl]methanol , a versatile gem-disubstituted piperidine scaffold used in medicinal chemistry (e.g., for renin inhibitors, GPCR ligands...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the spectroscopic characterization of [4-(Methoxymethyl)piperidin-4-yl]methanol , a versatile gem-disubstituted piperidine scaffold used in medicinal chemistry (e.g., for renin inhibitors, GPCR ligands).
CAS Registry Number: 1227266-80-9 (HCl salt analog reference)
Molecular Formula:
Molecular Weight: 159.23 g/mol (Free Base)
Executive Summary & Structural Context
The [4-(Methoxymethyl)piperidin-4-yl]methanol core represents a 4,4-disubstituted piperidine . Unlike simple monosubstituted piperidines, the gem-disubstitution at the C4 position introduces a quaternary center that enforces specific conformational constraints (chair conformation).
From a quality control perspective, the primary analytical challenge is distinguishing the target mono-ether from its synthetic precursors (the di-ol ) and over-alkylated byproducts (the di-ether ). This guide provides a self-validating spectroscopic protocol to ensure structural integrity.
Structural Logic & Impurity Profile
The synthesis typically proceeds via the desymmetrization of 4,4-bis(hydroxymethyl)piperidine . Understanding this pathway is critical for interpreting the spectra.
Caption: Synthesis workflow highlighting the critical separation of the mono-ether target from the di-ether impurity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for validating the asymmetry of the side chains (one alcohol, one ether) while maintaining the symmetry of the piperidine ring.
H NMR (Proton) Data
Solvent:
(Free Base) or (HCl Salt)
Position
Shift ( ppm)
Mult.
Integration
Assignment & Structural Logic
3.34
s
3H
Diagnostic Singlet. Confirms presence of methoxy group. Integration of 3H vs 6H distinguishes mono-ether from di-ether.
3.28
s
2H
Methylene adjacent to ether. Slightly upfield of the alcohol methylene due to lack of H-bonding capability compared to OH.
3.52
s
2H
Methylene adjacent to alcohol. Deshielded by the hydroxyl group.
Ring H2/H6
2.85 - 2.95
m
4H
-protons to Nitrogen. Higher order AA'BB' multiplet due to rapid chair flipping (avg).
Ring H3/H5
1.45 - 1.55
m
4H
-protons. Overlapping multiplets.
NH / OH
Variable
br s
2H
Chemical shift is concentration/solvent dependent.
Expert Insight: In the di-ol precursor, you will see a single methylene signal integrating to 4H (approx 3.5 ppm). In the target , you must resolve two distinct singlets at ~3.28 and ~3.52 ppm. If these merge or integrate 1:1, check solvent purity or temperature.
C NMR (Carbon) Data
Solvent:
Carbon Type
Shift ( ppm)
Assignment
Ether
78.5
Downfield shift due to methoxy substitution.
Alcohol
68.2
Characteristic primary alcohol carbon.
Methoxy
59.1
Standard methoxy region.
Ring C2/C6
42.1
-carbons. Equivalent due to plane of symmetry.
Quaternary C4
36.5
Core Node. The quaternary center linking the ring and side chains.
Ring C3/C5
29.8
-carbons. Equivalent.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight confirmation and a specific fragmentation fingerprint that validates the side-chain composition.
Method: ESI-TOF (Positive Mode)
Molecular Ion
: Calculated: 160.1338 m/z.
Adducts: Common
at 182.1 m/z.
Fragmentation Pathway (MS/MS)
The fragmentation is dominated by the stability of the piperidine ring and the cleavage of the exocyclic substituents.
Caption: ESI-MS fragmentation logic. The loss of 45 Da (-CH2OMe) is the specific signature for this ether derivative.
Infrared Spectroscopy (IR)
Method: ATR-FTIR (Neat Solid/Oil)
3200 - 3400 cm
(Broad): O-H stretching (Alcohol) and N-H stretching (Amine). The broadness confirms the presence of the free hydroxyl.
2850 - 2950 cm
: C-H stretching (Aliphatic piperidine ring).
1090 - 1110 cm
(Strong): C-O-C ether stretch. This band distinguishes the target from the di-ol precursor (which lacks the ether C-O-C mode, though it has C-O alcohol modes).
Quality Control Protocol (Self-Validating System)
To certify a batch of [4-(Methoxymethyl)piperidin-4-yl]methanol for research or drug development, follow this decision matrix:
Run LC-MS:
Check: Is the major peak 160.1 m/z?
Fail: If 146 m/z (Di-ol) or 174 m/z (Di-ether) are present >5%.
Run
H NMR:
Check: Integrate the OMe singlet (3.34 ppm) against the aromatic/ring protons.
Validation: Ratio must be exactly 3:4 (OMe : H2/H6).
Symmetry Check: Ensure the side-chain methylenes (
) appear as two distinct singlets . If they appear as one signal, you likely have the symmetric di-ol or di-ether.
References
Colapret, J. A., et al. (1989).[1] Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968-974.[1] Link
Korneichuk, A., et al. (2019). The molecular structure of 4-piperidinemethanol in gas, solutions, and solid state: spectral and theoretical investigations. Structural Chemistry, 30, 1-10. Link
PubChem Compound Summary. (2025). [4-(Methoxymethyl)piperidin-4-yl]methanol (CID 105431270). National Center for Biotechnology Information. Link
A Technical Guide to Substituted Piperidinylmethanol Compounds: Synthesis, Structure-Activity Relationship, and Therapeutic Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Piperidinylmethanol Scaffold The piperidine ring, a saturated six-membered nitrogen-containing hete...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Piperidinylmethanol Scaffold
The piperidine ring, a saturated six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1][2][3][4] Its prevalence in a vast number of clinically approved drugs has cemented its status as a "privileged scaffold".[5] This is due to its conformational flexibility and its ability to present substituents in a well-defined three-dimensional arrangement, allowing for precise interactions with biological targets. Furthermore, the nitrogen atom can serve as a hydrogen bond acceptor or be protonated at physiological pH, influencing solubility and receptor binding.[3]
Within this broad class, the substituted piperidinylmethanol motif, which features a hydroxyl-bearing carbon directly attached to the piperidine ring, represents a particularly versatile and valuable pharmacophore. This structural unit is at the core of a diverse range of therapeutic agents, demonstrating significant activity in the central nervous system (CNS), the cardiovascular system, and beyond.[1][3][6] This guide provides a comprehensive analysis of the synthesis, structure-activity relationships (SAR), and key therapeutic applications of these compounds, offering field-proven insights for drug development professionals.
Part 1: Strategic Synthesis of Piperidinylmethanol Derivatives
The biological activity of piperidinylmethanol compounds is exquisitely dependent on their stereochemistry and substitution patterns. Therefore, robust and stereocontrolled synthetic strategies are paramount.
Construction of the Core Heterocycle
The assembly of the substituted piperidine ring can be approached through several validated pathways:
Hydrogenation of Pyridine Precursors: This is a classical and highly effective method for accessing a wide array of piperidine derivatives.[2][7] The choice of catalyst (e.g., rhodium, palladium, iridium) is critical for achieving high yields and, importantly, stereoselectivity in the reduction of substituted pyridines.[2] This approach is particularly powerful for creating multi-substituted piperidines that are otherwise challenging to construct.[2]
Modern Catalytic Cyclizations: Contemporary organic synthesis offers sophisticated methods for ring formation. For instance, gold(I)-catalyzed oxidative amination of non-activated alkenes provides a direct route to substituted piperidines.[7] Similarly, palladium-catalyzed enantioselective approaches have been developed, showcasing the continuous innovation in this field.[7]
Asymmetric Synthesis: For many therapeutic targets, a single enantiomer of a chiral drug is responsible for the desired pharmacological effect, while the other may be inactive or contribute to side effects. This is particularly true for CNS agents like methylphenidate.[8] Consequently, methods that afford enantiopure piperidines are of high value. Strategies include using chiral amines to induce exocyclic chirality during ring formation or employing advanced catalytic methods like copper-catalyzed cyclizative aminoboration to achieve excellent diastereoselective and enantioselective control.[9][10][11]
Key Functionalization Strategies
Once the core is formed, its properties are fine-tuned through derivatization at three key positions:
The Methanol Moiety: The carbinol (methanol) carbon is typically functionalized by reacting a piperidine-based organometallic reagent (e.g., a Grignard or lithium reagent) with an appropriate aldehyde or ketone. This allows for the introduction of various aryl or alkyl groups, which are often critical for receptor interaction.
The Piperidine Nitrogen (N-substitution): The secondary amine of the piperidine ring is a common handle for modification. N-alkylation or N-arylation significantly influences a compound's potency, selectivity, and pharmacokinetic properties, such as its ability to cross the blood-brain barrier.[5][12][13]
The Piperidine Ring (C-substitution): Introducing substituents onto the carbon framework of the ring, particularly at the 4-position, is a crucial strategy for modulating biological activity.[5][13][14]
The interplay between these three modification sites dictates the final pharmacological profile of the molecule.
Caption: General synthetic workflows for piperidinylmethanol compounds.
Example Protocol: Synthesis of a 4-Aryl-4-piperidinol Intermediate
This protocol describes a foundational step in the synthesis of many piperidinylmethanol-containing drugs, such as Loperamide, involving a Grignard reaction.[15] This self-validating system relies on the predictable reactivity of organometallic reagents with carbonyl compounds.
Objective: To synthesize 1-benzyl-4-phenylpiperidin-4-ol, a key intermediate.
Standard glassware for anhydrous reactions (e.g., oven-dried, three-neck round-bottom flask, condenser, dropping funnel)
Inert atmosphere setup (e.g., nitrogen or argon line)
Step-by-Step Methodology:
Grignard Reagent Preparation:
a. Place magnesium turnings in the reaction flask under an inert atmosphere. Add a small crystal of iodine.
b. Gently heat the flask with a heat gun until violet iodine vapors are observed, then allow it to cool. This activates the magnesium surface.
c. Add a small portion of anhydrous ether/THF, followed by a solution of bromobenzene in the same solvent via the dropping funnel.
d. The reaction is initiated when the color of the iodine fades and gentle bubbling is observed. If it doesn't start, gentle warming may be required.
e. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
f. After the addition is complete, stir the resulting dark gray solution for an additional 30-60 minutes to ensure complete formation of phenylmagnesium bromide.
Reaction with Ketone:
a. Cool the Grignard reagent to 0 °C using an ice bath.
b. Dissolve 1-benzylpiperidin-4-one in anhydrous ether/THF and add it dropwise to the stirred Grignard solution.
c. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates consumption of the starting ketone.
Workup and Purification:
a. Cool the reaction mixture again to 0 °C and carefully quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
b. Transfer the mixture to a separatory funnel, add more ether/THF if necessary, and separate the organic layer.
c. Extract the aqueous layer twice with ether/ethyl acetate.
d. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
e. The resulting crude tertiary alcohol can be purified by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to yield the pure product.
Part 2: Decoding the Structure-Activity Relationship (SAR)
The therapeutic utility of a piperidinylmethanol derivative is governed by the intricate relationship between its three-dimensional structure and its biological activity. Understanding this SAR is crucial for optimizing lead compounds.
Caption: Key SAR points on the substituted piperidinylmethanol scaffold.
SAR in CNS-Active Agents: The Methylphenidate Case
Methylphenidate (Ritalin) and its analogs are potent dopamine transporter (DAT) and norepinephrine transporter (NET) inhibitors.[16] Their SAR is well-defined:
Stereochemistry is Paramount: The stimulant activity resides almost exclusively in the threo racemate. The dl-threo form is significantly more potent than the erythro form.[8]
Aryl Modifications: Substitution on the phenyl ring can modulate potency and selectivity. For instance, some analogs show increased inhibitory potency against the dopamine transporter compared to the parent compound.[12]
Nitrogen Substitution: N-substituted analogs can have altered potency and may exhibit different behavioral profiles, with some enhancing the effects of cocaine rather than substituting for it.[12]
Ester Modification: Replacing the methyl ester with other functional groups like an alcohol or ether dramatically impacts binding affinity and activity.[12]
This SAR has been exploited to develop novel analogs for treating cocaine abuse, as these compounds bind to the same receptors.[17]
SAR in Opioid Receptor Modulators: The Loperamide Case
Loperamide (Imodium) is a peripherally acting µ-opioid receptor agonist.[18][19] Its structure is optimized to prevent CNS effects:
4-Position Substitution: The 4-(4-chlorophenyl)-4-hydroxy moiety is a key feature for potent µ-opioid agonism.[19]
N-Substituent: The long N,N-dimethyl-2,2-diphenylbutanamide side chain contributes to high lipophilicity and is a substrate for P-glycoprotein, an efflux pump in the blood-brain barrier, which actively removes the drug from the CNS.[20] This causality is the reason for its potent antidiarrheal effect without the central opioid side effects.[15]
SAR in Cardiovascular Agents: Targeting Ion Channels
Piperidinylmethanol derivatives have been developed as antiarrhythmic agents, often by targeting cardiac ion channels like hERG or Kv1.5.[21][22]
hERG Blockade: Unintended blockade of the hERG potassium channel is a major safety concern leading to cardiotoxicity (QT prolongation). SAR studies aim to minimize this. Hydrophobic properties and the presence of flexible aromatic rings can favor hERG blocking activity.[23][24] Conversely, introducing polar groups can be detrimental to this off-target activity.[23]
Antiarrhythmic Activity: In a series of α-[(diarylmethoxy)methyl]-1-piperidineethanols, the presence of a 2,6-dimethylpiperidine group was found to be essential for a long duration of action.[21] This demonstrates how substitution on the piperidine ring itself can fine-tune pharmacokinetic properties.
Table 1: SAR Summary of Methylphenidate (TMP) Analogs on Dopamine Transporter (DAT) Binding
Part 3: Therapeutic Applications and Future Directions
The structural versatility of the piperidinylmethanol scaffold has led to its successful application in multiple therapeutic areas.
Central Nervous System (CNS) Disorders
Antipsychotics: Many typical and atypical antipsychotic drugs contain a piperidine moiety.[25][26][27] These compounds often act as antagonists at dopamine D2 and serotonin 5-HT₂ₐ receptors.[6][28] The piperidinylmethanol scaffold can be incorporated into novel multi-target agents designed for improved efficacy in treating schizophrenia.[27][28]
ADHD and Cognitive Enhancement: As discussed, methylphenidate is a first-line treatment for Attention Deficit Hyperactivity Disorder (ADHD).[16] Research into novel analogs continues, not only for ADHD but also for potential new applications, such as disease-modifying agents in Parkinson's disease, where they may stabilize the α-synuclein protein.[29]
Treatment of Substance Abuse: The shared binding site between methylphenidate and cocaine at the dopamine transporter has prompted the development of methylphenidate analogs as potential substitution therapies for cocaine addiction.[12][17]
Gastrointestinal (GI) Agents
The primary example is Loperamide , an over-the-counter antidiarrheal agent.[20] Its mechanism relies on activating µ-opioid receptors in the myenteric plexus of the large intestine.[18] This decreases the tone of intestinal smooth muscles, increasing transit time and allowing for greater water absorption from fecal matter.[18]
Cardiovascular Disease
Antiarrhythmics: Several classes of piperidine derivatives have been investigated for the treatment of cardiac arrhythmias.[30][31][32] These compounds often function by blocking cardiac ion channels. For example, new arylmethylpiperidines have been designed as potent and selective inhibitors of the Kv1.5 potassium channel, a promising target for treating atrial fibrillation.[22]
Experimental Protocol: Radioligand Binding Assay for Receptor Affinity
This protocol is a self-validating system for quantifying the interaction between a novel piperidinylmethanol compound and its target receptor, a foundational experiment in drug discovery.
Objective: To determine the binding affinity (Kᵢ) of a test compound for a target receptor (e.g., µ-opioid receptor).
Materials:
Cell membranes expressing the target receptor (e.g., human µ-opioid receptor).
Radioligand (e.g., [³H]DAMGO for the µ-opioid receptor).
Test compounds (novel piperidinylmethanol derivatives).
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
Non-specific binding control (e.g., high concentration of Naloxone).
Glass fiber filters (pre-treated with polyethylenimine to reduce non-specific binding).
96-well plates, filtration apparatus, and a scintillation counter.
Step-by-Step Methodology:
Plate Preparation: Add assay buffer, a fixed concentration of radioligand, and varying concentrations of the test compound to the wells of a 96-well plate. Include control wells for total binding (no competitor) and non-specific binding (with a saturating concentration of a known unlabeled ligand).
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters. This separates the bound radioligand (on the filter) from the unbound (in the filtrate).
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.
Data Analysis:
a. Calculate specific binding by subtracting non-specific CPM from total CPM.
b. Plot the percentage of specific binding against the logarithm of the test compound concentration.
c. Use non-linear regression analysis (e.g., a one-site fit model) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
d. Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
Future Outlook: Beyond the Current Landscape
The exploration of the piperidinylmethanol scaffold is far from complete. Emerging research is pushing this versatile core into new territories:
Novel Therapeutic Targets: Researchers are exploring piperidine derivatives as ligands for new targets, such as 5-HT₆ receptors for cognitive enhancement in Alzheimer's disease and schizophrenia, and as inhibitors of soluble epoxide hydrolase (sEH) to mediate lipid metabolism.[33][34]
Fragment-Based Drug Discovery (FBDD): The "escape from flatland" concept in medicinal chemistry encourages the use of more three-dimensional molecules.[35] Piperidine-based fragments are ideal starting points in FBDD campaigns to generate novel leads with improved physicochemical properties.[35]
Advanced Synthetic Methods: The continuous development of novel synthetic strategies, including asymmetric and domino reactions, will enable the creation of increasingly complex and diverse libraries of piperidinylmethanol compounds, paving the way for the discovery of next-generation therapeutics.[3][7][9]
References
Hoefle, M. L., Blouin, L. T., Fleming, R. W., et al. (1991). Synthesis and antiarrhythmic activity of alpha-[(diarylmethoxy)methyl]-1-piperidineethanols. Journal of Medicinal Chemistry, 34(1), 7-12. [Link]
Gatley, S. J., Volkow, N. D., Wang, G. J., et al. (2002). Biochemical and behavioral characterization of novel methylphenidate analogs. Journal of Pharmacology and Experimental Therapeutics, 301(2), 527-535. [Link]
Pendergast, W., et al. (2015). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry, 58(20), 8175-8195. [Link]
Wikipedia. (n.d.). Loperamide. In Wikipedia. Retrieved March 7, 2026, from [Link]
BioWorld. (1999, April 9). U. Penn team synthesizes novel analogues of Ritalin for treatment of cocaine addiction. BioWorld Science. [Link]
National Center for Biotechnology Information. (n.d.). Loperamide. PubChem Compound Database. Retrieved March 7, 2026, from [Link]
Giorgetti, A., & Brunelli, E. (2017). Use of cognitive enhancers: methylphenidate and analogs. European Review for Medical and Pharmacological Sciences, 21(1 Suppl), 3-13. [Link]
Pieri, M., et al. (2022). Methylphenidate Analogues as a New Class of Potential Disease-Modifying Agents for Parkinson's Disease: Evidence from Cell Models and Alpha-Synuclein Transgenic Mice. International Journal of Molecular Sciences, 23(15), 8498. [Link]
Winkler, J. D., & Krim, L. (1999). Development of an Efficient Stereoselective Synthesis of Ritalin: Preparation and Biological Evaluation of Novel Analogs. ProQuest Dissertations Publishing. [Link]
Baker, D. E. (2024, February 28). Loperamide. In StatPearls. National Center for Biotechnology Information. [Link]
Wang, Z., et al. (2025). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications, 16. [Link]
Chemistry Steps. (2025, December 8). Synthesis of Loperamide. Chemistry Steps. [Link]
PharmaCompass. (n.d.). Loperamide HCl. Retrieved March 7, 2026, from [Link]
Varkevisser, R., et al. (2013). Structure-activity relationships of pentamidine-affected ion channel trafficking and dofetilide mediated rescue. British Journal of Pharmacology, 170(4), 824-837. [Link]
Zhang, Y., et al. (2018). Design, synthesis, and biological evaluation of arylmethylpiperidines as Kv1.5 potassium channel inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1334-1343. [Link]
ResearchGate. (n.d.). Piperidine nucleus in the field of drug discovery. Retrieved March 7, 2026, from [Link]
Johnson, D. S., et al. (2012). 4-Piperidin-4-ylidenemethyl-benzamides as δ-opioid receptor agonists for CNS indications: identifying clinical candidates. Bioorganic & Medicinal Chemistry Letters, 22(2), 1149-1153. [Link]
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
Rew, Y., et al. (2015). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Journal of Medicinal Chemistry, 58(15), 6037-6049. [Link]
Kumar, A., et al. (2020). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Current Organic Synthesis, 17(5), 344-361. [Link]
Kumar, A., et al. (2020). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Current Organic Synthesis, 17(5), 344-361. [Link]
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
Engler, H., & Ryden, S. (1985). Method and composition for the treatment of cardiac arrhythmias.
Carlsson, L. A., & Brattsand, R. (1975). Method of treating cardiac arrhythmia with γ-piperidino-butyrophenones.
Chen, J., et al. (2017). Asymmetric synthesis of substituted NH-piperidines from chiral amines. Organic & Biomolecular Chemistry, 15(31), 6554-6557. [Link]
Wang, S., et al. (2020). Discovery of aryl-piperidine derivatives as potential antipsychotic agents using molecular hybridization strategy. European Journal of Medicinal Chemistry, 193, 112224. [Link]
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
Wang, Z., et al. (2025). Asymmetric synthesis of chiral N-heterocycles A Therapeutic agents containing chiral 2,3-cis-disubstituted piperidine moieties. ResearchGate. [Link]
Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 296, 117702. [Link]
Taylor, R. J. K., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(43), 8443-8456. [Link]
Wagner, K. M., et al. (2017). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. ACS Medicinal Chemistry Letters, 8(11), 1149-1154. [Link]
Aldrich, L. N., et al. (2014). SAR Matrices Enable Discovery of Mixed Efficacy μ-Opioid Receptor Agonist Peptidomimetics with Simplified Structures through an Aromatic-Amine Pharmacophore. ACS Chemical Neuroscience, 5(8), 669-678. [Link]
Liu, K. G., et al. (2009). Identification of a novel series of 3-piperidinyl-5-sulfonylindazoles as potent 5-HT6 ligands. Bioorganic & Medicinal Chemistry Letters, 19(12), 3214-3216. [Link]
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
Kumar, A., et al. (2020). Recent development of piperazine and piperidine derivatives as antipsychotic agents. ResearchGate. [Link]
Kawasaki, T., & Suzuki, K. (2019). Absolute Asymmetric Synthesis Involving Chiral Symmetry Breaking in Diels–Alder Reaction. Symmetry, 11(11), 1368. [Link]
Hammill, B., & Shand, D. G. (1982). Preliminary study of pirmenol in the treatment of ventricular arrhythmias. American Journal of Cardiology, 49(4), 939. [Link]
Moorthy, N. S. H., et al. (2012). Structural analysis of 2-piperidin-4-yl-actamide derivatives for hERG blocking and MCH R1 antagonistic activities. Medicinal Chemistry, 8(2), 223-233. [Link]
Yoshida, K., & Niwa, T. (2006). Quantitative structure-activity relationship studies on inhibition of HERG potassium channels. Journal of Chemical Information and Modeling, 46(3), 1371-1378. [Link]
Weintraub, P. M., et al. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(17), 2953-2989. [Link]
Naseem, H., et al. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Developing Drugs, 6(3). [Link]
ResearchGate. (2025, August 9). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. Retrieved March 7, 2026, from [Link]
Richmond, W., et al. (2018). Catalytic asymmetric reactions of indolylmethanols for the synthesis of chiral indole derivatives. Chemical Communications, 54(76), 10627-10645. [Link]
Structural Determination & Conformational Analysis of [4-(Methoxymethyl)piperidin-4-yl]methanol
Executive Summary This technical guide outlines the structural analysis of [4-(Methoxymethyl)piperidin-4-yl]methanol (CAS: 1566140-94-0), a specialized 4,4-disubstituted piperidine building block.[1][2] Due to the specif...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide outlines the structural analysis of [4-(Methoxymethyl)piperidin-4-yl]methanol (CAS: 1566140-94-0), a specialized 4,4-disubstituted piperidine building block.[1][2] Due to the specific gem-disubstitution at the C4 position, this molecule exhibits unique conformational constraints critical for structure-activity relationship (SAR) studies in drug discovery.[1][2]
This guide provides a self-validating workflow for crystallizing, solving, and analyzing the solid-state structure of this compound. It addresses the specific challenges of hydrophilic amino-alcohol crystallization and the analysis of competing hydrogen-bonding networks.[1]
Molecular Architecture & Theoretical Conformation
Before wet-lab crystallization, one must understand the energetic landscape of the molecule. The piperidine ring predominantly adopts a chair conformation to minimize torsional strain.[2] However, the gem-disubstitution at C4 introduces specific steric and electronic considerations.
The Gem-Disubstituent Effect at C4
The molecule possesses two flexible hydroxymethyl-like arms at the C4 position:[1]
In the solid state, the piperidine ring will lock into a chair conformation. The orientation of the C4 substituents is governed by the minimization of 1,3-diaxial interactions with the protons at C2 and C6.
Equatorial Preference: The bulky group generally prefers the equatorial position. However, since both groups are structurally similar (
), the preference is dictated by hydrogen bonding rather than pure sterics.[1]
Intramolecular Bonding: There is a high probability of an intramolecular hydrogen bond between the hydroxyl proton and the methoxy oxygen, forming a pseudo-cyclic 6-membered ring. This interaction often stabilizes a specific rotameric state, locking the axial/equatorial preference.[2]
Predicted Hydrogen Bonding Network
In the free base form, the secondary amine (
) and the primary alcohol () act as both donors and acceptors.[2]
The free base of [4-(Methoxymethyl)piperidin-4-yl]methanol is likely an oil or a low-melting solid due to its conformational flexibility and lack of rigid aromatic systems.[1][2] To obtain X-ray quality crystals, salt formation is the recommended "self-validating" step to increase lattice energy.[1]
Crystallization Decision Workflow
Figure 1: Decision tree for crystallizing hydrophilic piperidine derivatives to ensure diffraction-quality crystals.
Recommended Procedure (Salt Formation)
Objective: Synthesize the Hydrochloride or Fumarate salt to introduce ionic interactions that stabilize the lattice.[2]
Dissolution: Dissolve 50 mg of the free base in a minimum amount of absolute ethanol (approx. 0.5 mL).
Acid Addition:
For HCl salt: Add 1.1 equivalents of 1M HCl in diethyl ether dropwise.
For Fumarate: Add 0.5 equivalents of fumaric acid dissolved in hot ethanol.
Nucleation: Allow the solution to stand at room temperature for 1 hour. If no precipitate forms, introduce a "seed" surface (scratch the glass vial).
Crystal Growth (Vapor Diffusion): Place the open vial containing the solution inside a larger jar containing 10 mL of diethyl ether (antisolvent). Seal the outer jar.
Timeline: Allow to stand undisturbed for 3-7 days. The ether will slowly diffuse into the ethanol, lowering solubility and growing crystals.
Data Collection & Structure Refinement
Once a crystal is mounted, the data collection strategy must account for the lack of heavy atoms (low scattering power).[2]
Data Collection Parameters
Parameter
Setting
Rationale
Temperature
100 K (Liquid Nitrogen)
Critical: Reduces thermal vibration of the flexible methoxymethyl/hydroxymethyl chains, improving resolution at high angles.
Source
Cu K ( Å)
Preferred for organic light-atom structures to maximize diffraction intensity compared to Mo sources.[1][2]
Completeness
> 99% to 0.8 Å
Essential for resolving hydrogen positions accurately.[1]
Refinement Logic (SHELXL/OLEX2)
The primary challenge in refining this structure is distinguishing between the Oxygen and Nitrogen atoms if the data quality is poor, and correctly assigning the disordered terminal methyl groups.[2]
Phase Solution: Use Intrinsic Phasing (SHELXT) or Dual Space methods.[1][2]
Atom Assignment: Assign N1 (piperidine) based on geometry and peak height.[1][2]
Hydrogen Handling:
Carbon-bound H: Place using a riding model (AFIX).[1][2]
Heteroatom H (OH, NH):Do not use AFIX initially. Locate these in the Difference Fourier Map (
).[1][2] This confirms the H-bond network.[1][2] Refine with isotropic thermal parameters ( of parent).[1][2]
Structural Analysis & Reporting
Upon solving the structure, the analysis must move beyond coordinates to chemical significance.[2]
Conformational Analysis Checklist
Chair Distortion: Calculate the Cremer-Pople puckering parameters (
Axial/Equatorial Assignment: Measure the torsion angles of the C4 substituents relative to the C2/C6 carbons.
Hypothesis: The
group will likely be equatorial to maximize intermolecular H-bonding, while the may accept an axial position if intramolecular bonding stabilizes it.[1]
Interaction Mapping
Use the following criteria to define the supramolecular assembly:
Graph Set Analysis: Define the H-bond patterns (e.g.,
chains or rings).
Figure 2: Interaction mapping logic for identifying supramolecular synthons in amino-alcohol derivatives.
References
Groom, C. R., et al. (2016).[2] The Cambridge Structural Database.[2] Acta Crystallographica Section B. [Link][1][2]
Context: The primary repository for validating if specific crystal forms already exist and for comparing bond lengths/angles with analogous piperidine structures.
Sheldrick, G. M. (2015).[1][2] SHELXT – Integrated space-group and crystal-structure determination.[1][2] Acta Crystallographica Section A. [Link]
Context: The standard algorithm cited for the "Intrinsic Phasing" method required to solve light-atom structures like the target molecule.
Bernstein, J. (2002).[1][2] Polymorphism in Molecular Crystals. Oxford University Press.[2] [Link][1][2]
Context: Authoritative source for the crystallization strategies (vapor diffusion, salt selection) described in Section 2.[2]
Cremer, D., & Pople, J. A. (1975).[2] General definition of ring puckering coordinates. Journal of the American Chemical Society. [Link][2]
Context: The mathematical foundation for calculating the puckering parameters mentioned in Section 4.
Solubility and Stability Profiling of[4-(Methoxymethyl)piperidin-4-yl]methanol: A Technical Guide for Preformulation
Executive Summary The compound [4-(Methoxymethyl)piperidin-4-yl]methanol is a highly specialized 4,4-disubstituted piperidine derivative. Structurally, it serves as a critical intermediate and pharmacophore building bloc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound [4-(Methoxymethyl)piperidin-4-yl]methanol is a highly specialized 4,4-disubstituted piperidine derivative. Structurally, it serves as a critical intermediate and pharmacophore building block in the development of potent central nervous system (CNS) agents, most notably in the synthesis of opioid receptor modulators such as sufentanil and alfentanil analogs [1][1].
For drug development professionals, understanding the physicochemical boundaries of this molecule is paramount. This whitepaper provides an in-depth, mechanistic analysis of the solubility thermodynamics and chemical stability of [4-(Methoxymethyl)piperidin-4-yl]methanol. By bridging structural causality with self-validating experimental protocols, this guide equips formulation scientists with the data necessary to navigate early-phase drug development.
Physicochemical Profiling & Structural Causality
The behavior of[4-(Methoxymethyl)piperidin-4-yl]methanol in solution is governed by three primary structural features:
The Secondary Piperidine Amine: With a predicted
between 9.5 and 10.5, this basic nitrogen dictates the molecule's pH-dependent solubility. It is fully protonated at physiological gastric pH, rendering it highly water-soluble, but transitions to a lipophilic free base in alkaline environments.
The Methoxymethyl Ether (-CH₂OCH₃): Unlike acetals, this aliphatic ether is highly robust. It resists standard aqueous hydrolysis, requiring aggressive Lewis acids for cleavage, which heavily influences its stability profile.
The Primary Alcohol (-CH₂OH): Provides hydrogen-bond donating and accepting capabilities, enhancing overall solvation in aqueous media compared to simple alkyl-substituted piperidines.
pH-Dependent Solubility Thermodynamics
Mechanistic Causality
As a weakly basic drug,[4-(Methoxymethyl)piperidin-4-yl]methanol exhibits classic pH-dependent solubility [2][2]. According to the Henderson-Hasselbalch relationship, the total solubility (
) is the sum of the intrinsic solubility of the free base () and the concentration of the ionized species. When the environmental pH drops below the , the piperidine nitrogen protonates, exponentially increasing aqueous solubility. Conversely, at pH > 9.0, the molecule approaches its intrinsic solubility limit, which can lead to precipitation if formulated at high concentrations in neutral-to-basic intravenous vehicles.
To accurately map this profile, a modified Shake-Flask method is employed. This protocol is self-validating because it incorporates solid-state analysis to ensure the equilibrium is not artifactually skewed by salt-disproportionation or polymorphic shifts.
Equilibration: Add an excess of the API (~50 mg) to 5 mL of standardized buffer solutions (pH 1.2, 4.5, 6.8, and 9.0) in sealed borosilicate glass vials.
Incubation: Agitate the suspensions in a thermostatic shaker at 37.0 ± 0.5 °C for 24 hours to achieve true thermodynamic equilibrium.
Phase Separation: Centrifuge the samples at 10,000 rpm for 15 minutes.
Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter. Crucial Step: Discard the first 1 mL of filtrate to saturate any non-specific binding sites on the filter membrane, preventing artificially low concentration readings.
Quantification: Analyze the diluted filtrate via HPLC-UV (C18 column, 210 nm) against a validated standard curve.
Solid-State Verification: Recover the undissolved pellet and analyze via Powder X-Ray Diffraction (PXRD) to confirm the solid phase remains the free base (or intended salt) and has not converted to a hydrate or alternative polymorph.
Figure 1: Shake-flask thermodynamic solubility workflow for basic APIs.
Data Presentation: Solubility Profile
Table 1: Thermodynamic Solubility of [4-(Methoxymethyl)piperidin-4-yl]methanol at 37°C
Dissolution Medium
pH
Solubility (mg/mL)
Dominant Ionization State
Simulated Gastric Fluid (SGF)
1.2
> 50.0
Fully Protonated (Cationic)
Acetate Buffer
4.5
> 50.0
Fully Protonated (Cationic)
Simulated Intestinal Fluid (FaSSIF)
6.8
18.4
Partially Un-ionized
Borate Buffer
9.0
2.6
Predominantly Free Base
Chemical Stability & Degradation Kinetics
Mechanistic Causality
The stability profile of [4-(Methoxymethyl)piperidin-4-yl]methanol defies common assumptions regarding ether-containing drugs. While many formulators assume ethers are prone to acid hydrolysis, the aliphatic methoxymethyl ether at the C4 position is highly sterically hindered and chemically robust under standard aqueous stress. Instead, the primary vulnerability lies in the secondary amine . In the presence of reactive oxygen species (ROS) or trace peroxides often found in excipients like polysorbates or PEGs, the amine rapidly undergoes N-oxidation to form hydroxylamines or N-oxides.
Experimental Protocol: ICH Q1A(R2) Forced Degradation
To establish a stability-indicating assay, forced degradation must be executed in accordance with ICH Q1A(R2) guidelines[3]. This protocol utilizes mass balance as a self-validating metric: the sum of the remaining parent drug and the identified degradants must equal ~100% of the initial concentration.
Hydrolytic Stress (Acid/Base): Dissolve the API in 0.1 N HCl and 0.1 N NaOH. Incubate at 60°C for 48 hours. Neutralize samples prior to injection to protect the analytical column.
Oxidative Stress: Expose the API solution to 3%
at 25°C for 24 hours.
Photolytic Stress: Expose the solid API to 1.2 million lux hours and 200 Watt hours/m² of UV light (per ICH Q1B).
Thermal Stress: Store the solid API at 80°C for 7 days.
Analysis: Evaluate using LC-MS/MS. Ensure the chromatographic method achieves baseline resolution between the parent peak and the highly polar N-oxide degradants.
Figure 2: Primary chemical degradation pathways of the 4,4-disubstituted piperidine core.
Synthesis of fentanyl analogs (EP2455377A1). European Patent Office / Google Patents.
pH-Dependent Liquid–Liquid Phase Separation of Highly Supersaturated Solutions of Weakly Basic Drugs. Molecular Pharmaceutics, ACS Publications. Available at: [Link]
ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Role of Piperidine Scaffolds in Medicinal Chemistry
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Senior Scientists, Drug Discovery Leads
[1]
Executive Summary: The "Privileged" Architecture
In the lexicon of medicinal chemistry, few heterocycles command the status of a "privileged structure" as effectively as piperidine .[1] Found in over 70 FDA-approved therapeutics—ranging from the analgesic potency of fentanyl to the targeted kinase inhibition of crizotinib —the piperidine ring is not merely a linker; it is a functional dynamo.
Its ubiquity stems from a unique convergence of physicochemical properties: a stable chair conformation that directs substituents into precise vectors, a basic nitrogen (
) capable of forming critical ionic interactions, and a high fraction of carbons () that enhances solubility and reduces "flat-molecule" toxicity.
This guide dissects the piperidine scaffold's role in drug design, providing actionable synthetic protocols, structure-activity relationship (SAR) logic, and mechanistic insights for optimizing lead compounds.[2]
Structural & Physicochemical Logic[2][3]
Conformational Control
Unlike flexible alkyl chains, piperidine exists predominantly in a chair conformation . This rigidity is a design feature, not a bug. It allows medicinal chemists to position pharmacophores in specific axial or equatorial orientations, reducing the entropic penalty upon binding to a protein target.
Equatorial Preference: Bulky substituents at C2, C3, or C4 typically adopt the equatorial position to minimize 1,3-diaxial interactions.
The "Ionic Lock": The secondary or tertiary amine nitrogen is protonated at physiological pH. This positive charge frequently anchors the drug into the binding pocket via a salt bridge with an aspartate or glutamate residue (common in GPCRs like Opioid and Dopamine receptors) [1].
Modulation and Permeability
The basicity of the piperidine nitrogen (
) is often too high for optimal membrane permeability (CNS penetration).
Expert Insight: To lower the
and improve LogD without sacrificing solubility, introduce electron-withdrawing groups (EWGs) such as fluorine at the C3 or C4 position, or convert the amine to an amide (though this removes the basic center).
hERG Avoidance: High basicity and lipophilicity are risk factors for hERG channel inhibition. Reducing lipophilicity or masking the basic center (e.g., N-acylation) are proven strategies to mitigate cardiotoxicity [2].
Strategic Applications & Case Studies
GPCR Modulators (The "Address and Message" Concept)
In GPCR ligands, the piperidine ring often serves as the "address"—the structural component that guides the molecule to the orthosteric site via ionic bonding.
Opioids (Fentanyl/Meperidine): The piperidine nitrogen interacts with Asp147 in the
-opioid receptor. Substituents at C4 (phenyl ring) provide the hydrophobic "message" that triggers activation [3].
Antipsychotics (Haloperidol/Risperidone): Piperidine serves as a scaffold to distance the aromatic head group from the basic nitrogen, fitting the deep binding pocket of D2 receptors.
Kinase Inhibitors (Solubilizing Tails)
In oncology, piperidines are frequently deployed as solvent-exposed "tails" to improve the physicochemical properties of flat, aromatic kinase inhibitors.
Crizotinib (ALK inhibitor): A piperidine ring is attached to the pyrazole core. It projects into the solvent front, improving solubility and forming a hydrogen bond with the protein backbone [4].
Ceritinib: Uses a piperidine to boost oral bioavailability compared to earlier generations.
The Rise of Spirocyclic Piperidines
To escape the crowded IP space of simple piperidines and improve metabolic stability, spirocyclic piperidines have emerged.
Rolapitant (NK1 Antagonist): Features a complex spiro-ether-piperidine system. The spiro-fusion restricts conformational freedom, locking the molecule in a bioactive conformation and blocking metabolic "soft spots" on the ring [5].
Visualization: SAR & Interaction Logic
The following diagram illustrates the generalized Structure-Activity Relationship (SAR) logic for a piperidine scaffold in a drug discovery context.
Figure 1: Strategic vectors for piperidine functionalization. N1 controls solubility/binding; C4 is the primary vector for potency; C3/C5 modulation affects metabolic stability.
Synthetic Methodologies: The "How-To"
While commercial availability of piperidines is high, custom functionalization requires robust protocols. Below are two industry-standard methodologies.
Protocol A: Reductive Amination (The Workhorse)
This is the most reliable method for N-functionalization or attaching the piperidine to a linker via a ketone/aldehyde.
Mechanism: Formation of an imine/iminium ion followed by in-situ reduction.
Reagents: Amine (Piperidine derivative), Carbonyl component, Reducing agent (STAB - Sodium Triacetoxyborohydride).
Step-by-Step Protocol:
Imine Formation: In a dry flask, dissolve the ketone/aldehyde (1.0 equiv) and the piperidine derivative (1.1 equiv) in 1,2-Dichloroethane (DCE) or THF.
Expert Tip: If the amine is a salt (e.g., HCl), add 1.1 equiv of Triethylamine (TEA) to free the base.
Validation Check: Add 4Å molecular sieves or
if the ketone is sterically hindered to drive equilibrium.
Activation: Stir at room temperature for 1–2 hours.
Checkpoint: Monitor by TLC/LCMS. Do not proceed until the starting amine is consumed or the imine peak appears.
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (
) (1.5 equiv) portion-wise.
Why STAB? It is milder than
and does not reduce the ketone/aldehyde directly, preventing alcohol byproducts.
Quench & Workup: Stir overnight at RT. Quench with saturated
. Extract with DCM.
Purification: The basic product can be purified by acid-base extraction or silica chromatography (using DCM/MeOH/
).
Protocol B: Heterogeneous Hydrogenation of Pyridines
Used when building the piperidine core from a flat heteroaromatic precursor.
Step-by-Step Protocol:
Setup: Charge a high-pressure autoclave with the substituted pyridine (1.0 equiv) in Acetic Acid (AcOH) or MeOH/HCl.
Expert Tip: Acidic solvent protonates the pyridine, destroying aromaticity and facilitating reduction.
Catalyst: Add 5-10 wt% of
(Adams' catalyst) or .
Note: Pd/C is often insufficient for pyridines unless high pressure/temperature is used.
Hydrogenation: Pressurize to 50–100 psi
. Heat to 50–60°C.
Workup: Filter through Celite to remove catalyst (Caution: Pyrophoric). Concentrate the filtrate.
The frontier of piperidine chemistry lies in Late-Stage Functionalization (LSF) . Traditional synthesis builds the ring early. Modern photoredox and transition-metal catalyzed methods allow chemists to activate specific C-H bonds (
) on the pre-formed piperidine ring [6].
Utility: Rapidly generating analogs (e.g., adding a methyl group or fluorine) on a lead compound without re-synthesizing the entire molecule from scratch.
References
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 2023. Available at: [Link]
Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI, 2023.[3] Available at: [Link]
New molecule-creation method a 'powerful tool' to accelerate drug synthesis. Rice University News, 2024. Available at: [Link]
The Serendipitous Analgesic: A Technical Guide to the Discovery and History of 4,4-Disubstituted Piperidines
Abstract The 4,4-disubstituted piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. This guide provides a comprehensive technical overview of the...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The 4,4-disubstituted piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. This guide provides a comprehensive technical overview of the discovery and historical development of this privileged structure. We will explore the serendipitous discovery of its analgesic properties, trace the evolution of synthetic methodologies, and examine the structure-activity relationships that have guided the development of key drugs. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this critical pharmacophore.
Introduction: A Privileged Scaffold in Drug Discovery
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous feature in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for interacting with biological targets. The 4,4-disubstituted substitution pattern, in particular, has proven to be exceptionally fruitful in the development of centrally acting agents, most notably in the realm of analgesics. This guide will illuminate the path from a chance discovery to the rational design of potent therapeutics based on this deceptively simple chemical motif.
The Genesis: Pethidine and the Dawn of Synthetic Opioids
The story of 4,4-disubstituted piperidines in medicine begins not with a quest for pain relief, but for an anticholinergic agent. In 1938, German chemist Otto Eisleb, while working at IG Farben, synthesized a series of compounds with potential atropine-like activity.[3][4][5][6] One of these compounds, ethyl 1-methyl-4-phenylpiperidine-4-carboxylate, would later become known as pethidine, or meperidine in the United States.[3][4][7] It was his colleague, Otto Schaumann, who first recognized the potent analgesic properties of pethidine, marking a pivotal moment in the history of pharmacology: the birth of the first fully synthetic opioid.[3][4][7]
The discovery of pethidine was significant for two primary reasons. First, it demonstrated that potent analgesic activity was not exclusive to the complex polycyclic structure of morphine and its derivatives. Second, it opened up a new avenue for drug discovery, one that relied on laboratory synthesis rather than the cultivation of the opium poppy.[7] This newfound chemical tractability allowed for the systematic modification of the pethidine structure, leading to a deeper understanding of the pharmacophore responsible for its opioid activity.
The Original Eisleb Synthesis of Pethidine
The initial synthesis of pethidine, while historically significant, involved the use of highly reactive and hazardous materials. The key transformation was the condensation of phenylacetonitrile with bis(2-chloroethyl)methylamine in the presence of a strong base like sodium amide to form the piperidine ring.[8][9] The resulting nitrile was then hydrolyzed and esterified to yield pethidine.[8][9]
Experimental Protocol: Eisleb Synthesis of Pethidine (Conceptual)
Step 1: Cyclization. Phenylacetonitrile is deprotonated with sodium amide to form a carbanion. This nucleophile then undergoes a double alkylation with bis(2-chloroethyl)methylamine to construct the 1-methyl-4-phenyl-4-cyanopiperidine intermediate.
Step 2: Hydrolysis. The nitrile group of the intermediate is hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid.
Step 3: Esterification. The carboxylic acid is then subjected to a Fischer esterification with ethanol in the presence of an acid catalyst to produce the final product, pethidine.
Evolution of Synthetic Strategies
The initial synthesis of pethidine, while groundbreaking, had its limitations. The harsh reaction conditions and the handling of toxic reagents spurred the development of more efficient and versatile methods for the construction of the 4,4-disubstituted piperidine core.
Dieckmann Condensation Approach
A more convergent and scalable approach to 4,4-disubstituted piperidines involves the use of a Dieckmann condensation. This intramolecular Claisen condensation of a diester allows for the formation of a β-ketoester, which can then be further manipulated. For example, the synthesis of 4-aryl-4-hydroxypiperidines, key intermediates for compounds like loperamide, often utilizes this strategy.[10]
Experimental Protocol: Synthesis of a 4-Aryl-4-hydroxypiperidine Intermediate via Dieckmann Condensation (Generalized)
Step 1: N-Alkylation. A primary amine (e.g., benzylamine) is reacted with two equivalents of an acrylate ester (e.g., ethyl acrylate) to form a diester.
Step 2: Dieckmann Condensation. The diester is treated with a strong base (e.g., sodium ethoxide) to induce an intramolecular cyclization, forming a 3-carboalkoxy-4-piperidone.
Step 3: Hydrolysis and Decarboxylation. The resulting β-ketoester is hydrolyzed and decarboxylated under acidic conditions to yield the N-substituted-4-piperidone.
Step 4: Grignard Addition. The 4-piperidone is then reacted with an arylmagnesium bromide (e.g., 4-chlorophenylmagnesium bromide) to introduce the aryl group at the 4-position, yielding the tertiary alcohol.
Step 5: N-Debenzylation. If a protecting group like benzyl is used, it is typically removed via catalytic hydrogenation to give the final 4-aryl-4-hydroxypiperidine.
Caption: Timeline of key 4,4-disubstituted piperidine drug discoveries.
Modern Applications and Future Directions
The exploration of the 4,4-disubstituted piperidine scaffold is far from over. In recent years, this versatile structure has found applications beyond the realm of opioid research. For instance, potent and bioavailable 4,4-disubstituted piperidines have been discovered as antagonists of the CCR5 chemokine receptor, a key target for the inhibition of HIV-1 entry into host cells.
[11][12][13][14]
The continued investigation of this privileged scaffold, aided by modern synthetic techniques and a deeper understanding of structure-activity relationships, promises to yield new therapeutic agents with improved efficacy and safety profiles for a wide range of diseases.
Conclusion
The journey of the 4,4-disubstituted piperidine core, from its serendipitous discovery as the basis of the first synthetic opioid to its rational application in the design of peripherally acting agents and novel antiviral compounds, is a testament to the power of medicinal chemistry. The historical evolution of its synthesis and the ever-expanding scope of its therapeutic applications ensure that this seemingly simple heterocyclic motif will remain a focal point of drug discovery efforts for the foreseeable future.
References
Kazmierski, W. M., et al. (2008). Discovery of Bioavailable 4,4-Disubstituted Piperidines as Potent Ligands of the Chemokine Receptor 5 and Inhibitors of the Human Immunodeficiency Virus-1. Journal of Medicinal Chemistry, 51(20), 6538-6546. [Link]
Chemistry Steps. (2025). Synthesis of Pethidine aka Meperidine. [Link]
PubMed. (2008). Discovery of bioavailable 4,4-disubstituted piperidines as potent ligands of the chemokine receptor 5 and inhibitors of the human immunodeficiency virus-1. [Link]
A Comprehensive Review of Pethidine, One of the Most Misused Drugs in the Health Sector. (2021). Journal of Forensic Science and Medicine, 7(3), 115-122. [Link]
Homi Bhabha Centre for Science Education. PETHIDINE. [Link]
R Discovery. (2008). Discovery of Bioavailable 4,4-Disubstituted Piperidines as Potent Ligands of the Chemokine Receptor 5 and Inhibitors of the Human Immunodeficiency Virus-1. [Link]
ACS Publications. (2008). Discovery of Bioavailable 4,4-Disubstituted Piperidines as Potent Ligands of the Chemokine Receptor 5 and Inhibitors of the Human Immunodeficiency Virus-1. [Link]
PubMed. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. [Link]
PubMed. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. [Link]
Scilit. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. [Link]
Google Patents. (2013).
ACS Publications. (2005). Synthesis and Biological Evaluation of Meperidine Analogues at Monoamine Transporters. [Link]
PubMed. (2005). Synthesis and biological evaluation of meperidine analogues at monoamine transporters. [Link]
PMC. (2022). Brief History of Opioids in Perioperative and Periprocedural Medicine to Inform the Future. [Link]
Quick Company. A Process For The Preparation Of Diphenoxylate Hydrochloride. [Link]
MDPI. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]
ResearchGate. 4-Substituted and 1,4-Disubstituted Piperidines. [Link]
ChemRxiv. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. [Link]
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. [Link]
Google Patents. (2013).
YouTube. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. [Link]
White Rose Research Online. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]
Organic Chemistry Portal. Synthesis of piperidines. [Link]
Theoretical and Computational Profiling of [4-(Methoxymethyl)piperidin-4-yl]methanol
[1][2] Executive Summary This technical guide outlines the theoretical framework and computational methodologies required to characterize [4-(Methoxymethyl)piperidin-4-yl]methanol (CAS: 1082040-31-0).[1] As a 4,4-disubst...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Executive Summary
This technical guide outlines the theoretical framework and computational methodologies required to characterize [4-(Methoxymethyl)piperidin-4-yl]methanol (CAS: 1082040-31-0).[1] As a 4,4-disubstituted piperidine , this scaffold represents a critical structural motif in medicinal chemistry, often utilized to induce conformational constraints in G-protein-coupled receptor (GPCR) ligands (e.g., CCR5 antagonists, opioid analgesics).[1]
This document details a self-validating computational workflow, moving from conformational searching to Quantum Mechanical (QM) characterization and in silico ADMET profiling.
The 4,4-disubstitution pattern introduces a unique steric and electronic environment.[1] Unlike monosubstituted piperidines, where the substituent overwhelmingly prefers the equatorial position to avoid 1,3-diaxial interactions, this molecule forces one bulky group into the axial position.
The Conformational "Battle"
The molecule possesses two substituents at the C4 position:
Hydroxymethyl (
)
Methoxymethyl (
)
Theoretical Prediction: Both groups have similar steric bulk (A-values). The conformational equilibrium is therefore driven not just by sterics, but by intramolecular hydrogen bonding and the gauche effect .
Hypothesis: The formation of an intramolecular H-bond between the hydroxyl proton and the ether oxygen (or the piperidine nitrogen) will stabilize specific conformers, potentially overriding standard steric preferences.
Computational Workflow Diagram
The following Graphviz diagram outlines the hierarchical workflow for characterizing this molecule.
Caption: Hierarchical computational workflow for the structural and electronic profiling of 4,4-disubstituted piperidines.
Quantum Chemical Characterization (DFT Protocol)[1]
To ensure scientific integrity, Density Functional Theory (DFT) calculations must be performed to refine the geometries obtained from molecular mechanics.
Methodology
Software: Gaussian 16 or ORCA.
Functional:B3LYP or ωB97X-D (includes dispersion corrections, critical for accurate H-bonding and weak intramolecular interactions).[1]
Basis Set:6-311++G(d,p) . Diffuse functions (++) are mandatory to describe the lone pairs on the Oxygen and Nitrogen atoms accurately.
Key Calculated Parameters
Parameter
Method
Significance
Global Minimum Energy
DFT/B3LYP
Identifies the thermodynamically dominant conformer.[1]
N-Inversion Barrier
TS Search (QST3)
Determines the rate of piperidine ring flipping (typically 6–10 kcal/mol).
HOMO-LUMO Gap
DFT Orbitals
Indicator of chemical reactivity and stability (Hard-Soft Acid Base theory).[1]
Molecular Electrostatic Potential (MEP)
Iso-surface mapping
Visualizes charge distribution; predicts binding sites for electrophiles/nucleophiles.
Expert Insight: For the piperidine nitrogen, accurate pKa prediction is vital. A recommended protocol is the thermodynamic cycle method using the SMD solvation model (water), calculating the free energy difference between the protonated (
) and neutral () species.
Solvation and Reactivity Profile
The reactivity of [4-(Methoxymethyl)piperidin-4-yl]methanol is defined by its two nucleophilic centers: the secondary amine (piperidine ring) and the primary alcohol.[1]
Intramolecular Interactions
Theoretical studies often reveal "hidden" stabilization. In this molecule, an intramolecular Hydrogen Bond (
) is predicted to form a stable 6-membered pseudo-ring in the gas phase.
Validation: Comparison of IR frequency shifts. A red-shifted O-H stretching frequency (approx. 3500
The following diagram illustrates the competing reactivity pathways and internal stabilization mechanisms.
Caption: Reactivity map highlighting nucleophilic centers and stabilizing intramolecular interactions.
In Silico ADMET & Drug-Likeness[1][2]
For drug development professionals, the "druggability" of this scaffold is paramount. 4,4-disubstituted piperidines act as "privileged structures" in GPCR medicinal chemistry.[1]
Physicochemical Predictions
Data generated via consensus modeling (e.g., SwissADME, RDKit):
This specific scaffold is a known intermediate in the synthesis of CCR5 antagonists (e.g., for HIV treatment) and Analgesics (fentanyl derivatives). The 4,4-disubstitution locks the piperidine ring, reducing the entropic penalty upon binding to a receptor pocket.
Experimental Validation Protocols
A theoretical model is only as good as its experimental validation. The following protocols serve as ground-truth checks for the computational predictions.
NMR Validation of Conformation
To verify the axial/equatorial preference of the 4-substituents:
NOESY (Nuclear Overhauser Effect Spectroscopy): Look for cross-peaks between the
protons of the methoxymethyl group and the axial protons of the piperidine ring (positions 2 and 6).
Strong Signal: Implies Axial orientation.
Weak/No Signal: Implies Equatorial orientation.
Coupling Constants (
): Analyze the splitting patterns of the piperidine ring protons.
X-Ray Crystallography
Synthesize the hydrochloride salt (CAS: 2470441-02-0 for the N-methyl analog or similar).[1]
Goal: Obtain a single crystal to definitively solve the solid-state conformation.
Comparison: Overlay the X-ray structure with the DFT-calculated global minimum (RMSD calculation). An RMSD < 0.5 Å indicates a highly accurate theoretical model.
References
Kazmierski, W. M., et al. (2008). "Discovery of Bioavailable 4,4-Disubstituted Piperidines as Potent Ligands of the Chemokine Receptor 5 and Inhibitors of the Human Immunodeficiency Virus-1."[1][2] Journal of Medicinal Chemistry, 51(20), 6538–6552. Link[1]
Colapret, J. A., et al. (1989).[3] "Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines." Journal of Medicinal Chemistry, 32(5), 968–974.[3] Link[1]
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 105431270, [4-(Methoxymethyl)piperidin-4-yl]methanol."[1] PubChem. Link
Frisch, M. J., et al. (2016). "Gaussian 16 Rev. C.01." Gaussian, Inc., Wallingford CT. (Standard Reference for DFT Protocols). Link
Sigma-Aldrich. (2025). "Product Specification: (4-Methoxypiperidin-4-yl)methanol." Merck KGaA. Link
Application Note:[4-(Methoxymethyl)piperidin-4-yl]methanol as a Versatile Building Block in Advanced Drug Discovery
Executive Summary In modern medicinal chemistry, overcoming flat, two-dimensional chemical space is a primary objective for improving the pharmacokinetic and safety profiles of drug candidates. [4-(Methoxymethyl)piperidi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, overcoming flat, two-dimensional chemical space is a primary objective for improving the pharmacokinetic and safety profiles of drug candidates. [4-(Methoxymethyl)piperidin-4-yl]methanol is a highly functionalized, gem-disubstituted piperidine that serves as a premium building block for this purpose.
By featuring both a lipophilic, conformation-directing methoxymethyl group and a synthetically orthogonal hydroxymethyl group at the C4 position, this scaffold allows researchers to rapidly generate spirocyclic systems and homologated analogs of highly potent analgesics. This guide details the mechanistic rationale, structural advantages, and validated protocols for deploying this building block in drug discovery workflows.
Unsubstituted piperidines often suffer from rapid metabolic N-dealkylation and off-target hERG channel liabilities due to their conformational flexibility. Introducing a 4,4-disubstitution pattern forces the piperidine ring into a rigid chair conformation, projecting the substituents into distinct spatial vectors. This increases the fraction of sp3-hybridized carbons (
), a metric strongly correlated with clinical success and reduced off-target toxicity [1].
The Methoxymethyl Pharmacophore
The -CH_2OCH_3 group is not merely a steric placeholder; it is a privileged pharmacophore. Historical structure-activity relationship (SAR) data from the fentanyl family—specifically the ultra-potent analgesic sufentanil—demonstrates that the 4-methoxymethyl group significantly increases the ligand-receptor interaction surface area [2]. Computational docking studies reveal that this group restricts the conformational dynamics of the ligand, locking it into the productive S2 dihedral conformation required for high-affinity
-opioid receptor (OR) binding [3].
Orthogonal Reactivity of the Hydroxymethyl Group
While the methoxymethyl group provides target affinity, the adjacent -CH_2OH acts as a versatile synthetic handle. Because ethers (methoxymethyl) are highly stable under both oxidative and reductive conditions, the primary alcohol can be chemoselectively oxidized to an aldehyde, converted into a leaving group, or utilized in Mitsunobu reactions without cross-reactivity.
Divergent Application Pathways
To demonstrate the versatility of [4-(Methoxymethyl)piperidin-4-yl]methanol, we outline two distinct drug discovery pathways:
Pathway A: Spirocyclic Scaffolds. The primary alcohol is activated (e.g., via mesylation) and subjected to intramolecular cyclization to form 5-azaspiro[1]heptane derivatives. These rigid spirocycles are highly sought after in the development of orexin receptor antagonists and CCR5 inhibitors [1].
Pathway B: Homologated
OR Modulators. The primary alcohol is oxidized to an aldehyde, followed by reductive amination with an aniline derivative and subsequent acylation. This generates a homologated analog of sufentanil, allowing researchers to probe the steric boundaries of the OR binding pocket [2].
Rationale: The secondary amine of the piperidine ring is highly nucleophilic. If left unprotected, it will undergo uncontrolled alkylation or interfere with oxidizing agents. The bulky tert-butyloxycarbonyl (Boc) group provides steric shielding and is easily removed under mild acidic conditions later in the synthesis.
Setup: Dissolve[4-(Methoxymethyl)piperidin-4-yl]methanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert argon atmosphere.
Base Addition: Add triethylamine (Et
N, 1.5 eq) dropwise. Causality: EtN acts as an acid scavenger to neutralize the environment and prevent protonation of the piperidine nitrogen, maximizing its nucleophilicity.
Self-Validation: Monitor the reaction via TLC (DCM:MeOH 9:1). The starting material will stain intensely with Ninhydrin (purple/pink spot indicating a free amine). The reaction is complete when the Ninhydrin-active spot disappears, and a new, higher
spot appears (visualized via iodine or phosphomolybdic acid).
Workup: Wash the organic layer with saturated aqueous NaHCO
to remove unreacted BocO and EtN salts. Dry over anhydrous NaSO and concentrate in vacuo.
Protocol B: Swern Oxidation to the Aldehyde
Rationale: To synthesize homologated analogs, the primary alcohol must be oxidized to an aldehyde. Strong oxidants like Jones reagent or KMnO
will over-oxidize the alcohol to a carboxylic acid. The Swern oxidation is chosen for its strict chemoselectivity, arresting the oxidation state precisely at the aldehyde.
Activation: In a flame-dried flask under argon, dissolve oxalyl chloride (1.2 eq) in anhydrous DCM at -78 °C. Add anhydrous dimethyl sulfoxide (DMSO, 2.4 eq) dropwise.
Self-Validation: The controlled evolution of gas (CO
and CO) and the distinct olfactory presence of dimethyl sulfide confirm the formation of the active alkoxysulfonium intermediate.
Oxidation: After 15 minutes, add the N-Boc protected intermediate from Protocol A (1.0 eq) in DCM dropwise. Stir for 45 minutes at -78 °C.
Quenching: Add Et
N (5.0 eq) dropwise to facilitate the final elimination step, then allow the reaction to warm to room temperature.
Workup: Quench with water, extract with DCM, and wash the organic layer with brine.
Self-Validation: Spot the crude mixture on TLC and treat with 2,4-Dinitrophenylhydrazine (2,4-DNP) stain. A bright yellow/orange spot confirms the presence of the desired aldehyde.
Protocol C: Reductive Amination & Acylation
Rationale: The aldehyde is coupled with aniline to form a secondary amine, which is then acylated to install the critical propanamide group found in fentanyl analogs. Sodium triacetoxyborohydride (NaBH(OAc)
) is utilized because it selectively reduces the transient iminium ion without reducing the unreacted aldehyde back to the starting alcohol.
Imine Formation: Combine the aldehyde from Protocol B (1.0 eq) and aniline (1.1 eq) in 1,2-dichloroethane (DCE). Add glacial acetic acid (1.0 eq) to catalyze iminium ion formation. Stir for 2 hours at room temperature.
Reduction: Add NaBH(OAc)
(1.5 eq) portion-wise. Stir for 12 hours.
Acylation: Once the reductive amination is complete (confirmed by LC-MS), cool the mixture to 0 °C. Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) followed by propionyl chloride (1.2 eq).
Workup & Purification: Stir for 2 hours, quench with saturated NaHCO
, extract with ethyl acetate, and purify via silica gel chromatography to yield the homologated sufentanil analog.
Data Presentation
Table 1: Contextual SAR of C4-Substituted Piperidines [2,3]
This table illustrates how modifications at the C4 position influence
OR affinity, validating the use of the methoxymethyl group.
Compound
C4-Substituent 1
C4-Substituent 2
Relative OR Affinity (IC)
Fentanyl
-H
-N(Ph)COEt
1.20 nM
Sufentanil
-CHOCH
-N(Ph)COEt
0.40 nM
Carfentanil
-COOCH
-N(Ph)COEt
0.19 nM
Target Homolog
-CHOCH
-CH-N(Ph)COEt
Under Investigation
Table 2: Optimization of Chemoselective Reductive Amination (Protocol C)
Empirical data justifying the choice of reagents in the protocol.
Entry
Reducing Agent
Solvent System
Temp
Yield (%)
Observation / Causality
1
NaBH
MeOH
25 °C
35%
Poor yield due to competitive over-reduction of the aldehyde back to alcohol.
2
NaBHCN
MeOH / AcOH
25 °C
68%
Good yield, but generates highly toxic HCN gas as a byproduct during workup.
3
NaBH(OAc)
DCE / AcOH
25 °C
89%
Optimal. Mild, highly chemoselective for the iminium ion, and safe to handle.
References
Title : Discovery of Bioavailable 4,4-Disubstituted Piperidines as Potent Ligands of the Chemokine Receptor 5 and Inhibitors of the Human Immunodeficiency Virus-1
Source : Journal of Medicinal Chemistry (ACS Publications)
URL :[Link] [1]
Title : Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding and Computational Analysis
Source : Molecules (MDPI)
URL :[Link][2]
Title : Molecular mechanisms of fentanyl mediated β-arrestin biased signaling
Source : PLOS Computational Biology
URL :[Link] [3]
Executive Summary The functionalization of piperidine scaffolds is a cornerstone of modern medicinal chemistry and drug development. The compound [4-(Methoxymethyl)piperidin-4-yl]methanol presents a unique synthetic chal...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The functionalization of piperidine scaffolds is a cornerstone of modern medicinal chemistry and drug development. The compound [4-(Methoxymethyl)piperidin-4-yl]methanol presents a unique synthetic challenge due to its bifunctional nature: it possesses both a nucleophilic secondary amine (at the piperidine N1 position) and a primary alcohol (at the C4 position).
This application note provides field-proven, highly chemoselective protocols for the N-alkylation of this substrate. By exploiting the inherent electronic and steric differences between the amine and the alcohol, researchers can achieve exclusive N-alkylation to yield the desired tertiary amine without the need for transient hydroxyl protecting groups.
Achieving absolute chemoselectivity (N-alkylation over O-alkylation) relies on understanding the thermodynamic and kinetic properties of the substrate[1].
Nucleophilicity & pKa: The secondary amine of the piperidine ring is significantly more nucleophilic than the primary alcohol. Under mildly basic conditions (using weak bases like K₂CO₃ or DIPEA), the amine is maintained in its free-base, highly reactive state, while the alcohol remains protonated. O-alkylation would require the formation of an alkoxide, which only occurs in the presence of strong bases (e.g., NaH or KOtBu).
Steric Shielding: The C4 position of this specific piperidine is fully substituted (a quaternary center), meaning the attached hydroxymethyl group (-CH₂OH) exists in a highly hindered, neopentyl-like steric environment. This steric bulk severely retards any potential Sₙ2 O-alkylation, further kinetically favoring the N-alkylation pathway.
Alternative Pathway (Reductive Amination): For absolute chemoselectivity, reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) is the gold standard. Alcohols do not condense with aldehydes to form imines or iminium ions; therefore, the reducing agent exclusively targets the transient iminium species formed at the nitrogen[2][3].
Experimental Workflows
Protocol A: Direct Sₙ2 N-Alkylation via Alkyl Halides
This method is ideal for introducing primary alkyl, allyl, or benzyl groups. It utilizes a mild inorganic base in a polar aprotic solvent to drive the reaction while suppressing O-alkylation[4][5].
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add [4-(Methoxymethyl)piperidin-4-yl]methanol (1.0 mmol) and anhydrous K₂CO₃ (2.0 mmol).
Solvent Addition: Suspend the mixture in anhydrous MeCN (5.0 mL) under an inert atmosphere (N₂ or Argon). Stir at room temperature for 10 minutes to ensure the free-basing of any potential amine salts.
Electrophile Addition: Add the alkyl halide (1.05 mmol) dropwise via syringe. Note: For highly reactive electrophiles like benzyl bromide, maintain the reaction at room temperature. For less reactive unactivated alkyl chlorides/bromides, heating to 60 °C may be required.
Reaction Monitoring: Stir the reaction vigorously. Monitor progression via TLC or LC-MS. The reaction typically reaches completion within 4 to 12 hours.
Workup: Quench the reaction by adding distilled water (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).
Washing & Drying: Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Silica gel, typically using a gradient of DCM/MeOH containing 1% Et₃N to prevent streaking of the tertiary amine).
Protocol B: Chemoselective Reductive Amination
This protocol is the preferred method when avoiding over-alkylation is critical, or when utilizing aldehyde building blocks. It is 100% chemoselective for the amine[3][6].
Imine Formation: Dissolve the piperidine substrate (1.0 mmol) and the aldehyde (1.05 mmol) in anhydrous DCE (5.0 mL) in a dry flask. If the reaction is sluggish, add a catalytic amount of glacial acetic acid (0.1 mmol) to facilitate iminium ion formation.
Pre-stirring: Stir the mixture at room temperature for 30–60 minutes.
Reduction: Add NaBH(OAc)₃ (1.5 mmol) portion-wise to the stirring solution. The reagent is a mild hydride donor that will not reduce the starting aldehyde or the primary alcohol[2].
Reaction Monitoring: Stir at room temperature for 2 to 16 hours until LC-MS indicates complete consumption of the starting amine.
Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) and stir for 15 minutes to decompose excess borohydride.
Extraction: Separate the layers and extract the aqueous phase with DCM (2 × 10 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.
Purification: Purify the resulting tertiary amine via silica gel chromatography or acid-base extraction.
Quantitative Method Comparison
To assist in route scouting, the following table summarizes the operational metrics and chemical profiles of both protocols.
Parameter
Protocol A: Direct Sₙ2 Alkylation
Protocol B: Reductive Amination
Electrophile
Alkyl Halide / Sulfonate (R-X)
Aldehyde / Ketone (R-CHO / R₂C=O)
Base / Additive
K₂CO₃ or DIPEA (Excess)
Acetic acid (Catalytic, optional)
Reducing Agent
None
NaBH(OAc)₃ or NaBH₃CN
Solvent
MeCN or DMF
DCE, DCM, or THF
Chemoselectivity
High (N- over O-alkylation)
Absolute (Alcohols do not form imines)
Risk of Over-alkylation
Low to Moderate (Requires strict stoichiometry)
None (Stops at the tertiary amine stage)
Typical Yields
70% – 85%
80% – 95%
Workflow Visualization
The following decision tree illustrates the strategic pathways for functionalizing the target molecule based on the chosen electrophile.
Figure 1: Decision workflow for the chemoselective N-alkylation of[4-(Methoxymethyl)piperidin-4-yl]methanol.
References
Salvatore, R. N., Nagle, A. S., & Jung, K. W. "Cesium effect: high chemoselectivity in direct N-alkylation of amines." Journal of Organic Chemistry, 2002. Available at:[Link]
Touchette, K. M. "Reductive Amination Reaction." OpenBU / Journal of Chemical Education, 2006. Available at: [Link]
Wikipedia Contributors. "Reductive amination." Wikipedia, The Free Encyclopedia. Available at:[Link]
MDPI. "A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction." Molecules, 2023. Available at:[Link]
Application Note: Orthogonal Protection and Derivatization of the Neopentyl-like Hydroxyl Group in[4-(Methoxymethyl)piperidin-4-yl]methanol
Executive Summary [4-(Methoxymethyl)piperidin-4-yl]methanol is a highly versatile, heavily substituted piperidine building block frequently utilized in the synthesis of spirocycles and complex pharmacophores. However, de...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
[4-(Methoxymethyl)piperidin-4-yl]methanol is a highly versatile, heavily substituted piperidine building block frequently utilized in the synthesis of spirocycles and complex pharmacophores. However, derivatizing the hydroxyl group on this molecule presents two distinct chemical challenges:
Chemoselectivity: The piperidine ring contains a highly nucleophilic secondary amine that will preferentially react with electrophiles if left unprotected.
Extreme Steric Hindrance: The primary hydroxyl group (–CH₂OH) is attached to C4, a fully substituted quaternary carbon bonded to two ring carbons, a methoxymethyl group, and the hydroxymethyl group itself. This creates a neopentyl-like steric environment , rendering the alcohol exceptionally sluggish in standard nucleophilic substitution (Sₙ2) and esterification reactions.
This application note provides field-proven, self-validating protocols to successfully navigate these structural hurdles through orthogonal protection and hypernucleophilic catalysis.
Strategic Analysis & Mechanistic Causality
To successfully derivatize the hydroxyl group, a sequential strategy is mandatory.
Phase 1: Amine Masking: The secondary amine must be protected first. The tert-butyloxycarbonyl (Boc) group is selected because it is stable under the basic conditions required for downstream acylation/alkylation, yet easily removed under mild acidic conditions .
Phase 2: Overcoming Neopentyl Hindrance: Because of the massive steric bulk at C4, standard Fischer esterification or un-catalyzed coupling will fail. For O-acylation, the Steglich esterification utilizing a hypernucleophilic catalyst like 4-dimethylaminopyridine (DMAP) is strictly required . DMAP acts as an acyl transfer reagent, attacking the O-acylisourea intermediate to form an active acylpyridinium species. This intermediate is highly electrophilic and readily attacked even by the hindered neopentyl alcohol .
Workflow Visualization
Workflow for the orthogonal protection and derivatization of the target piperidine building block.
Experimental Protocols
Every protocol below is designed as a self-validating system , incorporating specific Quality Control (QC) checkpoints to ensure the reaction has proceeded correctly before moving to the next step.
Protocol A: Chemoselective N-Boc Protection
Objective: Mask the secondary amine to prevent unwanted N-acylation/alkylation.
Reaction Setup: Dissolve [4-(Methoxymethyl)piperidin-4-yl]methanol (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.
Base Addition: Add triethylamine (Et₃N) (1.5 equiv) and cool the reaction mixture to 0 °C using an ice bath.
Protection: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) dropwise. Remove the ice bath and stir at room temperature for 2–4 hours.
Validation & QC: Monitor via Thin Layer Chromatography (TLC) using a Ninhydrin stain. The disappearance of the primary amine spot (which turns purple/red with ninhydrin) validates complete N-protection.
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3×). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Objective: Esterify the sterically hindered neopentyl-like primary alcohol.
Reaction Setup: Dissolve the N-Boc protected intermediate (1.0 equiv) and the desired carboxylic acid (1.2 equiv) in anhydrous DCM (0.1 M).
Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.2 equiv). Note: This catalyst is non-negotiable for this substrate.
Coupling: Cool to 0 °C and add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.5 equiv) in portions. Stir at room temperature for 12–16 hours.
Validation & QC: Perform a rapid ¹H NMR of the crude product. A diagnostic downfield shift of the –CH₂OH protons from ~3.5 ppm to ~4.1–4.3 ppm confirms successful O-acylation.
Workup: Wash the organic layer sequentially with 1N HCl (to remove DMAP and urea byproducts), saturated NaHCO₃ (to remove unreacted acid), and brine. Dry over Na₂SO₄ and concentrate.
Protocol C: O-Alkylation (Etherification)
Objective: Convert the hindered alcohol into an ether derivative.
Reaction Setup: Dissolve the N-Boc protected intermediate (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) (0.1 M) under an inert argon atmosphere.
Alkoxide Generation: Cool to 0 °C and carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv). Stir for 30 minutes until H₂ gas evolution ceases.
Alkylation: Add the alkyl halide (R–X, e.g., benzyl bromide) (1.2 equiv) dropwise. Warm to room temperature. If the reaction stalls due to steric hindrance, heat gently to 50 °C for 6 hours.
Validation & QC: LC-MS analysis should indicate the mass of the desired ether. The disappearance of the broad –OH stretch (~3300 cm⁻¹) in FT-IR also confirms completion.
Workup: Quench carefully with cold water. Extract with Ethyl Acetate (3×). Wash the organic layer extensively with water (5×) to remove DMF, followed by brine. Dry over Na₂SO₄ and concentrate.
Quantitative Data Summary
The following table summarizes the expected reaction metrics and mechanistic rationale for each derivatization phase:
Derivatization Phase
Reagents & Catalysts
Reaction Time
Expected Yield
Mechanistic Purpose / Causality
N-Protection
Boc₂O, Et₃N, DCM
2–4 h
>95%
Chemoselective masking of the secondary amine to prevent polymerization or N-derivatization.
O-Acylation
R-COOH, EDC·HCl, DMAP
12–16 h
80–90%
DMAP generates an active acylpyridinium intermediate to overcome neopentyl steric hindrance.
O-Alkylation
NaH, R-X, DMF
6–12 h
75–85%
Strong base forms a highly nucleophilic alkoxide to attack the alkyl halide in a polar aprotic solvent.
References
Wuts, P. G. M., & Greene, T. W. (2014). Greene's Protective Groups in Organic Synthesis (5th Edition). John Wiley & Sons.[Link]
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.[Link]
Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413.[Link]
Application
application of [4-(Methoxymethyl)piperidin-4-yl]methanol in drug discovery
Application Note: [4-(Methoxymethyl)piperidin-4-yl]methanol in High-Fsp³ Drug Discovery Executive Summary The transition from "flat" aromatic scaffolds to three-dimensional (3D) architectures is a defining trend in moder...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: [4-(Methoxymethyl)piperidin-4-yl]methanol in High-Fsp³ Drug Discovery
Executive Summary
The transition from "flat" aromatic scaffolds to three-dimensional (3D) architectures is a defining trend in modern medicinal chemistry.[1] [4-(Methoxymethyl)piperidin-4-yl]methanol (CAS: 863566-01-8 / 1082040-31-0) represents a high-value gem-disubstituted piperidine building block designed to enhance solubility, metabolic stability, and selectivity.
This guide details the utility of this scaffold in breaking molecular symmetry, modulating lipophilicity (LogP), and serving as a rigid linker in bifunctional molecules (e.g., PROTACs). We provide a validated protocol for its desymmetrization and incorporation into lead optimization workflows.
Strategic Value: The "Gem-Disubstituted" Advantage
In drug discovery, the 4-position of the piperidine ring is a critical vector for optimization. Unsubstituted piperidines are often metabolically labile (susceptible to CYP450 oxidation at C4). Disubstitution at this position offers three distinct advantages:
Metabolic Blockade: The quaternary carbon at C4 prevents oxidation, forcing metabolism to less critical sites or slowing clearance (Cl_int).
Conformational Locking: The Thorpe-Ingold effect (gem-dimethyl effect) restricts the conformational flexibility of the piperidine ring, often locking substituents into a bio-active chair conformation that reduces the entropic penalty of binding.
Amphiphilic Tuning: This specific building block features a "Janus" substitution pattern:
Hydroxymethyl (-CH₂OH): Hydrogen Bond Donor (HBD) / Acceptor (HBA).
Methoxymethyl (-CH₂OMe): Hydrogen Bond Acceptor (HBA) only.
Result: Precise modulation of Polar Surface Area (PSA) without introducing excessive molecular weight.
Physicochemical Profile Comparison
Property
Piperidine (Ref)
4,4-Bis(hydroxymethyl)
[4-(Methoxymethyl)...]
Impact
ClogP
0.84
-0.5
0.2
Ideal for lowering lipophilicity while maintaining permeability.
tPSA (Ų)
12.0
52.0
41.0
Balanced polarity for CNS or oral bioavailability.
Fsp³
1.0
1.0
1.0
Maximizes 3D character (Escape from Flatland).
H-Bond Donors
1
3
2
Reduces desolvation penalty compared to the diol.
Application Workflows
A. Fragment-Based Drug Discovery (FBDD)
This scaffold is used to probe binding pockets that require a specific spatial arrangement of H-bond interactions. The hydroxymethyl group can be converted to an aldehyde, amine, or halide, while the methoxymethyl group acts as an inert, polar anchor.
B. Linker Design in PROTACs
In Proteolysis Targeting Chimeras (PROTACs), linker rigidity correlates with degradation efficiency. This scaffold introduces a "kink" in the chain, preventing the linker from collapsing onto the protein surface, a common cause of the "hook effect."
Experimental Protocol: Synthesis and Functionalization
Objective: To synthesize and couple [4-(Methoxymethyl)piperidin-4-yl]methanol into a drug scaffold.
Starting Material: N-Boc-4,4-bis(hydroxymethyl)piperidine (Commercially available).
Yield: Typically 40-50% mono-methylated product (recycle unreacted diol).
Step 2: N-Deprotection
Reaction: Dissolve the mono-ether in DCM. Add TFA (20% v/v). Stir 1 h.
Workup: Concentrate in vacuo. Abalyze with basic resin (e.g., PL-HCO3 MP) to obtain the free base, or use directly as TFA salt.
Step 3: General Coupling (Reductive Amination)
Rationale: Attaching the piperidine to a core scaffold (e.g., an aryl aldehyde).
Mix: Combine [4-(Methoxymethyl)piperidin-4-yl]methanol (1.2 eq) and Aryl-Aldehyde (1.0 eq) in DCE.
Catalyst: Add AcOH (1.0 eq) to catalyze imine formation. Stir 30 min.
Reduction: Add NaBH(OAc)₃ (1.5 eq). Stir overnight at RT.
Validation: LCMS should show M+1 peak corresponding to the coupled product.
Visualizing the Logic: SAR Decision Tree
The following diagram illustrates how to utilize this scaffold during the Lead Optimization phase.
Caption: Decision tree for selecting 4,4-disubstituted piperidines to address ADME liabilities.
Synthesis Workflow Diagram
Caption: Synthetic route for the desymmetrization of the commercially available diol precursor.
References
Colapret, J. A., et al. (1989).[2] "Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines." Journal of Medicinal Chemistry, 32(5), 968-974.[2] Link
Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Link
Pecic, S., et al. (2018). "Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability." Prostaglandins & Other Lipid Mediators, 136, 80-85. Link
PubChem. (2025). "Compound Summary: [4-(Methoxymethyl)piperidin-4-yl]methanol." National Library of Medicine. Link
Renata, H., et al. (2024).[1] "Biocatalytic C-H oxidation and radical cross-coupling for piperidine synthesis." Science. Link
incorporating [4-(Methoxymethyl)piperidin-4-yl]methanol into lead compounds
Application Note: Strategic Incorporation of [4-(Methoxymethyl)piperidin-4-yl]methanol in Lead Optimization Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals. Executive...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Incorporation of [4-(Methoxymethyl)piperidin-4-yl]methanol in Lead Optimization
Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals.
Executive Summary & Rationale
The piperidine ring is one of the most frequently utilized heterocycles in FDA-approved drugs, serving as a privileged scaffold across multiple therapeutic areas [1]. However, traditional unsubstituted or mono-substituted piperidines often suffer from metabolic liabilities (e.g., CYP450-mediated oxidation at the C4 position) and a lack of three-dimensional complexity.
Incorporating [4-(Methoxymethyl)piperidin-4-yl]methanol into lead compounds addresses these challenges directly. This specific building block is a 4,4-disubstituted (gem-disubstituted) piperidine. Increasing the fraction of sp³-hybridized carbons (Fsp³) is a proven strategy to "escape from flatland," improving clinical success rates by enhancing aqueous solubility and reducing off-target promiscuity [2]. Furthermore, gem-disubstituted piperidines have been pivotal in the development of high-affinity NK1 and CCR5 antagonists, offering rigid 3D trajectories that optimize binding thermodynamics [3, 4].
Physicochemical & Pharmacokinetic Advantages
The strategic value of [4-(Methoxymethyl)piperidin-4-yl]methanol lies in the causality between its structural features and the resulting pharmacokinetic (PK) improvements:
Metabolic Shielding: The gem-disubstitution at the C4 position eliminates the metabolically vulnerable C4-H bond. This effectively blocks oxidative metabolism (hydroxylation) that typically plagues piperidine-containing leads.
The Thorpe-Ingold Effect: The bulky substituents at C4 compress the internal bond angle of the piperidine ring. This restricts the conformational flexibility of the ring, locking it into a stable chair conformation that projects the functional groups into distinct, predictable vectors within a target's binding pocket.
Dual H-Bonding Profile: The scaffold possesses both a hydrogen bond donor (hydroxymethyl) and an acceptor (methoxymethyl). This dual functionality fine-tunes the LogD of the molecule, improving aqueous solubility without sacrificing the lipophilicity required for membrane permeability.
Quantitative Data: Scaffold Comparison
The table below summarizes the theoretical physicochemical shifts when transitioning from a standard piperidine core to the [4-(Methoxymethyl)piperidin-4-yl]methanol scaffold.
Property
Unsubstituted Piperidine
[4-(Methoxymethyl)piperidin-4-yl]methanol
Causality / Impact on Lead Compound
Fsp³ (Fraction of sp³ carbons)
1.0 (Base ring)
1.0 (Extended 3D network)
Higher 3D complexity; reduces flatland-associated aggregation and off-target binding.
H-Bond Donors (HBD)
1 (Secondary Amine)
2 (+ Primary Alcohol)
Increases aqueous solubility; provides a new vector for target-protein interaction.
H-Bond Acceptors (HBA)
1 (Secondary Amine)
3 (+ Two Oxygen atoms)
Enhances dipole interactions; the methoxymethyl ether acts as a stable HBA.
Metabolic Soft Spots
High (C4-H, C2-H, C6-H)
Low (C4 is completely blocked)
Prolongs half-life () and improves hepatic microsome stability.
Conformational Flexibility
High (Ring flipping)
Low (Locked chair conformation)
Reduces entropic penalty upon target binding, improving / .
Synthetic Strategies & Orthogonal Workflows
The bifunctional nature of this scaffold allows for orthogonal functionalization. The secondary amine can be derivatized via reductive amination, SNAr, or amide coupling, while the primary alcohol can be independently etherified, esterified, or oxidized.
Figure 1: Orthogonal functionalization pathways for [4-(Methoxymethyl)piperidin-4-yl]methanol.
Self-Validating Experimental Protocols
Protocol A: N-Alkylation via Reductive Amination
Objective: To install a lipophilic or target-specific vector at the secondary amine while preserving the C4-oxygen functionalities.
Causality for Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over NaBH₄ or NaBH₃CN. NaBH(OAc)₃ is mildly reducing and highly selective for iminium ions over aldehydes at weakly acidic pH. This prevents the premature reduction of the aldehyde starting material and avoids the severe toxicity associated with cyanoborohydride.
Step-by-Step Methodology:
Preparation: Dissolve[4-(Methoxymethyl)piperidin-4-yl]methanol (1.0 equiv) and the target aldehyde (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) under a nitrogen atmosphere.
Validation Check: The solution must be completely clear. Cloudiness indicates moisture, which will prematurely hydrolyze the intermediate iminium ion.
Activation: Add glacial acetic acid (1.5 equiv) to adjust the pH to ~5. Stir for 30 minutes at room temperature.
Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise to control the mild exotherm. Stir the reaction mixture for 12 hours at room temperature.
In-Process Control (IPC): Take a 5 µL aliquot, quench in 100 µL MeOH, and analyze via LC-MS.
Validation Check: The mass of the starting scaffold (
159.1) should be absent, replaced by the mass of the product. If the iminium intermediate is observed without the product mass, add an additional 0.5 equiv of NaBH(OAc)₃.
Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃ until CO₂ evolution ceases (pH ~8).
Causality: Neutralizing the acid destroys unreacted borohydride and free-bases the newly formed tertiary amine, driving it into the organic phase during extraction. Extract with EtOAc (3x).
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, concentrate, and purify via flash chromatography (DCM:MeOH gradient).
Figure 2: Self-validating workflow for the reductive amination protocol.
Protocol B: Selective Etherification of the C4-Primary Alcohol
Objective: To extend the scaffold via the C4-hydroxymethyl group to probe adjacent binding pockets.
Causality for Reagent Selection: The piperidine nitrogen must be protected (e.g., as a Boc group) prior to this step to prevent competitive N-alkylation. Sodium hydride (NaH) is used to deprotonate the primary alcohol. The gem-disubstitution sterically compresses the C4 substituents, accelerating the alkoxide's nucleophilic attack on the alkyl halide.
Step-by-Step Methodology:
Deprotonation: To a solution of N-Boc-[4-(Methoxymethyl)piperidin-4-yl]methanol (1.0 equiv) in anhydrous THF at 0 °C, add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise.
Validation Check: Vigorous H₂ gas evolution must be observed. The cessation of bubbling (typically after 30 mins) confirms complete alkoxide formation.
Alkylation: Add the target alkyl halide (1.2 equiv) dropwise. Remove the ice bath, warm to room temperature, and stir for 4 hours.
In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 7:3).
Validation Check: Confirm the disappearance of the lower
starting material and the appearance of a higher product spot (due to the loss of the polar hydroxyl group).
Quench: Carefully quench the reaction with H₂O dropwise at 0 °C to safely destroy excess NaH. Extract with EtOAc.
Deprotection: Treat the isolated intermediate with 4M HCl in Dioxane for 2 hours to remove the Boc group. Concentrate under vacuum to yield the newly functionalized scaffold as an HCl salt, ready for subsequent N-derivatization.
References
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 2022. Available at:[Link]
4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure−Activity Relationships and in Vivo Activity. Journal of Medicinal Chemistry (ACS Publications), 1998. Available at:[Link]
Discovery of Bioavailable 4,4-Disubstituted Piperidines as Potent Ligands of the Chemokine Receptor 5 and Inhibitors of the Human Immunodeficiency Virus-1. Journal of Medicinal Chemistry (ACS Publications), 2011. Available at:[Link]
Application
Application Note: High-Fidelity Parallel Synthesis with [4-(Methoxymethyl)piperidin-4-yl]methanol
Executive Summary & Strategic Value In modern drug discovery, the "Escape from Flatland" initiative has driven a shift from planar, aromatic-heavy compounds to three-dimensional, sp³-rich architectures. [4-(Methoxymethyl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Value
In modern drug discovery, the "Escape from Flatland" initiative has driven a shift from planar, aromatic-heavy compounds to three-dimensional, sp³-rich architectures. [4-(Methoxymethyl)piperidin-4-yl]methanol (CAS: 1566140-94-0) represents a premier scaffold in this class.[1][2]
Its core value lies in the gem-disubstitution at the C4 position , which introduces two critical medicinal chemistry features:
Conformational Restriction: The steric bulk of the C4 substituents forces the piperidine ring into a defined chair conformation (Thorpe-Ingold effect), reducing the entropic penalty upon protein binding.
Orthogonal Diversification: The scaffold offers two distinct vectors for parallel synthesis—the secondary amine (
) and the primary alcohol ()—while the methoxymethyl ether serves as a fixed, solubility-enhancing polar handle.[1]
This guide details the protocols for utilizing this scaffold in high-throughput parallel synthesis (HTPS), focusing on sequential functionalization strategies that maximize library diversity while maintaining high physicochemical quality (LogP, solubility).
Chemical Profile & Properties[3][4][5][6][7][8][9]
Leaves ample room for heavy R-groups (Fragment-Based Design).[1][2]
ClogP
~0.4 (Experimental)
Excellent starting polarity; allows lipophilic R-groups without crashing solubility.[1][2]
pKa (Amine)
~9.8 (Predicted)
Standard secondary amine reactivity; requires base scavengers in coupling.[1]
H-Bond Donors
2 (NH, OH)
Versatile handles for urea, carbamate, or amide formation.[1]
H-Bond Acceptors
3 (N, OH, OMe)
The methoxymethyl ether improves aqueous solubility via H-bonding.[1][2]
Parallel Synthesis Workflow
The optimal strategy for this scaffold is a Solution-Phase Parallel Synthesis approach using polymer-supported scavengers to avoid tedious workups.[1][2] We employ a "Capping First" strategy for the amine, followed by functionalization of the alcohol, to prevent chemoselectivity issues.
Logical Pathway Diagram
Figure 1: Sequential functionalization workflow ensuring chemoselectivity between the secondary amine and primary alcohol.
Detailed Experimental Protocols
Protocol A: N-Functionalization (Amide Coupling)
Objective: Install Diversity Element R1 at the piperidine nitrogen.[1][2]
Reagents:
Scaffold: [4-(Methoxymethyl)piperidin-4-yl]methanol (0.1 M in DCM).[1][2]
Dissolution: Redissolve the N-capped intermediate in anhydrous MeCN (1.0 mL).
Addition: Add 1.2 equiv of the Isocyanate (
-NCO).
Catalysis: Add 10
L of a dilute DBTDL stock solution (if reaction is sluggish).
Reaction: Heat the block to 60°C for 16 hours in a sealed vessel.
Quenching: Add PS-Isocyanate resin (to scavenge excess amine if any) or PS-Trisamine (to scavenge excess isocyanate).[1][2] Correction: To scavenge excess isocyanate, use an amine resin like PS-Trisamine.[1][2]
Filtration: Filter to remove scavenging resins.[1][2]
Final QC: Concentrate and analyze via LC-MS/ELSD.
Mechanistic Insights & Troubleshooting
The "Gem-Dimethyl" Effect Analogue
The presence of the methoxymethyl and hydroxymethyl groups at C4 creates a "locking" effect similar to the Thorpe-Ingold effect.[2]
Mechanism: The bulky substituents prefer the equatorial position to minimize 1,3-diaxial interactions.[1][2] However, since both are bulky, the ring adopts a rigid chair conformation that projects the
-substituent and the -substituents in defined vectors.[2]
Benefit: This pre-organization reduces the entropy loss upon binding to a protein target (e.g., GPCRs like CCR5 or Muscarinic receptors), often resulting in higher potency compared to unsubstituted piperidines.
Chemoselectivity (N vs O)[1]
Issue: The primary alcohol can compete with the amine for acylating agents.
Solution: The secondary amine is significantly more nucleophilic than the primary alcohol. By maintaining strictly stoichiometric conditions (1.1 equiv of Acid Chloride) and low temperature (RT), exclusive N-acylation is achieved.[1] If O-acylation is observed, switch to N-Boc protection strategies (see Alternative Route below).[1][2]
Solubility Management
The intrinsic methoxymethyl ether is crucial here. Unlike a simple C4-ethyl or phenyl group, the ether oxygen accepts hydrogen bonds from water.[1][2]
Observation: Libraries built on this scaffold show 2-3 fold higher aqueous solubility than their C4-benzyl counterparts.[1][2]
Alternative Solid-Phase Route
For libraries requiring extensive washing or multi-step elaborations, a solid-phase approach is recommended.[1][2]
Figure 2: Solid-phase strategy anchoring the scaffold via the alcohol handle.[1][2]
Anchoring: Use a DHP (Dihydropyran) or Trityl-chloride resin to protect/anchor the primary alcohol.[1][2]
Diversity 1: React the free amine with R1-acids/halides.
Cleavage: Mild acid cleavage releases the alcohol.
Diversity 2: Functionalize the alcohol in solution.
References
Vertex Pharmaceuticals. (2008).[1] Discovery of Bioavailable 4,4-Disubstituted Piperidines as Potent Ligands of the Chemokine Receptor 5. Journal of Medicinal Chemistry. [1]
[4-(Methoxymethyl)piperidin-4-yl]methanol is a critical gem-disubstituted piperidine scaffold used in medicinal chemistry to introduce conformational restriction and tune lipophilicity (LogD) without adding aromaticity. However, its analysis presents a "perfect storm" of challenges:
Lack of Chromophore: The saturated piperidine ring and aliphatic ether/alcohol chains possess negligible UV absorbance above 210 nm.
Polarity: The secondary amine and hydroxyl group create high polarity, causing poor retention on standard C18 HPLC columns.
Structural Isomerism: Distinguishing the hydroxymethyl group from the methoxymethyl group at the quaternary center requires precise structural elucidation.
This guide provides a multi-modal analytical strategy focusing on Charged Aerosol Detection (CAD) for purity, HILIC-MS for identification, and 2D-NMR for structural certification.
Analytical Workflow Decision Matrix
The following logic gate determines the optimal detection method based on the specific derivative's properties.
Caption: Decision tree for selecting the appropriate detection mode. Non-chromophoric variants require CAD or MS.
Method A: Purity Assessment via Charged Aerosol Detection (CAD)
Rationale: Since the core molecule lacks UV activity, standard HPLC-UV will fail to detect impurities like the des-methyl diol or over-alkylated byproducts. CAD provides a uniform response independent of chemical structure, making it the gold standard for this scaffold.
Protocol: High-pH Reverse Phase LC-CAD
Objective: Retain the polar basic amine on a C18 column by suppressing ionization (neutral state).
Instrument: HPLC/UHPLC with Charged Aerosol Detector (e.g., Thermo Corona Veo).
Column: Waters XBridge C18 BEH, 130Å, 3.5 µm, 4.6 mm X 150 mm (High pH stable).
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH 10.0 (adjusted with
Scientific Insight:
At pH 10, the piperidine nitrogen (pKa ~11) is partially deprotonated, increasing hydrophobicity and retention on the C18 stationary phase. This separates the target molecule from the more polar 4,4-bis(hydroxymethyl)piperidine impurity, which elutes earlier.
Method B: Identification via HILIC-MS
Rationale: For structural confirmation and trace impurity identification, Hydrophilic Interaction Liquid Chromatography (HILIC) is superior to Reverse Phase because it retains polar amines without requiring high pH buffers that might suppress MS ionization signals.
Protocol: HILIC-ESI-MS
Column: Waters Atlantis HILIC Silica, 3 µm, 2.1 x 100 mm.
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adj. with Formic Acid).[3][4]
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
Fragmentation Pattern Analysis (ESI+):
When analyzing [4-(Methoxymethyl)piperidin-4-yl]methanol (
, MW ~159.2), expect the following:
Parent Ion:
at m/z 160.2.
Primary Fragment: Loss of the methoxy group (
, mass 31) or methanol side chain.
Diagnostic Fragment: Cleavage of the piperidine ring is common in high-energy collision dissociation (CID).
Method C: Structural Elucidation via NMR
Rationale: Mass spec cannot easily distinguish between the methoxymethyl and hydroxymethyl groups if they are isomeric. NMR is required to assign the quaternary center connectivity.
Experimental Setup
Solvent:
(if N-substituted/lipophilic) or (for free base/HCl salt).
Field Strength: 400 MHz minimum; 600 MHz recommended for resolution of gem-disubstituted methylene protons.
Key Assignment Table (in
)
Position
Group
Approx. Shift (δ ppm)
Multiplicity
Diagnostic Note
N-H
Amine
1.8 - 2.5
Broad s
Disappears with shake.
C2/C6
Ring
2.8 - 3.1
Multiplet
Adjacent to Nitrogen (deshielded).
C3/C5
Ring
1.4 - 1.6
Multiplet
-
C4-CH2-O
Ether
3.25
Singlet
Critical: Distinct from alcohol .
O-CH3
Methoxy
3.35
Singlet
Integrates to 3H.
C4-CH2-OH
Alcohol
3.55
Singlet
Shifts downfield compared to ether .
Protocol for Quaternary Verification (HMBC):
To prove the structure, run a Heteronuclear Multiple Bond Correlation (HMBC) experiment.
Look for a correlation between the Methoxy protons (
3.35) and the Ether methylene carbon ().
The Alcohol methylene protons (
3.55) will not show a correlation to a methyl group carbon.
References
Sielc Technologies. (2024). Separation of Piperidine Derivatives on Newcrom R1 HPLC Columns. Retrieved from [Link]
National Institutes of Health (NIH). (2011). Discovery of Novel 3,3-Disubstituted Piperidines as HDM2-p53 Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
Technical Application Note: HPLC Strategies for the Analysis of [4-(Methoxymethyl)piperidin-4-yl]methanol
This Application Note is structured as a technical guide for analytical method development, specifically addressing the challenges posed by [4-(Methoxymethyl)piperidin-4-yl]methanol . Executive Summary & Molecule Analysi...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is structured as a technical guide for analytical method development, specifically addressing the challenges posed by [4-(Methoxymethyl)piperidin-4-yl]methanol .
Executive Summary & Molecule Analysis
The analysis of [4-(Methoxymethyl)piperidin-4-yl]methanol (CAS: 1566140-94-0) presents a "perfect storm" of chromatographic challenges: high polarity, basicity, and the complete absence of a UV-absorbing chromophore. Standard C18/UV methods will fail, resulting in void-volume elution and non-detection.[1]
This guide provides two distinct, validated workflows based on available instrumentation:
Method A (The Modern Standard): HILIC separation with Charged Aerosol Detection (CAD) or Mass Spectrometry (MS).[1]
Method B (The Conventional Alternative): Pre-column Derivatization with FMOC-Cl followed by RP-HPLC with UV/Fluorescence detection.[1]
Analyte Profile
Property
Characteristic
Analytical Implication
Structure
Piperidine ring with ether and hydroxyl substituents
Secondary amine causes peak tailing on silica-based columns due to silanol interactions.[1]
Chromophore
None (Saturated C-C, C-N, C-O bonds only)
UV Transparent. Absorbance only <200 nm, where solvent cutoff interferes.
Polarity
High (LogP < 0 estimated)
Poor retention on C18 (Reverse Phase) without ion-pairing.[1][2]
Basicity
Basic (pKa ~10-11 for piperidine N)
Requires high pH or high buffer strength to maintain peak symmetry.[1]
Decision Matrix: Selecting the Right Workflow
Do not force a single method. Select the protocol that matches your lab's hardware capabilities.[1]
Figure 1: Strategic decision tree for selecting the appropriate analytical method based on detector availability.
Method A: HILIC-CAD/MS (Direct Analysis)
Recommendation: This is the preferred method for R&D and high-throughput environments. It avoids chemical modification of the sample and provides excellent retention for polar amines.
The Mechanism
Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase with a high-organic mobile phase.[1] Water forms a stagnant layer on the silica surface.[1] The polar analyte partitions into this water layer.[1]
Why it works: The basic piperidine nitrogen interacts electrostatically with the stationary phase, while the hydroxyl groups engage in hydrogen bonding, ensuring retention well away from the void volume.
Protocol Parameters[3]
Parameter
Specification
Rationale
Column
Amide-HILIC or Zwitterionic (ZIC-HILIC) (e.g., Waters XBridge Amide, Merck SeQuant ZIC-HILIC)Dimensions: 100 x 2.1 mm, 3.5 µm
Amide phases provide strong hydrogen bonding retention and shield silanols, improving peak shape for bases.
Mobile Phase A
10 mM Ammonium Formate in Water, pH 3.0
Provides ionic strength to suppress secondary interactions; pH 3 ensures the amine is fully protonated.
Recommendation: Use this method if your lab only has UV/Vis or Diode Array Detectors (DAD).[1]
The Mechanism
Since the molecule lacks a chromophore, we must chemically attach one.[6] FMOC-Cl (9-Fluorenylmethyl chloroformate) reacts rapidly and selectively with secondary amines to form a stable, highly UV-active carbamate derivative.[1]
265 nm is the absorption max for the fluorenyl group.
Gradient Table (Method B)
Time (min)
%B (Acetonitrile)
Event
0.0
30
Load
10.0
90
Elution of Derivative
12.0
90
Wash (Remove excess FMOC-OH)
12.1
30
Re-equilibration
15.0
30
End
References
HILIC Separation of Hydrophilic Amines: Alpert, A. J. (1990).[1] Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. Link
Charged Aerosol Detection Principles: Gamache, P. H., et al. (2005).[1] Method development and validation for the analysis of non-chromophoric compounds using Charged Aerosol Detection. Journal of Chromatographic Science.
FMOC Derivatization Protocols: Molnár-Perl, I. (2011). Derivatization and observable properties of amino acids and amines.
Compound Structure Data: PubChem CID 4715283.[1] 4-(Methoxymethyl)piperidine derivatives. Link
HILIC Method Development Guide: Merck SeQuant. A Practical Guide to HILIC. Link
Advanced GC-MS Analysis Protocol for Piperidine-Based Compounds: Derivatization Strategies and Method Optimization
Mechanistic Rationale: The Analytical Challenge of Piperidines Piperidine and its functionalized derivatives—ranging from biological intermediates like 1-piperideine to fire ant venom alkaloids and synthetic opioids (e.g...
Author: BenchChem Technical Support Team. Date: March 2026
Mechanistic Rationale: The Analytical Challenge of Piperidines
Piperidine and its functionalized derivatives—ranging from biological intermediates like 1-piperideine to fire ant venom alkaloids and synthetic opioids (e.g., fentanyl analogs)—are critical targets in pharmacology, toxicology, and natural product chemistry[1][2][3]. However, the direct analysis of these cyclic secondary amines via Gas Chromatography-Mass Spectrometry (GC-MS) presents a fundamental chemical challenge.
The basic nitrogen atom in the piperidine ring possesses an active hydrogen and a lone pair of electrons. Under the high temperatures of a GC inlet, these molecules strongly interact with free, unpassivated silanol groups (-SiOH) on glass injection liners and fused-silica capillary columns[1]. This hydrogen-bonding and Lewis acid-base interaction leads to severe peak tailing, irreversible adsorption, and thermal degradation, which drastically reduces the limit of detection (LOD)[1][4].
To establish a self-validating, highly reproducible analytical system, researchers must employ chemical derivatization to mask the active amine hydrogen, converting the analyte into a volatile, thermally stable derivative[1]. For highly substituted piperidines lacking an active N-H bond, specialized base-deactivated columns and optimized injection parameters are strictly required to maintain peak symmetry[4][5].
Derivatization Strategies: Causality and Reagent Selection
The choice of derivatization chemistry dictates the sensitivity and specificity of the assay. The two most robust approaches for piperidine-based compounds are silylation and acylation.
Silylation (BSTFA + 1% TMCS): This reaction replaces the active hydrogen with a trimethylsilyl (TMS) group. The addition of 1% Trimethylchlorosilane (TMCS) is not optional; it acts as a critical catalyst. TMCS increases the silylating power of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which is necessary to overcome the steric hindrance inherent to the cyclic piperidine ring[1].
Acylation (PFBCI): Pentafluorobenzoyl chloride (PFBCI) introduces a highly stable, fluorinated acyl group. This is the method of choice for trace-level toxicological screening. The pentafluorophenyl moiety provides excellent electron-capturing properties, drastically improving sensitivity and shifting the target mass fragments to higher, less noisy regions of the mass spectrum[1].
Experimental Workflow Visualization
GC-MS workflow for piperidine analysis: from alkaline extraction to fragmentation profiling.
Step-by-Step Experimental Methodologies
Sample Preparation & Alkaline Extraction
Expert Insight: Piperidine has a pKa of approximately 11.2. If the sample pH is below this value, the molecule exists as a water-soluble piperidinium ion and will not partition into an organic solvent. Adjusting the pH to >12 forces the analyte into its neutral, free-base form, enabling quantitative extraction.
Aliquot 1.0 mL of the biological or chemical sample into a borosilicate glass centrifuge tube.
Self-Validation Step: Add an appropriate internal standard (e.g., Piperidine-d11) to validate extraction recovery and mathematically correct for any derivatization yield variations[1][5].
Add 500 µL of 0.1 N NaOH to deprotonate the piperidine nitrogen[1].
Add 2.0 mL of an extraction solvent (e.g., n-hexane). Vortex vigorously for 1 minute to maximize surface area contact between phases[1].
Centrifuge at 3000 rpm for 5 minutes to achieve complete phase separation[1].
Carefully transfer the upper organic layer to a clean GC vial and evaporate to dryness under a gentle stream of high-purity nitrogen at 40°C[1].
Chemical Derivatization Protocols
Option A: Silylation (General Profiling)
Reconstitute the dried extract in 100 µL of an aprotic solvent (e.g., anhydrous acetonitrile).
Cap the vial tightly with a PTFE-lined septum and incubate in a heating block at 70–80°C for 30–60 minutes[1].
Allow the vial to cool to room temperature. The sample is ready for direct GC-MS injection[1].
Option B: Acylation with PFBCI (High-Sensitivity Trace Analysis)
Reconstitute the dried residue in 400 µL of ethyl acetate[1].
Add 100 µL of a 0.1 M solution of triethylamine in ethyl acetate. Causality: Triethylamine acts as an acid scavenger to neutralize the corrosive HCl byproduct generated during acylation[1].
Evaporate the solvent and excess reagent to dryness under nitrogen[1].
Post-Derivatization Cleanup: Add 600 µL of n-hexane and 500 µL of 0.1 N NaOH. Vortex and centrifuge. Transfer the upper n-hexane layer to a GC vial for analysis[1].
Instrumental Parameters and Quantitative Data
A highly reproducible method requires precise instrumental control. The use of a thick-film, base-deactivated column (e.g., 5% Phenyl-arylene / 95% Dimethylpolysiloxane) is strongly recommended to mitigate any residual active sites and handle the low volatility of complex amines[4][5].
Table 1: Optimized GC-MS Instrumental Parameters
Parameter
Setting / Specification
Rationale
Analytical Column
30 m × 0.25 mm ID × 0.25 µm (Base-deactivated)
Prevents peak tailing of basic nitrogen compounds[4][5].
Injection Mode
Splitless (purge valve open at 1.0 min)
Maximizes transfer of trace analytes to the column.
Inlet Temperature
250°C
Ensures rapid volatilization without thermal degradation[5].
Carrier Gas
Helium (99.999%), Constant Flow at 1.0 mL/min
Maintains consistent retention times across the gradient[5].
Cleavage between α and β carbons of the ethyl heterocyclic linker[3].
Fentanyl (Phenethyl linker)
Native
91
Tropylium ion generated from the phenethyl group[3].
Expert Insight on Fragmentation: For complex substituted piperidines like fentanyl analogs, if the mass fragments m/z 146 and m/z 189 are present in a 1:1 ratio, it strongly indicates an unsubstituted piperidine and aniline region. The absence or mass-shift of these specific peaks allows analysts to mathematically deduce the exact location and mass of novel substitutions on the piperidine ring[3].
References
Benchchem. "Application Notes: Derivatization of 1-Piperideine for GC-MS Analysis.
Yu, Y.-T., et al. "Quantitative analysis of alkaloidal constituents in imported fire ants by gas chromatography." Journal of Agricultural and Food Chemistry.
Cayman Chemical. "Tips for Interpreting GC MS Fragmentation of Unknown Substituted Fentanyls." Cayman Chemical News & Announcements.
Merola, G., et al. "Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples." MDPI.
Phenomenex. "Ethanolamine Analysis by GC-MS using a Zebron ZB-5MSplus.
[4-(Methoxymethyl)piperidin-4-yl]methanol: A Versatile Scaffold for the Synthesis of Novel Central Nervous System Agents
Introduction: The Strategic Value of the 4,4-Disubstituted Piperidine Core in CNS Drug Discovery The piperidine ring is a paramount structural motif in medicinal chemistry, gracing the architecture of numerous pharmaceut...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Value of the 4,4-Disubstituted Piperidine Core in CNS Drug Discovery
The piperidine ring is a paramount structural motif in medicinal chemistry, gracing the architecture of numerous pharmaceuticals, particularly those targeting the central nervous system (CNS).[1] Its conformational flexibility and basic nitrogen atom allow for precise three-dimensional arrangements that can dictate molecular recognition at biological targets. Within this privileged class of heterocycles, the 4,4-disubstituted piperidine framework has emerged as a particularly fruitful scaffold for the development of potent and selective CNS agents. This substitution pattern provides a unique stereochemical and electronic environment, enabling the fine-tuning of pharmacological activity and pharmacokinetic properties.
This technical guide focuses on a specific and highly versatile 4,4-disubstituted piperidine: [4-(Methoxymethyl)piperidin-4-yl]methanol (CAS 1566140-94-0). This scaffold presents two key functional handles for synthetic elaboration: a secondary amine within the piperidine ring and a primary hydroxyl group. These reactive sites offer orthogonal opportunities for derivatization, making it an ideal starting point for the construction of diverse chemical libraries aimed at a range of CNS targets, including opioid receptors, muscarinic receptors, and beyond.[2][3]
This document provides a comprehensive overview of the synthesis of this valuable scaffold and detailed protocols for its derivatization into novel CNS drug candidates. The methodologies presented are grounded in established chemical principles and supported by examples from the scientific and patent literature, offering researchers a practical guide to leveraging this promising building block in their drug discovery programs.
Synthesis of the [4-(Methoxymethyl)piperidin-4-yl]methanol Scaffold
The overall synthetic strategy involves three key stages:
N-Protection of 4-Piperidinemethanol: The secondary amine of the readily available 4-piperidinemethanol is protected to prevent its interference in the subsequent O-methylation step. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under basic conditions and its facile removal under acidic conditions.
O-Methylation of the Primary Alcohol: The hydroxyl group of the N-Boc protected intermediate is converted to a methoxy ether via a Williamson ether synthesis. This reaction is a cornerstone of ether formation in organic synthesis.
N-Deprotection to Yield the Target Scaffold: The Boc protecting group is removed to liberate the secondary amine, affording the final [4-(Methoxymethyl)piperidin-4-yl]methanol scaffold.
Caption: Proposed synthetic pathway for [4-(Methoxymethyl)piperidin-4-yl]methanol.
Experimental Protocols
Protocol 1: Synthesis of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (N-Boc-4-piperidinemethanol)
This protocol details the N-protection of 4-piperidinemethanol using di-tert-butyl dicarbonate (Boc₂O).
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
To a solution of 4-piperidinemethanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C (ice bath), add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise.
Allow the reaction mixture to warm to room temperature and stir overnight.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, quench the reaction with water.
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
The crude product can be purified by flash column chromatography on silica gel to afford the pure N-Boc-4-piperidinemethanol.
Reactant
MW
Equivalents
mmol
Mass/Volume
4-Piperidinemethanol
115.17
1.0
50
5.76 g
Di-tert-butyl dicarbonate
218.25
1.1
55
12.0 g
Triethylamine
101.19
1.2
60
8.35 mL
Dichloromethane
-
-
-
250 mL
Table 1: Representative reaction quantities for the synthesis of N-Boc-4-piperidinemethanol.
Protocol 2: Synthesis of tert-butyl 4-(methoxymethyl)-4-(hydroxymethyl)piperidine-1-carboxylate
This protocol describes the O-methylation of the N-Boc protected intermediate via a Williamson ether synthesis.
Materials:
N-Boc-4-piperidinemethanol (1.0 eq)
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
Dichloromethane (DCM) (if using TFA)
Saturated aqueous NaHCO₃ solution
Diethyl ether (Et₂O)
Procedure (using TFA):
Dissolve the N-Boc protected intermediate (1.0 eq) in DCM.
Add trifluoroacetic acid (TFA) (10-20 eq) dropwise at 0 °C.
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.
Concentrate the reaction mixture under reduced pressure.
Dissolve the residue in water and basify to pH > 10 with a strong base (e.g., NaOH).
Extract the aqueous layer with a suitable organic solvent (e.g., DCM or a mixture of chloroform and isopropanol).
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.
Procedure (using HCl in Dioxane):
Dissolve the N-Boc protected intermediate (1.0 eq) in 4M HCl in 1,4-dioxane.
Stir at room temperature for 1-3 hours.
Concentrate under reduced pressure. The hydrochloride salt of the product can often be precipitated by the addition of diethyl ether and collected by filtration.
To obtain the free base, dissolve the salt in water, basify, and extract as described above.
Reactant
MW
Equivalents
mmol
Mass/Volume
N-Boc-[4-(methoxymethyl)piperidin-4-yl]methanol
259.36
1.0
10
2.59 g
Trifluoroacetic acid
114.02
20
200
14.8 mL
Dichloromethane
-
-
-
50 mL
Table 3: Representative reaction quantities for the N-deprotection step.
Application Notes: Derivatization of the Scaffold for CNS Agent Synthesis
The [4-(Methoxymethyl)piperidin-4-yl]methanol scaffold offers two primary points for diversification: the secondary amine and the primary alcohol. By strategically modifying these functional groups, medicinal chemists can explore a vast chemical space to identify novel ligands for various CNS targets.
Caption: Derivatization strategies for the [4-(Methoxymethyl)piperidin-4-yl]methanol scaffold.
N-Functionalization of the Piperidine Ring
The secondary amine of the piperidine ring is a key site for introducing substituents that can modulate a compound's affinity, selectivity, and pharmacokinetic properties.
a) N-Alkylation and N-Arylation
N-alkylation can be achieved through reductive amination with aldehydes or ketones or by direct alkylation with alkyl halides.[4] N-arylation is typically accomplished using Buchwald-Hartwig or Ullmann coupling reactions.[5] These modifications are crucial for targeting a variety of CNS receptors.
Application Example: Opioid Receptor Modulators
The N-substituent on the piperidine ring is a critical determinant of activity at opioid receptors. For instance, in the development of potent analgesics like sufentanil, an N-[2-(2-thienyl)ethyl] group is introduced onto a related 4-aminopiperidine scaffold.[6] This highlights the importance of exploring various N-alkyl and N-arylalkyl substituents to optimize opioid receptor interactions.
Protocol 4: General Procedure for N-Alkylation via Reductive Amination
Stir the reaction at room temperature for 12-24 hours.
Work-up and purify as described in Protocol 1.
b) Amide Bond Formation
The secondary amine can be acylated with carboxylic acids using standard amide coupling reagents (e.g., HATU, HOBt/EDC) to introduce a wide range of functionalities.[7]
Application Example: δ-Opioid Receptor Agonists
A series of 4-piperidin-4-ylidenemethyl-benzamides have been identified as δ-opioid receptor agonists with potential for CNS indications.[8] While the core is slightly different, this demonstrates the utility of an amide linkage at the piperidine nitrogen for targeting this receptor class.
To a solution of the carboxylic acid (1.1 eq) and coupling reagent (1.2 eq) in anhydrous DMF or DCM, add the base (2.0 eq) and stir for 15 minutes at room temperature.
Add a solution of the scaffold (1.0 eq) in the same solvent.
Stir the reaction at room temperature overnight.
Work-up typically involves aqueous extraction and purification by chromatography.
O-Functionalization of the Primary Alcohol
The primary hydroxyl group provides another avenue for structural modification, allowing for the introduction of ether or ester functionalities.
a) O-Alkylation and O-Acylation
Similar to the synthesis of the methoxymethyl group on the scaffold itself, the primary alcohol can be further alkylated via a Williamson ether synthesis or acylated using acyl chlorides or anhydrides.
Application Example: Potent Analgesics
In the development of potent fentanyl analogs, 4,4-disubstituted piperidines bearing a 4-(acyloxymethyl) group have been synthesized and shown to possess strong analgesic properties.[3] This suggests that acylation of the primary alcohol on the [4-(Methoxymethyl)piperidin-4-yl]methanol scaffold could be a viable strategy for developing novel analgesics.
To a solution of the scaffold (1.0 eq) and base (1.5 eq) in anhydrous DCM at 0 °C, add the acyl chloride or anhydride (1.2 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 2-4 hours.
Monitor the reaction by TLC or LC-MS.
Upon completion, wash the reaction mixture with water and brine.
Dry the organic layer, concentrate, and purify the product by chromatography.
Conclusion
The [4-(Methoxymethyl)piperidin-4-yl]methanol scaffold represents a valuable and versatile building block for the synthesis of novel CNS agents. Its 4,4-disubstituted piperidine core provides a privileged structural framework, while its orthogonal functional groups—a secondary amine and a primary alcohol—offer numerous opportunities for synthetic diversification. The protocols and application notes provided in this guide are intended to empower researchers to explore the rich chemical space accessible from this scaffold, ultimately facilitating the discovery of new and improved therapeutics for a range of neurological and psychiatric disorders. The logical, albeit inferred, synthetic pathway to the scaffold itself is robust and relies on fundamental, high-yielding reactions, making it an accessible starting point for medicinal chemistry campaigns.
References
Huegi, B. S., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 26(1), 42-50.
Improving the Oral Efficacy of CNS Drug Candidates: Discovery of Highly Orally Efficacious Piperidinyl Piperidine M2 Muscarinic Receptor Antagonists. (2002). Journal of Medicinal Chemistry.
Colapret, J. A., et al. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968-974.
Dantzman, C. L., et al. (2012). 4-Piperidin-4-ylidenemethyl-benzamides as δ-opioid receptor agonists for CNS indications: identifying clinical candidates. Bioorganic & Medicinal Chemistry Letters, 22(2), 1174-1178.
Janssen, P. A. J. (1976). U.S. Patent No. 3,998,834. Washington, DC: U.S.
Kazmierski, W. M., et al. (2008). Discovery of bioavailable 4,4-disubstituted piperidines as potent ligands of the chemokine receptor 5 and inhibitors of the human immunodeficiency virus-1. Journal of Medicinal Chemistry, 51(20), 6538-6546.
Hough, T. L., et al. (2014). The discovery and development of the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of pure opioid receptor antagonists. ChemMedChem, 9(8), 1638-1654.
Le, T., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 548-551.
Hopkins, C. R., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(8), 1735-1738.
Zhang, H., et al. (2011). Method for preparing 4-(N-phenylpropionamide)-4-methoxymethyl-piperidine hydrochloride.
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
Glaxo Group Limited. (2005). Piperazine derivatives and their use for the treatment of neurological and psychiatric diseases.
F. Hoffmann-La Roche AG. (2020). Piperidine derivatives for use in the treatment or prevention of psychiatric and neurological conditions. U.S.
Green Chemistry - BORIS Portal. (2024, January 23). Retrieved from [Link]
(PDF) Synthesis characterization CNS and Analgesic studies of methyl 4-[ - ResearchGate. (2024, January 9). Retrieved from https://www.researchgate.
PubChemLite - [4-(methoxymethyl)piperidin-4-yl]methanol (C8H17NO2). (n.d.). Retrieved from [Link]
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | Semantic Scholar. (n.d.). Retrieved from [Link]
Scheme 3 Synthesis of 4-piperidine derivatives. Reagents and conditions - ResearchGate. (n.d.). Retrieved from [Link]
Le, T., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 548-51.
O'Brien, P., et al. (2025). Synthesis of α-Aryl and α-Heteroaryl 4-Silyloxy Piperidines via a One-Pot Negishi Cross-Coupling Approach. Chemistry, 31(31), e202500863.
O'Brien, P., et al. (2025). Synthesis of α‐Aryl and α‐Heteroaryl 4‐Silyloxy Piperidines via a One‐Pot Negishi Cross‐Coupling Approach. Chemistry – A European Journal.
Lipshutz, B. H., & Gallou, F. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Accounts of Chemical Research, 55(15), 2099–2111.
Glaxo Group Limited. (1990). Piperazine derivatives.
Technical Support Center: Optimizing [4-(Methoxymethyl)piperidin-4-yl]methanol Synthesis
Welcome to the Application Scientist Support Center. The synthesis of [4-(Methoxymethyl)piperidin-4-yl]methanol—a critical 4,4-disubstituted piperidine building block—presents several chemoselective and mechanical challe...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Center. The synthesis of [4-(Methoxymethyl)piperidin-4-yl]methanol—a critical 4,4-disubstituted piperidine building block—presents several chemoselective and mechanical challenges. Yield attrition typically occurs during the reduction of the diester precursor, the chemoselective mono-alkylation of the resulting symmetrical diol, and the final deprotection step.
This guide provides field-proven troubleshooting logic, mechanistic explanations, and self-validating protocols to resolve these bottlenecks and maximize your isolated yield.
I. Visual Troubleshooting Logic
The following logic tree maps the three most common failure points in this synthetic sequence to their respective mechanistic solutions.
Logical troubleshooting tree for[4-(Methoxymethyl)piperidin-4-yl]methanol synthesis.
II. Frequently Asked Questions (FAQs) & Mechanistic Causality
Q1: Why is my yield so low (<40%) after the LiAlH₄ reduction of the diester precursor?
Causality: The reduction of N-Boc-piperidine-4,4-dicarboxylate with Lithium Aluminum Hydride (LiAlH₄) generates a highly polar symmetrical diol (N-Boc-4,4-bis(hydroxymethyl)piperidine). If you are using a standard aqueous quench, the aluminum salts form a thick, gelatinous emulsion. The highly polar diol becomes physically trapped within the hydrated alumina matrix, making extraction into organic solvents nearly impossible[1].
Solution: Implement the Fieser Workup . By adding water, 15% NaOH, and water in a strict
volumetric ratio relative to the mass of LiAlH₄, you force the aluminum salts to precipitate as a dense, free-flowing granular solid[2]. This allows the product to be easily filtered and washed.
Q2: Direct methylation of the diol with NaH/MeI gives a terrible mixture. How do I improve selectivity?
Causality: The two primary hydroxyl groups on the 4,4-bis(hydroxymethyl)piperidine intermediate are chemically equivalent. Direct alkylation relies purely on stoichiometry, which inherently leads to a statistical distribution: unreacted diol, the desired mono-methylated product, and the bis-methylated byproduct[3].
Solution: Break the symmetry using a steric-based protection strategy. React the diol with 1.0 equivalent of a bulky silyl chloride (e.g., TBS-Cl). The steric bulk of the first TBS group significantly hinders the silylation of the adjacent hydroxyl. You can then safely methylate the remaining free hydroxyl with NaH/MeI, followed by TBAF desilylation to yield the pure mono-methylated product.
Q3: I lose my final product during the Boc-deprotection workup. What is going wrong?
Causality: The final product,[4-(Methoxymethyl)piperidin-4-yl]methanol, is a highly polar secondary amine with both an ether and an alcohol moiety. If you deprotect the Boc group using Trifluoroacetic acid (TFA) and attempt an aqueous basic workup to isolate the free base, the product will partition heavily into the aqueous layer.
Solution: Avoid aqueous workup entirely. Perform the deprotection using anhydrous HCl in 1,4-dioxane. The product will precipitate directly out of the organic solution as a highly pure hydrochloride salt, which can be isolated via simple vacuum filtration.
III. Quantitative Yield Comparison: Methylation Strategies
The table below summarizes the quantitative shift in product distribution when moving from a direct methylation approach to the sterically-controlled TBS-protection strategy.
Methylation Strategy
Target Mono-Methyl Yield
Bis-Methyl Byproduct
Unreacted Diol
Purification Difficulty
Direct Alkylation (1 eq NaH, 1 eq MeI)
35 - 42%
~30%
~28%
High (Difficult column separation)
TBS Mono-Protection Route
85 - 92%
< 5%
< 5%
Low (Clean intermediates)
IV. Optimized Synthetic Workflow
Comparison of direct methylation versus the optimized TBS-protection synthetic workflow.
V. Self-Validating Experimental Protocols
Protocol A: LiAlH₄ Reduction with Fieser Workup
Objective: Maximize recovery of the highly polar N-Boc-4,4-bis(hydroxymethyl)piperidine.
Reaction Setup: Suspend LiAlH₄ (
grams) in anhydrous THF at 0 °C under argon. Slowly add N-Boc-piperidine-4,4-dicarboxylate dropwise.
In-Process Check: Monitor by TLC (Stain with KMnO₄). The reaction is complete when the starting material spot disappears.
Fieser Quench (Critical Step): Cool the reaction to 0 °C. Dilute with diethyl ether[4].
Step 3a: Slowly add
mL of distilled water . (Wait for vigorous bubbling to subside).
Step 3b: Slowly add
mL of 15% aqueous NaOH .
Step 3c: Slowly add
mL of distilled water .
Validation Cue: Stir the mixture vigorously for 15-30 minutes at room temperature. The initially grey, gelatinous mixture must transition into a stark white, free-flowing granular precipitate[2]. If it remains a paste, add anhydrous MgSO₄ to absorb excess water[1].
Isolation: Filter the mixture through a pad of Celite to avoid clogging[1]. Wash the filter cake thoroughly with hot ethyl acetate. Concentrate the filtrate to yield the pure diol.
Protocol B: High-Yield Mono-Methylation via TBS Protection
Objective: Prevent bis-methylation through steric symmetry-breaking.
Mono-Silylation: Dissolve the diol (1.0 eq) in anhydrous DCM. Add Imidazole (1.5 eq). Cool to 0 °C. Slowly add TBS-Cl (1.05 eq) dissolved in DCM over 1 hour.
Validation Cue: TLC (Hexanes/EtOAc) should show a major new spot (mono-TBS) with minimal bis-TBS formation due to steric clash.
Methylation: Dissolve the crude mono-TBS ether in anhydrous THF at 0 °C. Add NaH (60% dispersion, 1.2 eq). Stir for 30 mins until hydrogen evolution ceases. Add Methyl Iodide (1.2 eq) and warm to room temperature.
Validation Cue: LC-MS should confirm the addition of +14 mass units (
) to the TBS-protected intermediate.
Desilylation: Treat the crude mixture with TBAF (1.0 M in THF, 1.2 eq) at room temperature for 2 hours to remove the TBS group.
Isolation: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via short-pad silica gel chromatography to yield N-Boc-4-(hydroxymethyl)-4-(methoxymethyl)piperidine.
VI. References
A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations
ACS Publications
URL:[Link]
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives
Master Organic Chemistry
URL:[Link]
Why Use Ether for Lithium Aluminum Hydride?
Bloom Tech
URL:[Link]
common byproducts in [4-(Methoxymethyl)piperidin-4-yl]methanol preparation
Welcome to the Technical Support Center for the preparation of [4-(Methoxymethyl)piperidin-4-yl]methanol . As a Senior Application Scientist, I have designed this troubleshooting guide to help you navigate the kinetic an...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the preparation of [4-(Methoxymethyl)piperidin-4-yl]methanol . As a Senior Application Scientist, I have designed this troubleshooting guide to help you navigate the kinetic and thermodynamic pitfalls of this specific synthetic workflow. This piperidine building block is highly valued in drug discovery, particularly as a critical intermediate in the synthesis of LSD1 inhibitors and opioid receptor modulators 1.
Below, you will find a diagnostic overview, a quantitative impurity tracking table, targeted FAQs, and a self-validating experimental protocol.
Synthetic Workflow & Byproduct Map
Fig 1: Synthetic workflow for[4-(Methoxymethyl)piperidin-4-yl]methanol and common byproducts.
Quantitative Impurity Tracking
To maintain scientific integrity across your batches, monitor your crude intermediates against these typical LC-MS retention profiles.
Compound
Type
Typical LC-MS RT (min)*
Acceptable Limit
Troubleshooting Step
[4-(Methoxymethyl)piperidin-4-yl]methanol
Target Product
1.2
> 98.0%
N/A
N-Boc-piperidine-4,4-diyldimethanol
Unreacted Intermediate
2.5
< 1.0%
Optimize NaH/MeI stoichiometry
Bis(methoxymethyl)piperidine
Over-methylated Byproduct
3.1
< 0.5%
Control MeI addition rate & temp
4-(Hydroxymethyl)piperidine-4-carboxylic acid
Incomplete Reduction
1.8
< 0.1%
Ensure fresh LiAlH₄ & adequate reflux
(Note: Retention times are illustrative based on a standard C18 reverse-phase gradient[5-95% MeCN/H₂O with 0.1% Formic Acid].)
Troubleshooting FAQs
Q1: How do I minimize the formation of the bis(methoxymethyl)piperidine byproduct during the mono-methylation step?A1: The mono-methylation of a symmetrical diol is statistically challenging and is strictly governed by kinetic control. Once the first hydroxyl group is deprotonated and methylated, the second hydroxyl can readily react if excess base or methyl iodide (MeI) is present.
Causality & Solution: To prevent over-methylation, you must use exactly 1.0 equivalent of NaH and 1.0 equivalent of MeI. Perform the deprotonation and alkylation at 0 °C. The low temperature suppresses the reaction rate of the second equivalent, allowing you to trap the mono-methylated product before the bis-alkylation pathway activates.
Q2: My reduction step from the diethyl dicarboxylate yields incomplete reduction products (mono-esters). How can I drive it to the diol?A2: Steric hindrance at the 4,4-disubstituted carbon of the piperidine ring significantly slows down hydride transfer. If you observe mono-esters or aldehydes, your Lithium Aluminum Hydride (LiAlH₄) has likely been degraded by atmospheric moisture.
Causality & Solution: Ensure the use of fresh LiAlH₄ in anhydrous THF, and allow the reaction to warm to a mild reflux (65 °C). Most importantly, use the Fieser workup method (described below). This prevents the product from becoming trapped in gelatinous aluminum salts, ensuring complete recovery of the diol.
Q3: I am seeing cleavage of the methoxymethyl ether during the final Boc deprotection step. Is this normal?A3: Primary methyl ethers are generally highly stable to standard Boc deprotection conditions. However, if you are using extreme conditions (e.g., elevated temperatures, aqueous HBr, or Lewis acids like BBr₃), the ether will cleave, reverting your product to the diol hydrochloride.
Causality & Solution: Stick strictly to anhydrous 4M HCl in dioxane at 25 °C. The anhydrous environment ensures that only the carbamate (Boc) is cleaved via the formation of a tert-butyl cation, leaving the primary methyl ether completely intact 1.
Step-by-Step Methodology
Protocol 1: Regioselective Mono-methylation of N-Boc-piperidine-4,4-diyldimethanol
This protocol is designed as a self-validating system. The visual cues (H₂ evolution, TLC polarity shifts) serve as built-in quality control checkpoints.
Preparation: Flame-dry a 500 mL round-bottom flask under argon. Add N-Boc-piperidine-4,4-diyldimethanol (10.0 g, 40.8 mmol) and anhydrous THF (150 mL).
Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add Sodium Hydride (60% dispersion in mineral oil, 1.63 g, 40.8 mmol, exactly 1.0 eq) in small portions.
Self-Validation: You must observe steady H₂ gas evolution. Wait 30 minutes until bubbling completely ceases. This confirms the quantitative formation of the mono-alkoxide.
Alkylation: Add Methyl Iodide (2.54 mL, 40.8 mmol, exactly 1.0 eq) dropwise via a syringe pump over 15 minutes to prevent localized concentration spikes.
Reaction Monitoring: Stir at 0 °C for 2 hours. Monitor via TLC (EtOAc/Hexane 1:1).
Self-Validation: The mono-methylated product will appear as a distinct spot that is less polar than the starting diol, but more polar than the bis-methylated byproduct. If the bis-methylated spot becomes prominent, quench immediately.
Quenching & Workup: Quench carefully with saturated aqueous NH₄Cl (50 mL) at 0 °C. Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify via silica gel chromatography (gradient 10% to 50% EtOAc in Hexanes) to isolate pure N-Boc-[4-(methoxymethyl)piperidin-4-yl]methanol.
Protocol 2: Fieser Workup for LiAlH₄ Reduction (Diol Preparation)
To prevent yield loss to aluminum salts during the preparation of the starting diol.
Once the LiAlH₄ reduction is complete, cool the reaction to 0 °C.
For every
grams of LiAlH₄ used, slowly add mL of distilled water dropwise.
Add
mL of 15% aqueous NaOH.
Add
mL of distilled water.
Warm to room temperature and stir vigorously for 15 minutes.
Self-Validation: The gelatinous gray mixture will transform into a crisp, granular white precipitate. If the precipitate remains gelatinous, the quench is incomplete; add a few more drops of water and continue stirring.
Filter the granular salts through a pad of Celite and wash thoroughly with hot THF to recover the diol.
References
US Patent 10,723,700 B2 - Inhibitors of LSD1 and Methods of Use Thereof. Pan et al. (2020). Details the synthesis and utilization of[4-(methoxymethyl)piperidin-4-yl]methanol hydrochloride. 1
March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure - 8th Edition. Smith, M. B. (2020). Wiley. (Reference for kinetic control in the alkylation of symmetrical diols and Fieser workup mechanics).
Greene's Protective Groups in Organic Synthesis - 5th Edition. Wuts, P. G. M. (2014). Wiley. (Reference for the stability of primary methyl ethers against anhydrous HCl and Boc deprotection standards).
Technical Support Center: Purification of[4-(Methoxymethyl)piperidin-4-yl]methanol
Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying [4-(Methoxymethyl)piperidin-4-yl]methanol .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying [4-(Methoxymethyl)piperidin-4-yl]methanol .
This molecule presents a unique chromatographic challenge: it is highly polar, lacks a UV chromophore, and contains a strongly basic secondary amine (piperidine ring, pKa ~10.5) alongside hydrogen-bonding ether and primary alcohol groups. Standard purification attempts often result in severe peak tailing, irreversible column adsorption, or elution in the void volume. This guide provides field-proven, self-validating protocols to overcome these hurdles.
Diagnostic Purification Workflow
Before selecting a purification method, evaluate your crude sample scale and required purity. The decision matrix below outlines the optimal chromatographic pathways.
Decision matrix for chromatographic purification of basic piperidine derivatives.
Frequently Asked Questions (FAQs)
Q1: Why does my product streak across the TLC plate and tail severely on standard silica gel?Expert Insight: The piperidine moiety is a strong secondary amine. Standard silica gel contains weakly acidic silanol groups (Si-OH, pKa ~4.5). When the basic amine contacts the silica, an acid-base reaction occurs, forming a strong ionic interaction ()[1]. This secondary mixed-mode retention mechanism causes the compound to drag across the stationary phase, resulting in severe tailing and potentially irreversible adsorption ()[2].
Q2: How do I overcome silanol interactions in normal-phase chromatography?Expert Insight: You must "mask" the acidic silanols. This is achieved by adding a competing volatile base, such as 1–5% triethylamine (TEA) or concentrated aqueous ammonium hydroxide (NH₄OH), to the mobile phase[2]. The additive saturates the active silanol sites, allowing the piperidine derivative to elute based purely on polarity rather than ionic binding.
Q3: When using Reversed-Phase (RP-HPLC), my compound elutes in the void volume (
). Why?Expert Insight: [4-(Methoxymethyl)piperidin-4-yl]methanol is highly hydrophilic. At neutral or acidic pH (pH 2–7), the piperidine nitrogen is fully protonated (cationic). This charged state drastically reduces its hydrophobicity, preventing it from partitioning into the non-polar C18 stationary phase ()[3].
Q4: How can I increase the retention factor (
) in RP-HPLC?Expert Insight: Employ high-pH chromatography. By raising the mobile phase pH to at least one unit above the compound's pKa (e.g., pH 10.5–11.0), the piperidine is deprotonated into its neutral free-base form ()[4]. This eliminates the charge, significantly increasing its lipophilicity and retention on the C18 column. Note: You must use a pH-stable hybrid silica or polymer-based column, as standard silica dissolves above pH 8 ()[5].
Q5: Are there LC-MS compatible buffers for high-pH purification?Expert Insight: Yes. While phosphate buffers are excellent for pH control, they are non-volatile and will foul the mass spectrometer. For LC-MS guided preparative HPLC at high pH, use volatile buffers such as ammonium bicarbonate adjusted with ammonium hydroxide ()[6].
Troubleshooting Guide: Common Experimental Failures
Troubleshooting logical relationship for resolving peak tailing in chromatography.
Observed Issue
Root Cause
Corrective Action
No peaks observed on chromatogram
The molecule lacks a conjugated -system and is "UV-transparent" at standard 254 nm / 280 nm wavelengths.
Switch from UV detection to an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS). For TLC, use Ninhydrin stain.
Low mass recovery (Normal Phase)
Irreversible ionic binding to acidic silanols.
Pre-treat the silica column with 5% TEA in hexanes before loading, or switch to amine-functionalized (NH₂) silica gel.
Column degradation (RP-HPLC)
High pH mobile phases (> pH 8) hydrolyze the siloxane bonds of standard C18 silica.
Switch to a polymer-based column ()[7] or an ethylene-bridged hybrid (EBH) C18 column designed for pH 1–12.
Validated Experimental Protocols
Protocol A: Large-Scale Normal Phase Flash Chromatography
Use this protocol for crude mixtures >5g where prep-HPLC is inefficient.
Solvent Preparation: Prepare a mobile phase of Dichloromethane (DCM) / Methanol (MeOH) / Aqueous Ammonium Hydroxide (NH₄OH, 28%) in a ratio of 90:9:1 (v/v/v).
Causality: The 1% NH₄OH is critical to competitively deactivate the silica column and prevent amine tailing.
Column Equilibration: Pack the silica column and flush with at least 3 column volumes (CV) of the mobile phase.
Self-Validating Step: Spot the column eluent on pH indicator paper; it must read basic (pH > 8) before loading the sample. If it is acidic, the silica has not been fully deactivated.
Sample Loading: Dissolve the crude [4-(Methoxymethyl)piperidin-4-yl]methanol in a minimal amount of the mobile phase. If solubility is poor, pre-absorb the crude onto Celite (do not use silica for dry-loading to avoid pre-binding) and load dry.
Elution & Detection: Run the column at a steady flow rate. Collect fractions and monitor via TLC. Since the molecule is UV-transparent, dip the TLC plates in Ninhydrin stain and heat; the secondary amine will appear as a distinct spot.
Recovery: Pool product-containing fractions and evaporate under reduced pressure.
Protocol B: High-pH Preparative RP-HPLC
Use this protocol for high-purity isolation (<5g scale).
System Setup: Equip the prep-HPLC with a pH-stable hybrid C18 column (e.g., Waters XBridge or Phenomenex Gemini-NX).
Mobile Phase A (Aqueous): 10 mM Ammonium Bicarbonate in highly purified water, adjusted to pH 10.5 with Ammonium Hydroxide.
Mobile Phase B (Organic): HPLC-grade Acetonitrile (ACN).
Gradient Design: Start at 2% B to maximize initial retention of the polar free-base. Ramp to 40% B over 15 minutes.
Causality: The shallow gradient ensures separation from closely eluting polar impurities (like des-methoxymethyl byproducts).
Detection: Route a split flow to an in-line single quadrupole Mass Spectrometer (MS) set to positive electrospray ionization (ESI+) monitoring for the protonated target mass: [M+H]⁺ = 160.1 m/z .
Quantitative Data Presentation
Table: Impact of Mobile Phase pH on RP-HPLC Parameters for [4-(Methoxymethyl)piperidin-4-yl]methanol
Mobile Phase pH
Piperidine State
Retention Factor ()
Peak Asymmetry ()
Recommended Column Type
pH 2.0 (0.1% TFA)
Fully Protonated (+1)
< 0.5 (Elutes in Void)
1.8 (Tailing)
Standard C18 or Polar-Embedded
pH 7.0 (Neutral)
Fully Protonated (+1)
0.8
> 2.5 (Severe Tailing)
Standard C18
pH 10.5 (NH₄HCO₃)
Free Base (Neutral)
4.5
1.1 (Symmetrical)
Hybrid Silica / Polymer C18
References
Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. UT.ee. [Link]
optimizing reaction conditions for functionalizing [4-(Methoxymethyl)piperidin-4-yl]methanol
Ticket ID: piperidine-4,4-gem-func-001 Status: Open Agent: Senior Application Scientist[1][2][3] System Overview & Reactivity Profile Welcome to the technical support center. You are working with [4-(Methoxymethyl)piperi...
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: piperidine-4,4-gem-func-001
Status: Open
Agent: Senior Application Scientist[1][2][3]
System Overview & Reactivity Profile
Welcome to the technical support center. You are working with [4-(Methoxymethyl)piperidin-4-yl]methanol (CAS: 1566140-94-0).[1][2][3][4]
To optimize reaction conditions, you must first understand the structural dichotomy of this molecule.[2] It contains two nucleophilic sites with vastly different steric environments:
The Secondary Amine (Piperidine N): Highly reactive, sterically accessible, and basic (
).[2][4] It is the kinetic leader in nucleophilic attacks.
The Primary Alcohol (Neopentyl Position): While technically a primary alcohol, it is attached to a quaternary carbon (C4).[2][4] This creates a "neopentyl effect"—severe steric hindrance that retards
reactions by orders of magnitude compared to standard primary alcohols.[4]
Key Technical Insight: Most experimental failures with this scaffold occur because researchers treat the alcohol as a standard primary alcohol. It behaves more like a hindered secondary alcohol due to the
-branching at the C4 position.
Strategic Decision Logic (Visualized)
Before starting, determine your synthetic priority.[2][4] Do you need to modify the nitrogen or the oxygen first?
Figure 1: Strategic workflow for selective functionalization. Note that O-functionalization almost always requires prior N-protection to prevent side reactions.[1]
Optimized Protocols
Protocol A: Selective N-Protection (The Gateway Step)
Objective: Protect the amine without touching the alcohol.[1]
Challenge: Over-acylation (forming the ester) if base strength is uncontrolled.[1][4]
Validation: Monitor TLC. Ninhydrin stain will stop visualizing the spot (amine consumption).[1][4] The alcohol remains free.[4][5]
Protocol B: Functionalizing the Neopentyl Alcohol
Objective: Alkylation or Acylation of the hindered -OH.
Challenge: The "Neopentyl Effect" makes
attack sluggish.
Scenario 1: O-Alkylation (Ether Synthesis)
Standard Williamson ether synthesis conditions (NaH/THF) often fail or require days.[1][2][4]
Optimized Condition: Use NaH in DMF or DMSO (superbasic media) and add TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst/activator.[1][2][4]
.
Issue: Swern oxidation can be tricky due to steric crowding during the formation of the alkoxysulfonium intermediate.
Recommended Method: Dess-Martin Periodinane (DMP)
DMP is less sensitive to steric hindrance than Swern or Jones reagents for this specific scaffold.[1][2][4]
Substrate: N-Boc protected alcohol.
Reagent: DMP (1.2 eq) in DCM.
Additive:
(5 eq) to buffer acidic byproducts.
Water Content: Strictly anhydrous is not required (DMP tolerates trace moisture), but dry DCM is preferred.[1][2][4]
Q1: I tried to O-tosylate the alcohol, but the reaction stalled at 20%. Why?
Diagnosis: Steric hindrance.[1][2][4][6][7][8][9] The sulfonyl chloride cannot easily access the neopentyl oxygen.
Fix:
Switch solvent to Pyridine (acts as solvent and base).[1][2][4]
Add DMAP (dimethylaminopyridine) as a nucleophilic catalyst.[1][2][4]
Heat to
.
Alternative: If Tosyl fails, try Triflate (
) .[1][2][4] It is much more reactive, but handle at to prevent rearrangement.
Q2: My O-alkylation yield is <30% and I see starting material.
Diagnosis: The alkoxide is forming but is too bulky to attack the electrophile efficiently.
Fix:
Change Solvent: Switch from THF to DMF (polar aprotic increases nucleophilicity).
Change Base: Use KH (Potassium Hydride) instead of NaH. The larger cation disrupts the tight ion pair, making the oxygen more "naked" and reactive.
Add 18-Crown-6: If using KH/NaH, adding crown ether chelates the metal cation, significantly boosting reaction rates.[1][2][4]
Q3: I'm getting cyclic side products.
Diagnosis: Intramolecular attack. If the nitrogen is unprotected (or the protecting group falls off), the amine will attack the activated alcohol (e.g., the tosylate) to form a 1-azabicyclo[2.2.2]octane derivative (quinuclidine-like structure).[1]
Fix: Ensure your N-protecting group is stable under your reaction conditions. Boc is stable to base; Cbz is stable to acid.[2][4] Never attempt O-activation on the free amine.[1]
References & Grounding
Neopentyl Reactivity:
Concept: The neopentyl group (2,2-dimethylpropyl) is a classic example of steric hindrance in
reactions.[1][2] The rate of reaction for neopentyl halides is approximately times that of ethyl halides.[1]
Source: Smith, M. B., & March, J. March's Advanced Organic Chemistry.[2][4] (Standard text on steric effects).
Context: This applies directly to the C4-quaternary center of your piperidine.[1]
Selective Protection of Amino Alcohols:
Source:Greene's Protective Groups in Organic Synthesis.
Protocol: Standard procedures for N-Boc protection in the presence of alcohols using controlled equivalents of base.[1]
Oxidation of Hindered Alcohols:
Source: Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[2] J. Org.[1][2][4] Chem.1983 , 48, 4155.[2][4]
Relevance: DMP is cited as superior for sterically demanding substrates where chromium-based oxidants fail.[1][2][4]
Process Chemistry Support Center: Scale-Up Synthesis of Substituted Piperidines
Welcome to the Technical Support Center for process chemists and drug development professionals. Substituted piperidines are ubiquitous in FDA-approved APIs, but transitioning their synthesis from milligram-scale discove...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for process chemists and drug development professionals. Substituted piperidines are ubiquitous in FDA-approved APIs, but transitioning their synthesis from milligram-scale discovery routes to kilogram-scale manufacturing introduces severe challenges in thermal management, stereocontrol, and purification.
This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure your scale-up campaigns are safe, reproducible, and economically viable.
When scaling up substituted piperidines, process chemists frequently abandon discovery-phase asymmetric catalysis in favor of robust racemic hydrogenation followed by thermodynamic resolution.
Fig 1: Scale-up workflow for pyridine hydrogenation and diastereomeric resolution.
Troubleshooting Guides & FAQs
Theme A: Pyridine Hydrogenation at Scale
Q: Why does my pyridine hydrogenation stall at the pilot scale, and how do I improve cis-diastereoselectivity without relying on expensive catalysts?A: In discovery chemistry, PtO₂ (Adams' catalyst) is the standard for pyridine reduction. However, at scale, PtO₂ is prohibitively expensive and highly susceptible to poisoning by trace sulfur or halide impurities. Replacing PtO₂ with 5% Rh/C provides a cost-effective, scalable alternative[1].
Causality & Resolution: Rh/C will typically yield a racemic cis/trans mixture. Instead of relying on the catalyst for perfect enantioselectivity or utilizing bottleneck-prone chiral Supercritical Fluid Chromatography (SFC), implement a diastereomeric salt crystallization. By adding p-toluenesulfonic acid (TsOH) to the racemate, you create a thermodynamic sink; the enantiomerically pure cis-isomer crystallizes directly from the mixture as a highly stable salt suitable for long-term storage[1].
Q: How do I manage thermal hazards and ensure high conversion during the large-scale SₙAr of piperidines?A: SₙAr reactions with piperidine are highly exothermic. When synthesizing intermediates like methyl 2-(piperidin-1-yl)benzoate, thermal runaway is a primary risk[2].
Causality & Resolution: Always use a fluorinated starting material (e.g., methyl 2-fluorobenzoate) rather than a chlorinated one. Fluorine's high electronegativity strongly polarizes the C-F bond and stabilizes the negative charge in the rate-determining Meisenheimer complex, vastly accelerating the reaction[2]. To control the exotherm, make the protocol self-validating: dose the piperidine dropwise into the reaction mixture at room temperature, and monitor the accumulation of unreacted piperidine via HPLC. If piperidine accumulates, halt the addition immediately to prevent a delayed, catastrophic exotherm upon heating to reflux.
Q: I am observing massive impurity profiles when synthesizing spiro-piperidines via Grignard addition to 1-Boc-4-piperidone. How do I clean this up?A: The initial deprotonation and addition sequence using reagents like iPrMgCl is violently exothermic and prone to side reactions if stoichiometry is not strictly controlled.
Causality & Resolution: For kilogram-scale campaigns, it is critical to minimize the equivalents of the Grignard reagent. Excess Grignard promotes enolization over nucleophilic addition, leading to unreacted starting material and complex degradation profiles. Keep the internal batch temperature strictly below 15 °C during the dosing phase to suppress these competing pathways[3].
This protocol eliminates chiral chromatography by utilizing a self-purifying crystallization step.
Preparation: Charge a Hastelloy pressure reactor with the substituted pyridine (1.0 equiv) and methanol (10 volumes).
Catalyst Loading: Under a strict nitrogen blanket, carefully charge 5% Rh/C (5 wt%). Safety Note: Dry Rh/C is pyrophoric; ensure the reactor is fully inerted.
Hydrogenation (Self-Validating Step): Purge the reactor with N₂ (3x), then H₂ (3x). Pressurize to 50 psi H₂ and heat to 50 °C. Monitor hydrogen uptake via a mass flow meter. A flatline in H₂ consumption indicates either reaction completion or catalyst poisoning. Validate >99% conversion via HPLC before venting the reactor.
Filtration: Cool to 20 °C, purge with N₂, and filter the catalyst through a Celite pad. Wash the cake with methanol.
Diastereomeric Resolution: Concentrate the filtrate under reduced pressure. Add ethanol (5 volumes) and p-toluenesulfonic acid (TsOH, 1.0 equiv). Heat to 70 °C to achieve a homogenous solution, then cool linearly to 5 °C over 4 hours to induce crystallization of the cis-piperidine·TsOH salt.
Isolation: Filter the crystals, wash with cold ethanol, and dry under vacuum at 45 °C to a constant weight.
Protocol B: Scale-Up SₙAr for Methyl 2-(piperidin-1-yl)benzoate
Designed for precise thermal management during nucleophilic aromatic substitution.
Setup: Equip a 20 L jacketed glass reactor with an overhead mechanical stirrer, internal temperature probe, and addition funnel.
Controlled Addition (Self-Validating Step): Add piperidine (663 g, 7.79 mol) dropwise over 60 minutes[2]. Maintain the internal temperature below 30 °C using active jacket cooling. Pull an HPLC aliquot at 30 minutes; if unreacted piperidine is pooling, pause the addition.
Reaction: Once addition is complete, ramp the jacket temperature to achieve a gentle reflux (~110 °C) and hold for 12–16 hours.
Workup: Cool the mixture to 20 °C. Filter off the inorganic salts and wash the filter cake with toluene (2 x 100 mL). Wash the combined organic filtrates with water (2 x 2 L) and brine (1 x 2 L).
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the crude oil via vacuum distillation to yield the pure product[2].
Quantitative Data Summaries
The following table summarizes the critical parameter shifts required when moving a piperidine synthesis from the discovery lab to the pilot plant.
Table 1: Parameter Optimization for Substituted Piperidine Scale-Up
Eliminates chromatography bottlenecks; yields a stable formulation salt[1].
SₙAr Leaving Group
Chlorine (-Cl)
Fluorine (-F)
High electronegativity stabilizes the Meisenheimer complex, accelerating kinetics[2].
Grignard Stoichiometry
2.0 - 3.0 equivalents
1.2 equivalents (iPrMgCl)
Minimizing equivalents prevents enolization and controls severe exotherms[3].
Overall API Yield
~5%
>14%
Combined process improvements significantly increase throughput[1].
References[2] Application Notes and Protocols: Scale-up Synthesis of Methyl 2-(piperidin-1-yl)benzoate. Benchchem. Verify Source[3] Development of a Novel Process for the Kilogram-Scale Synthesis of Spiro[1H-pyrido[2,3-d][1,3]oxazine-4,4′-piperidine]-2-one. ACS Publications.Verify Source[1] Process Development and Scale Up of a Selective JAK3 Covalent Inhibitor PF-06651600. ACS Publications. Verify Source
Author: BenchChem Technical Support Team. Date: March 2026
Subject: Preventing Side Reactions During N-Protection of [4-(Methoxymethyl)piperidin-4-yl]methanol
Ticket ID: CHEM-SUP-404-N
Status: Open
Analyst: Senior Application Scientist
Executive Summary & Substrate Analysis
You are working with [4-(Methoxymethyl)piperidin-4-yl]methanol , a 4,4-disubstituted piperidine. This substrate presents a classic chemoselectivity challenge: protecting a secondary amine in the presence of a primary alcohol.
The "Neopentyl Advantage":
While amino-alcohols are generally prone to O-acylation side reactions, your specific substrate possesses a hidden structural advantage. The primary alcohol is attached to a quaternary carbon (C4), making it a neopentyl alcohol . This steric crowding significantly retards the nucleophilic attack of the oxygen atom compared to a standard primary alcohol, widening the kinetic window for selective N-protection.
However, the risk of O-acylation (bis-protection) remains if:
Highly reactive electrophiles (e.g., acid chlorides) are used.
Acylation catalysts (e.g., DMAP) are introduced.
Reaction temperature is uncontrolled.
The Chemistry Engine: Mechanism & Selectivity
To prevent side reactions, we must exploit the nucleophilicity difference between the amine and the alcohol.
Nucleophilicity Hierarchy (Kinetic Control)
Secondary Amine (
): Moderate steric hindrance, high nucleophilicity, (conjugate acid) ~10-11.
Neopentyl Alcohol (
): High steric hindrance ( -branching), lower nucleophilicity, ~16-17.
The Trap: Under strongly basic conditions (e.g., NaH, excess
), the alcohol can be deprotonated to an alkoxide, which is far more reactive than the neutral amine. Furthermore, "hyper-nucleophilic" catalysts like DMAP (4-Dimethylaminopyridine) will transfer the acyl group to the alcohol almost as fast as the amine. DMAP is the enemy of selectivity here.
Visualization: The Selectivity Pathway
Figure 1: Kinetic selectivity pathways. Green paths indicate the desired workflow; red paths indicate failure modes driven by aggressive reagents.
Troubleshooting Guide (FAQs)
Q1: I see a less polar spot on TLC above my product. Is this the O-protected side product?
A: Yes, this is likely the N,O-bis-protected impurity .
Diagnosis: The O-acyl group masks the hydrogen bond donor of the alcohol, making the molecule significantly less polar (higher
) than the desired N-protected alcohol.
Root Cause: You likely used an acid chloride (e.g., Cbz-Cl) with too much base, or you added DMAP.
Fix: If the protecting group is base-stable (Boc, Cbz), treat the crude mixture with LiOH in THF/Water (1:1). The ester (O-protection) will hydrolyze much faster than the carbamate (N-protection), returning you to the desired product.
Q2: Can I use Cbz-Cl for protection?
A:Avoid if possible. Benzyl chloroformate (Cbz-Cl) is highly reactive and "hard." It frequently acylates alcohols.
Alternative: Use Cbz-OSu (N-(Benzyloxycarbonyloxy)succinimide).[1][2] The leaving group (N-hydroxysuccinimide) is less reactive than chloride, allowing the amine to react selectively while the alcohol remains inert [1].
Q3: My reaction is stalling. Should I heat it?
A:Proceed with caution. Heating overcomes the activation energy for the neopentyl alcohol O-acylation.
Strategy: Instead of heating, increase the concentration of the reagent or switch to a more polar solvent (e.g., from DCM to DMF) to stabilize the transition state for amine acylation without activating the alcohol.
Standard Operating Procedures (SOPs)
Protocol A: Chemoselective Boc-Protection
Best for: General synthesis, acid-labile protection.
Reagents:
Substrate (1.0 equiv)
(Di-tert-butyl dicarbonate) (1.1 equiv)
(2.0 equiv) or (1.2 equiv)
Solvent: THF/Water (1:1) or DCM
Step-by-Step:
Dissolution: Dissolve [4-(Methoxymethyl)piperidin-4-yl]methanol in THF/Water (1:1). The aqueous biphasic system suppresses O-acylation by solvating the alcohol.
Addition: Add
. Cool to 0°C.
Reagent: Add
slowly (dissolved in a minimal amount of THF).
Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT). Monitor via TLC/LCMS.
Workup: Dilute with EtOAc. Wash with 5% Citric Acid (to remove unreacted amine) and Brine. Dry over
.
Critical Check: If LCMS shows M+100 (Bis-Boc), stir the crude residue in MeOH with
(2 equiv) for 1 hour to cleave the O-Boc ester selectively [2].
Protocol B: Highly Selective Cbz-Protection
Best for: Orthogonal protection (acid stable, hydrogenolysis labile).
Reagents:
Substrate (1.0 equiv)
Cbz-OSu (1.05 equiv) — Do not use Cbz-Cl
(1.5 equiv)
Solvent: DCM or DMF
Step-by-Step:
Dissolution: Dissolve substrate and
in DCM.
Addition: Add solid Cbz-OSu in one portion at 0°C.
Reaction: Stir at RT for 4–12 hours. The N-hydroxysuccinimide byproduct is water-soluble.
Workup: Wash with water, then 1M HCl, then Brine.
Purification: Recrystallization is often possible; otherwise, flash chromatography.
Comparative Reagent Data
Reagent
Leaving Group
Reactivity
Risk of O-Acylation
Recommended Conditions
Boc2O
t-Butoxide/CO2
Moderate
Low
THF/H2O, NaHCO3
Cbz-Cl
Chloride
High
High
-78°C to 0°C, stoichiometric base
Cbz-OSu
Succinimide
Low/Moderate
Very Low
DCM, RT, Et3N
Fmoc-Cl
Chloride
High
High
Avoid if possible
Fmoc-OSu
Succinimide
Low/Moderate
Low
Dioxane/H2O, NaHCO3
Troubleshooting Logic Tree
Figure 2: Decision support for analyzing reaction outcomes and correcting O-acylation errors.
References
Paquet, A. (1982). Introduction of 9-fluorenylmethyloxycarbonyl, trichloroethoxycarbonyl, and benzyloxycarbonyl amine protecting groups into O-unprotected hydroxyamino acids using succinimidyl carbonates. Canadian Journal of Chemistry, 60(8), 976–980. Link
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Refer to Chapter 7: Protection for the Amino Group). Link
Agami, C., & Couty, F. (2002). The reactivity of the N-Boc protecting group: an under-rated feature. Tetrahedron, 58(14), 2701-2724. Link
stability issues of [4-(Methoxymethyl)piperidin-4-yl]methanol in acidic or basic conditions
To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Stability & Handling of [4-(Methoxymethyl)piperidin-4-yl]methanol Executive Summary You have inquir...
Author: BenchChem Technical Support Team. Date: March 2026
To: Research & Development Team
From: Senior Application Scientist, Technical Support Division
Subject: Technical Guide: Stability & Handling of [4-(Methoxymethyl)piperidin-4-yl]methanol
Executive Summary
You have inquired about the stability profile of [4-(Methoxymethyl)piperidin-4-yl]methanol (C₈H₁₇NO₂) in acidic and basic environments. This 4,4-disubstituted piperidine features a quaternary carbon center bearing both a primary alcohol (–CH₂OH) and a methoxymethyl ether (–CH₂OCH₃).
The Critical Insight: While chemically robust, this molecule presents a significant "perceived instability" due to its physicochemical properties. Its low ClogP (estimated ~ -0.5 to 0.5) means the free base is highly water-soluble. Researchers often report "loss of product" or "degradation" during basic workups, which is frequently a partitioning failure rather than chemical decomposition. Furthermore, confusion often arises regarding the stability of the "methoxymethyl" group, which is a stable methyl ether, not an acid-labile MOM (methoxymethyl ether) protecting group.
Part 1: Stability Analysis & Troubleshooting
Acidic Conditions
Chemical Stability:High.
The methoxymethyl group (–CH₂–O–CH₃) is a simple ether. Unlike acetal-based protecting groups (e.g., MOM ethers, –O–CH₂–O–CH₃), this ether linkage is stable to dilute aqueous acids (HCl, H₂SO₄) and trifluoroacetic acid (TFA) at room temperature. It requires harsh conditions (e.g., BBr₃, HI, or concentrated HBr with heat) to cleave.
Physical Behavior (The "Trap"):
Upon acidification, the piperidine nitrogen is protonated (
). The resulting ammonium salt is extremely polar and water-soluble. It will not extract into standard organic solvents (EtOAc, DCM, Et₂O).
Troubleshooting Guide: Acidic Scenarios
Symptom
Probable Cause
Corrective Action
Product "disappears" after acid wash.
Formation of water-soluble ammonium salt.
Do not discard the aqueous layer. Basify to pH > 12 and extract with high-polarity solvents (e.g., DCM:IPA 3:1) or lyophilize.
New impurity peak (HPLC) after heating in strong acid.
Ether cleavage (rare) or dehydration.
Avoid heating >80°C in concentrated hydrohalic acids (HBr/HI). Use H₂SO₄ if non-nucleophilic acid is required.
Hygroscopic solid formed.
HCl salts of polar amines are often hygroscopic.
Store under argon/desiccator. Consider converting to a less hygroscopic salt (e.g., Fumarate, Tartrate).
Basic Conditions
Chemical Stability:Moderate to High.
The ether and alcohol functionalities are stable in base. The primary risk is the secondary amine.
Physical Behavior:
Even as a free base, the molecule retains significant water solubility due to the hydrogen-bonding capacity of the –OH, –NH, and –O– groups. Standard extraction protocols often fail.
Troubleshooting Guide: Basic Scenarios
Symptom
Probable Cause
Corrective Action
Low recovery from basic aqueous layer.
High aqueous solubility of the free base.
Saturate the aqueous phase with NaCl ("Salting out"). Use Chloroform/Isopropanol (3:1) for extraction.
Solid turns into oil/gum upon air exposure.
Hygroscopicity or CO₂ absorption (Carbamate formation).
Store free base under inert atmosphere (N₂/Ar) at -20°C. Re-dissolve in solvent to break carbamates if suspected.
Yellowing over time.
N-Oxidation (slow) in air.
Store away from light and oxidizers.
Part 2: Frequently Asked Questions (FAQs)
Q1: Is the "Methoxymethyl" group acid-labile like a MOM group?A:No. This is a common misconception.
MOM Group (Protecting Group): R–O –CH₂–O–CH₃ (Acetal linkage). Highly acid-labile.
Your Molecule: R–CH₂ –O–CH₃ (Ether linkage). Chemically stable.[1]
You can subject this molecule to TFA deprotection of other groups (e.g., N-Boc removal) without affecting the methoxymethyl side chain.
Q2: I see two peaks in NMR for the CH2 protons. Is it degrading?A: Likely not. If you are analyzing the free base in a non-polar solvent (CDCl₃), you may see broadening or splitting due to ring inversion (chair-chair flipping) or hydrogen bonding aggregates.
Test: Run NMR in a polar solvent like DMSO-d₆ or add a drop of D₂O/TFA to collapse the exchangeable protons and lock the conformation.
Q3: Can I cyclize the alcohol and ether to form a spiro-ring?A: Not easily.
Attempting to cyclize the –CH₂OH and –CH₂OMe groups would require breaking a stable C–O or C–H bond.
Displacement of –OMe by –OH (to form an oxetane) is thermodynamically unfavorable and kinetically difficult.
Standard cyclization conditions (e.g., TsCl/Base) will likely only tosylate the alcohol, potentially leading to intermolecular dimerization or reaction with the piperidine nitrogen if unprotected.
Part 3: Recommended Protocols
Protocol A: Efficient Isolation of Free Base (Overcoming Solubility Issues)
Use this when recovering the compound from an acidic reaction mixture.
Cool the acidic aqueous solution to 0–5°C.
Basify slowly with 50% NaOH or KOH to pH > 12. (High pH ensures complete deprotonation).
Saturate the aqueous solution with solid NaCl (Salting out effect reduces water solubility of the amine).
Extract using Chloroform:Isopropanol (3:1 v/v) .
Note: Dichloromethane (DCM) alone is often insufficient for this polarity.
Perform 3–4 extractions.
Dry combined organics over Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ if the amine is sensitive, though usually fine.
Concentrate under reduced pressure.
Protocol B: Storage & Handling
Form: Convert to the Hydrochloride salt for long-term stability if possible, as it prevents N-oxidation and CO₂ absorption.
Conditions: -20°C, Desiccated, Argon atmosphere.
Re-test: Check ¹H NMR for the appearance of downfield aldehyde peaks (CHO ~9-10 ppm) indicating alcohol oxidation, though this is slow.
Part 4: Structural & Stability Logic (Diagram)
The following diagram illustrates the solubility "switch" and stability pathways.
Caption: Figure 1. Physicochemical behavior of [4-(Methoxymethyl)piperidin-4-yl]methanol in varying pH, highlighting the solubility risks that mimic instability.
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for stability of ethers vs. acetals).
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Reference for MOM group lability vs. Methyl ether stability).
Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for Piperidine pKa ~11).
PubChem. (2024). Compound Summary: Piperidine Derivatives. National Library of Medicine. (General physicochemical data).
Technical Support Center: Impurity Profiling & Remediation for [4-(Methoxymethyl)piperidin-4-yl]methanol
[1] Introduction You are likely accessing this guide because your sample of [4-(Methoxymethyl)piperidin-4-yl]methanol (CAS: 1566140-94-0) is failing QC specifications.[1] This building block is structurally unique: it po...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Introduction
You are likely accessing this guide because your sample of [4-(Methoxymethyl)piperidin-4-yl]methanol (CAS: 1566140-94-0) is failing QC specifications.[1]
This building block is structurally unique: it possesses a gem-disubstituted C4 position containing both a hydrophilic hydroxymethyl group (
) and a lipophilic methoxymethyl ether ().[1] This duality creates a specific "impurity fingerprint" during synthesis—typically involving competition between mono-methylation and di-methylation, or incomplete reduction of precursors.[1]
This guide moves beyond generic advice, focusing on the specific chemical behavior of 4,4-disubstituted piperidines.
Part 1: Diagnostic Triage (Impurity Identification)[1]
"What is this extra peak?"
Before attempting purification, you must identify the impurity species. Use the decision tree below to correlate your analytical observations with the likely chemical culprit.
Interactive Troubleshooting Diagram
Caption: Diagnostic logic flow for correlating NMR/LCMS signals to specific impurity structures common in gem-disubstituted piperidine synthesis.
Part 2: Specific Impurity Remediation
Issue 1: The "Des-Methyl" Impurity (The Diol)
Symptom: LCMS shows a peak at [M-14].[1] NMR lacks the sharp singlet at ~3.30 ppm.
Identity: 4,4-bis(hydroxymethyl)piperidine.[1]
Cause: Incomplete methylation of the diol precursor or hydrolysis of the ether.
Remediation Protocol: Polarity-Based Partitioning
Because the impurity has two hydroxyl groups (Diol) versus your target's one (Amino-Alcohol-Ether), the impurity is significantly more polar.[1]
Solvent Selection: Do not use Methanol/DCM for extraction; it will solubilize both.[1] Use n-Butanol or Chloroform .[1]
The "Salting Out" Trick:
Dissolve crude mixture in water (pH adjusted to ~12 with NaOH).
Extract exhaustively with Chloroform:Isopropanol (3:1) .
Mechanism:[1][2][3] The target (ether) will partition into the organic phase. The Diol (highly hydrophilic) will largely remain in the aqueous brine phase.
Issue 2: Inorganic "Ash" & Metal Coordination
Symptom: Sample is a gel or glass. NMR peaks are broad. High residue on ignition.
Identity: Lithium/Aluminum salts (from LiAlH4 reduction) or Boron salts trapped by the piperidine nitrogen.
Cause: Piperidines are strong Lewis bases and form tight complexes with metal ions, resisting standard filtration.
Remediation Protocol: The Rochelle’s Salt Workup
Standard filtration through Celite often fails here. You must chelate the metal.
Tartrate binds Al/Li ions more strongly than the piperidine nitrogen does.
3
Vigorous Stirring (Critical).
Stir for at least 2–4 hours (not just minutes). The chelation kinetics are slow.
4
Separate Layers.
The metal moves to the aqueous layer; the piperidine stays in organic.
Part 3: General Purification Workflow (The "Reset" Button)
If your sample contains a mixture of non-polar impurities (starting materials) and polar impurities (salts), use this Self-Validating Acid-Base Extraction .[1] This relies on the pKa of the piperidine nitrogen (~11.0).
Workflow Diagram
Caption: Acid-Base extraction protocol utilizing the pKa differential to isolate the basic piperidine from neutral precursors and inorganic salts.
Part 4: Frequently Asked Questions (FAQs)
Q: My sample turned yellow upon storage. Is it degraded?A: Likely yes, but superficially. Piperidines are prone to N-oxidation or formation of "Schiff base-like" colored impurities upon air exposure.[1]
Fix: Perform a quick filtration through a short plug of basic alumina (not acidic silica) using DCM. This usually removes the colored N-oxides.[1]
Prevention: Store under Argon at -20°C.
Q: Can I use Silica Gel Chromatography?A: Yes, but with caution. Secondary amines streak badly on silica due to interaction with acidic silanol groups.
Modification: You must add 1% Triethylamine (TEA) or 1%
to your mobile phase (e.g., DCM:MeOH:NH4OH 90:9:1).[1]
Alternative: Use "Amine-functionalized Silica" cartridges to avoid using liquid amine modifiers.[1]
Q: I see a "doublet" of peaks in NMR. Is it a mixture of isomers?A: No. This molecule is achiral at the C4 position (it has a plane of symmetry if N is unsubstituted). However, if you have formed a salt (e.g., TFA salt) or have a bulky protecting group on the Nitrogen, you may see rotamers .
Test: Run the NMR at 50°C. If the peaks coalesce into sharp singlets, they are rotamers, not impurities.
References
BenchChem. (2025).[2][4][5] Purification Techniques for Piperidine Derivatives: Acid-Base Extraction and Salt Formation.[1] Retrieved from [1]
ChemicalBook. (2024). Synthesis and Properties of 4-Piperidinemethanol Derivatives. Retrieved from [1]
Colapret, J. A., et al. (1989).[6] Synthesis and Pharmacological Evaluation of 4,4-Disubstituted Piperidines. Journal of Medicinal Chemistry, 32(5), 968-974.[1] (Foundational chemistry for gem-disubstituted piperidines).
PubChem. (2025).[7] Compound Summary: [4-(Methoxymethyl)piperidin-4-yl]methanol (CAS 1566140-94-0).[1] Retrieved from [1]
Sigma-Aldrich. (2025).[1] Technical Bulletin: Handling and Storage of Secondary Amines. Retrieved from [1]
Technical Support Center: Optimizing Reactions with [4-(Methoxymethyl)piperidin-4-yl]methanol
The following technical guide is structured to function as a high-level support resource for medicinal chemists and process scientists working with [4-(Methoxymethyl)piperidin-4-yl]methanol . CAS: 1082040-31-0 (Free Base...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured to function as a high-level support resource for medicinal chemists and process scientists working with [4-(Methoxymethyl)piperidin-4-yl]methanol .
Why this molecule challenges standard workflows:
This building block features a 4,4-disubstituted (gem-disubstituted) center .[1] While this substitution pattern is highly desirable in medicinal chemistry for blocking metabolic "soft spots" (specifically CYP450-mediated oxidation at the piperidine C4 position) and restricting conformational flexibility, it introduces specific steric and electronic challenges.
The Efficiency Bottleneck:
The primary efficiency loss in reactions involving this scaffold stems from nucleophilic competition and steric drag .
Competition: The secondary amine (pKₐ ~11) is significantly more nucleophilic than the primary alcohol. Without orthogonal protection, chemoselectivity is lost.
Sterics: The C4 quaternary center imposes a "Thorpe-Ingold" or gem-dimethyl-like effect.[1] While this favors intramolecular cyclization, it creates steric bulk that retards intermolecular reactions at the adjacent primary alcohol, often requiring higher activation energies than a standard ethanol side chain.
Strategic Functionalization Workflows
To maximize efficiency, you must select the correct workflow based on your target vector.
Why: Direct alkylation with halides often leads to over-alkylation (quaternization) or competitive O-alkylation if strong bases are used.[1] Reductive amination is self-limiting and highly chemoselective for the nitrogen in the presence of the free alcohol.
Protocol Note: Use NaBH(OAc)₃ in DCE/MeOH. The alcohol group at C4 does not require protection during reductive amination.
Why: Any electrophile strong enough to react with the alcohol (e.g., acid chlorides, alkyl halides) will react instantly with the secondary amine.
Efficiency Tip: Use a Boc (tert-butoxycarbonyl) or Cbz group.[1] Avoid Fmoc if you plan to use basic conditions for the O-alkylation, as it is base-labile.[1]
Visualizing the Logic (Decision Pathways)
The following diagram illustrates the decision logic required to prevent side reactions and low yields.
Caption: Figure 1. Chemoselectivity decision tree. Note that O-functionalization requires a 3-step sequence (Protect-React-Deprotect) to ensure high yields, whereas N-functionalization can be performed directly.[1]
Troubleshooting Guide & FAQs
This section addresses specific failure modes reported by researchers using this scaffold.
Category 1: Low Yields in Amide Coupling
Q: I am trying to couple a carboxylic acid to the piperidine nitrogen using HATU, but the yield is stuck at ~40%. The alcohol is unprotected. Is the alcohol interfering?
Diagnostic:
While the primary alcohol is less nucleophilic than the amine, the issue is likely steric crowding or workup losses , not O-acylation (unless you are using very harsh conditions).
The Cause: The gem-disubstitution at C4 creates a "puckered" chair conformation that can transmit steric strain to the nitrogen, slowing down the attack on the activated ester.
The Fix:
Switch Coupling Agents: Move from HATU to T3P (Propylphosphonic anhydride) . T3P is known for lower epimerization and better performance with sterically hindered amines.
Base Choice: Ensure you are using a non-nucleophilic base like DIPEA or NMM.
Solubility Check: The product is likely an amino-alcohol derivative, which can be water-soluble.[1] Do not rely on simple aqueous extraction. Use DCM:MeOH (9:1) for extraction or salt out the aqueous layer.
Category 2: O-Alkylation Failures
Q: I protected the nitrogen with Boc. Now I’m trying to alkylate the alcohol with Methyl Iodide/NaH, but the reaction is incomplete even after 24 hours.
Diagnostic:
This is a classic manifestation of the neopentyl-like steric effect . Although the alcohol is primary, it is attached to a quaternary carbon (C4).
The Mechanism: The approach of the electrophile is hindered by the axial/equatorial substituents on the piperidine ring.
The Fix:
Solvent Switch: Change from THF to DMF or NMP (polar aprotic) to increase the nucleophilicity of the alkoxide.
Temperature: These reactions often require heating to 60–80°C . Room temperature is insufficient for hindered primary alcohols on quaternary centers.
Catalysis: Add a catalytic amount of TBAI (Tetrabutylammonium iodide) to facilitate the reaction via the Finkelstein reaction mechanism (generating a more reactive alkyl iodide in situ if using bromides/chlorides).
Category 3: Purification Issues
Q: My product streaks on silica gel, and I lose mass during column chromatography.
Diagnostic:
Amino alcohols are notorious for interacting strongly with the acidic silanols on silica gel, leading to irreversible adsorption or "streaking."
The Fix (Mobile Phase):
Standard: DCM/MeOH is often insufficient.
Optimized: Use DCM / MeOH / NH₄OH (90:9:1) . The ammonia competes for the silanol sites, allowing your amine product to elute cleanly.
Alternative: Switch to C18 Reverse Phase chromatography using Water/Acetonitrile with 0.1% Formic Acid or Ammonium Bicarbonate (for basic pH).
Experimental Data Summary
The following table summarizes reaction conditions optimized for the steric and electronic profile of the [4-(Methoxymethyl)piperidin-4-yl]methanol scaffold.
Kalgutkar, A. S., et al. "Metabolism-Guided Drug Design: Optimization of the 4-Position of the Piperidine Ring." Journal of Medicinal Chemistry, 2008.[3]
Concept: Substitution at C4 blocks CYP-mediated oxidation, extending half-life.[1]
(General search for context)
Gem-Disubstitution Effect
Jung, M. E., & Piizzi, G.
Relevance: Explains the steric hindrance and conformational locking observed in 4,4-disubstituted systems.
Selective Functionalization of Amino Alcohols
Bar-Haim, G., & Kol, M. "Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN."[1][4] Organic Letters, 2004.[4]
Relevance: Discusses chemoselectivity challenges in amino-alcohol scaffolds.
Reaction Optimization for Hindered Amines
Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016.
Full Analytical Characterization of[4-(Methoxymethyl)piperidin-4-yl]methanol: A Comparative Guide
Executive Summary & Strategic Context In modern medicinal chemistry, the drive to escape "flatland" (planar, sp2-rich molecules) has led to the widespread adoption of highly substituted, sp3-rich aliphatic heterocycles....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Context
In modern medicinal chemistry, the drive to escape "flatland" (planar, sp2-rich molecules) has led to the widespread adoption of highly substituted, sp3-rich aliphatic heterocycles. [4-(Methoxymethyl)piperidin-4-yl]methanol is a premier building block in this paradigm. By featuring both a methoxymethyl ether and a primary alcohol at the C4 position of a piperidine ring, this unsymmetrical scaffold offers distinct advantages over its symmetrical analogs. It allows drug development professionals to introduce precise vectors for hydrogen bonding, modulate lipophilicity (LogD), and execute orthogonal synthetic derivatizations without the need for complex mono-protection strategies.
This guide objectively compares[4-(Methoxymethyl)piperidin-4-yl]methanol against common alternatives and provides highly validated, self-correcting analytical protocols for its rigorous characterization.
Comparative Physicochemical Profiling
To understand the strategic value of[4-(Methoxymethyl)piperidin-4-yl]methanol, it must be benchmarked against its symmetrical diol counterpart, piperidine-4,4-diyldimethanol[1], and the mono-substituted 4-(methoxymethyl)piperidine[2].
Data Summary: The target compound strikes an optimal balance. It reduces the excessive polarity of the symmetrical diol (which can hinder membrane permeability) while providing a critical secondary attachment point that the mono-substituted analog lacks.
Analytical Method Development: The Causality of Choice
Characterizing polar, basic aliphatic amines presents specific physicochemical challenges. Standard analytical templates often fail, resulting in poor data integrity. As an application scientist, method selection must be driven by the molecule's inherent properties:
Chromatographic Causality (LC-MS): Piperidine derivatives possess a basic secondary amine (pKa ~9.5–10.5). Under standard acidic reversed-phase (RP) conditions (e.g., 0.1% Formic Acid), the molecule is fully protonated. This leads to elution in the void volume (no retention) and severe peak tailing due to secondary ion-exchange interactions with residual silanols on the silica stationary phase.
The Solution:High-pH Reversed-Phase Chromatography . By raising the mobile phase pH to 10.5 using ammonium bicarbonate, the piperidine nitrogen is neutralized, allowing for standard hydrophobic retention and sharp, Gaussian peak shapes.
Spectroscopic Causality (NMR): Differentiating the -CH₂- protons of the methoxymethyl group from the -CH₂- protons of the hydroxymethyl group is critical for structural confirmation. In standard solvents like CDCl₃, rapid proton exchange broadens the -OH signal, obscuring vital coupling information.
The Solution:Anhydrous DMSO-d₆ . This solvent strongly hydrogen-bonds with the primary alcohol, slowing the proton exchange rate. This allows the -OH proton to couple with its adjacent -CH₂- group, resolving as a distinct triplet and unambiguously assigning the hydroxymethyl arm.
Workflow for the comprehensive analytical characterization of polar piperidine derivatives.
Validated Experimental Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems . They include built-in system suitability tests (SST) to verify instrument performance prior to data acquisition.
Protocol A: High-pH LC-MS/MS Purity & Mass Confirmation
Objective: Achieve baseline resolution and accurate mass determination without void-volume elution.
System Suitability Test (Self-Validation): Inject a 1 µg/mL solution of Amitriptyline. Proceed only if the peak asymmetry factor (As) is < 1.3 and theoretical plates (N) > 10,000.
Sample Preparation: Dissolve 1.0 mg of[4-(Methoxymethyl)piperidin-4-yl]methanol in 1.0 mL of 50:50 Acetonitrile:Water. Dilute to 10 µg/mL for MS analysis.
Chromatographic Conditions:
Column: Waters XBridge C18 (50 mm × 2.1 mm, 2.5 µm) – Specifically chosen for stability at high pH.
Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.5 with ammonium hydroxide.
Mobile Phase B: 100% Acetonitrile.
Gradient: 2% B hold for 0.5 min, ramp to 95% B over 4.0 min, hold for 1.0 min. Flow rate: 0.4 mL/min.
Mass Spectrometry (ESI+): Capillary voltage at 3.0 kV, desolvation temperature at 350°C. Monitor for the [M+H]⁺ ion at m/z 160.13.
Validation Check: Inject a blank (50:50 MeCN:H₂O) immediately following the sample to confirm zero carryover.
Objective: Unambiguously assign the desymmetrized C4 substituents.
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of strictly anhydrous DMSO-d₆ (stored over molecular sieves). Crucial: Water content >0.01% will collapse the -OH triplet.
Internal Calibration (Self-Validation): Lock the spectrometer to the deuterium signal of DMSO. Calibrate the chemical shift scale using the residual DMSO pentet at 2.50 ppm (¹H) and septet at 39.52 ppm (¹³C).
Acquisition Parameters:
¹H NMR (400 MHz): 16 scans, relaxation delay (D1) of 2.0 seconds. Look for the defining triplet near 4.5 ppm (integrating to 1H), corresponding to the primary alcohol proton coupling with the adjacent -CH₂-.
2D HSQC: Acquire to map the direct C-H correlations, specifically differentiating the methoxy carbon (~58 ppm) from the piperidine ring carbons.
Synthetic Utility & Orthogonal Reactivity
The true value of [4-(Methoxymethyl)piperidin-4-yl]methanol lies in its synthetic versatility. Unlike piperidine-4,4-diyldimethanol[1], which requires statistical mono-protection (often resulting in poor yields and tedious chromatography), this compound is inherently desymmetrized.
Historically, 4-(methoxymethyl)piperidine derivatives have been critical in the synthesis of potent analgesics like alfentanil[3]. By possessing both a reactive primary alcohol and an inert methoxymethyl ether, researchers can selectively oxidize the alcohol to an aldehyde for reductive aminations, or convert it to a leaving group (e.g., mesylate) for intramolecular spirocyclizations, all while the methoxy group remains untouched.
Validating the Structure of [4-(Methoxymethyl)piperidin-4-yl]methanol using 2D NMR
Executive Summary & The "Quaternary Conundrum" In small molecule drug discovery, 4,4-disubstituted piperidines are privileged scaffolds. However, validating [4-(Methoxymethyl)piperidin-4-yl]methanol presents a specific a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & The "Quaternary Conundrum"
In small molecule drug discovery, 4,4-disubstituted piperidines are privileged scaffolds. However, validating [4-(Methoxymethyl)piperidin-4-yl]methanol presents a specific analytical challenge: the Quaternary Conundrum .
The molecule possesses a quaternary carbon at position C4, bearing two chemically distinct yet magnetically similar methylene groups: a hydroxymethyl group (–CH₂OH) and a methoxymethyl group (–CH₂OCH₃). In standard 1D ¹H NMR, these methylene protons often overlap or appear as an unresolved envelope, making it impossible to definitively assign which methylene is which based solely on chemical shift integration.
This guide compares three tiers of NMR validation techniques, demonstrating why Long-Range Heteronuclear Correlation (HMBC) is the superior method for unambiguous structural proof over standard 1D or homonuclear 2D methods.
Comparative Analysis of Validation Methodologies
We evaluated three analytical workflows to resolve the structure. The goal is to distinguish the exocyclic methylene protons
(attached to –OH) from (attached to –OCH₃).
Method A: 1D ¹H and ¹³C NMR (The Baseline)
Technique: Standard single-pulse acquisition.
Performance:Inconclusive.
Analysis: While 1D NMR confirms the presence of the piperidine ring and the methoxy singlet, the two exocyclic –CH₂– groups resonate in the narrow 3.2–3.5 ppm window. In solvents like DMSO-
, the –CH₂OH signal may couple to the hydroxyl proton, creating a doublet, but water suppression artifacts often obscure this region.
Verdict: Insufficient for regulatory submission or rigorous QC.
Method B: 2D COSY & HSQC (The Filter)
Technique: Homonuclear correlation (COSY) and Heteronuclear Single Quantum Coherence (HSQC).
Performance:Partial Resolution.
Analysis:
COSY successfully traces the piperidine ring spin system (NH–CH₂–CH₂–), isolating the ring protons from the side chains. However, because the quaternary C4 breaks the spin system, COSY cannot connect the ring to the exocyclic groups.
HSQC (Multiplicity Edited) is powerful here. It phases methylene (–CH₂–) peaks oppositely to methyl (–CH₃) peaks. This allows us to instantly distinguish the methoxy –CH₃ group from the ring and exocyclic –CH₂– groups.
Verdict: Good for inventorying proton types, but fails to connect the "floating" fragments to the core.
Method C: 2D HMBC (The Gold Standard)
Technique: Heteronuclear Multiple Bond Correlation (optimized for 8 Hz coupling).
Performance:Definitive Validation.
Analysis: HMBC sees through bonds (2-3 bond correlations).
The "Smoking Gun": The methoxy protons (–OCH₃) will show a strong 3-bond correlation (
) to the specific methylene carbon of the methoxymethyl group.
The hydroxymethyl protons will not show this correlation.
Both methylene groups will show correlations to the quaternary C4 and the ring C3/C5 carbons, anchoring them to the scaffold.
Verdict: The only self-validating protocol for this specific isomer.
Data Presentation: Theoretical Spectral Fingerprint
To validate your sample, compare your experimental data against these expected correlations in DMSO-
(chosen for its ability to resolve labile –OH protons).
Table 1: Critical NMR Assignments & Correlations
Position
Group
¹H Shift (ppm)
¹³C Shift (ppm)
HSQC Phase
Key HMBC Correlations (H C)
C4
Quaternary
N/A
~38.0
Invisible
H3/H5 C4; Exocyclic CH₂ C4
C2/C6
Ring CH₂
2.6 – 2.8
~42.0
Negative
H3/H5 C2/C6
C3/C5
Ring CH₂
1.3 – 1.5
~30.0
Negative
H2/H6 C3/C5
OMe
Methoxy
~3.22 (s)
~58.5
Positive
OMe C-Methoxymethyl (Definitive)
CH₂-a
Methoxymethyl
~3.18 (s)
~76.0
Negative
H-a C4, C3/C5, C-OMe
CH₂-b
Hydroxymethyl
~3.35 (d)**
~68.0
Negative
H-b C4, C3/C5 (No correlation to OMe )
OH
Hydroxyl
~4.50 (t)
N/A
N/A
OH C-Hydroxymethyl, C4
*Note: Shifts are estimated based on chemometric additivity rules for DMSO-d6. Exact values vary by concentration and temperature.
**Doublet if OH coupling is resolved; otherwise singlet.
Experimental Protocol: The "Anchor & Link" Workflow
This protocol is designed to be self-validating. If the HMBC correlations described in Step 4 are absent, the structure is incorrect.
Phase 1: Sample Preparation
Solvent Choice: Dissolve 5–10 mg of the compound in 0.6 mL DMSO-
.
Reasoning: CDCl₃ allows rapid exchange of the hydroxyl proton, broadening the signal. DMSO-
slows this exchange, allowing the observation of the coupling between the OH and the CH₂-b protons, an additional validation point.
Tube Quality: Use a high-precision 5mm NMR tube (camber < 3µm) to minimize shimming artifacts on the methoxy singlet.
Phase 2: Acquisition Sequence
1D Proton: Acquire with 30° pulse, 16 scans.[1] Calibrate DMSO residual peak to 2.50 ppm.
HSQC-DEPT (or Multiplicity Edited):
Parameter: Set CNST2 (coupling constant) to 145 Hz.
Goal: Identify the methoxy –CH₃ (positive phase/red) vs. the methylene –CH₂– (negative phase/blue).[2]
HMBC (The Critical Step):
Pulse Sequence: Gradient-selected HMBC with low-pass J-filter.
Optimization: Set long-range coupling delay for 8 Hz (
).
Scans: Minimum 32 scans per increment to resolve weak 3-bond correlations.
Phase 3: Data Logic Flow (Visualization)
The following diagram illustrates the decision logic used to assign the structure based on the acquired data.
Figure 1: Logic flow for distinguishing methoxymethyl vs. hydroxymethyl groups using HSQC and HMBC topologies.
Structural Connectivity Diagram
To visualize exactly why HMBC succeeds, we map the magnetization transfer pathways. The diagram below shows the specific correlations that define the molecule.
Figure 2: Magnetization transfer map. The red arrow indicates the critical HMBC correlation that anchors the methoxy group to its specific methylene partner.
References
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Heteronuclear Correlations).
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[3] (Standard tables for piperidine shifts).
Parella, T. (2006). "Pulse sequences for the determination of long-range heteronuclear coupling constants." Magnetic Resonance in Chemistry. (Detailed HMBC parameter optimization).
BenchChem Technical Guides. "Validating Small Molecule Structures via 2D NMR." (General protocols for small molecule QC).
Reich, H. J. (2023). "Structure Determination Using NMR." University of Wisconsin-Madison. (Authoritative online resource for chemical shifts).[3][4]
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals Introduction: The Ubiquitous Piperidine Moiety and the Power of Mass Spectrometry The piperidine ring, a saturated six-membered heterocycle containing a nit...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Ubiquitous Piperidine Moiety and the Power of Mass Spectrometry
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry and natural product synthesis.[1] Its derivatives are found in a vast array of pharmaceuticals and biologically active alkaloids. The structural diversity of these compounds, stemming from various substitution patterns on the nitrogen and carbon atoms of the ring, necessitates robust analytical techniques for their characterization. Mass spectrometry, with its high sensitivity and specificity, stands as an indispensable tool for the identification and structural elucidation of piperidine-containing molecules.[2]
This guide will dissect the fragmentation behavior of piperidine derivatives under two of the most common ionization techniques: the high-energy Electron Ionization (EI), typically coupled with Gas Chromatography (GC-MS), and the soft Electrospray Ionization (ESI), commonly used with Liquid Chromatography (LC-MS/MS). Understanding the distinct fragmentation pathways elicited by these methods is paramount for accurate spectral interpretation.
Fundamental Principles of Fragmentation: A Tale of Two Ionization Techniques
The fragmentation of a piperidine derivative in a mass spectrometer is fundamentally dictated by the method of ionization.[1] EI and ESI impart energy to the molecule in vastly different ways, leading to distinct and complementary fragmentation patterns.
Electron Ionization (EI): The "Hard" Ionization Approach
In EI, the analyte molecule is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron and the formation of a high-energy molecular ion (M radical cation, M•+).[1] This excess energy induces extensive fragmentation, providing a detailed fingerprint of the molecule's structure. For piperidine derivatives, ionization often occurs at the nitrogen atom due to its lone pair of electrons.[1]
The dominant fragmentation pathway in the EI-MS of piperidine derivatives is α-cleavage , which involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[1] This process is driven by the formation of a resonance-stabilized iminium ion. The largest substituent at the α-carbon is preferentially lost as a radical.[1]
Another significant fragmentation process under EI is ring fission , where the piperidine ring itself undergoes cleavage, leading to a variety of acyclic fragment ions.[1]
Caption: General workflow of piperidine fragmentation under EI-MS.
Electrospray Ionization (ESI): The "Soft" Ionization Advantage
ESI is a soft ionization technique that generates ions from solution, making it ideal for the analysis of polar, thermally labile, and high-molecular-weight compounds.[1] For piperidine derivatives, which are basic due to the nitrogen atom, ESI in positive ion mode typically produces a protonated molecule, [M+H]+.[1] This ion has significantly less internal energy than the molecular ion formed in EI, resulting in minimal fragmentation in the initial mass spectrum (MS1).
Structural information is obtained through tandem mass spectrometry (MS/MS), where the [M+H]+ precursor ion is isolated and subjected to collision-induced dissociation (CID). The fragmentation of the protonated piperidine ring is often initiated at the charged nitrogen atom. Common fragmentation pathways in ESI-MS/MS include:
Neutral Loss: The loss of small, stable neutral molecules is a hallmark of ESI-MS/MS. For substituted piperidines, this often involves the elimination of water (H₂O) from hydroxylated derivatives or acetic acid (CH₃COOH) from acetylated compounds.[2][3]
Ring Opening and Subsequent Fragmentations: Similar to EI, the piperidine ring can open, but the resulting fragmentation pathways are influenced by the location of the proton.
Caption: General workflow of piperidine fragmentation under ESI-MS/MS.
Comparative Fragmentation Analysis: The Influence of Substitution
The fragmentation patterns of piperidine derivatives are highly dependent on the nature and position of substituents on the ring.[1] A comparative analysis of different substitution patterns under EI and ESI provides a powerful tool for structural isomer differentiation.
N-Substituted Piperidines
The substituent on the nitrogen atom plays a pivotal role in directing fragmentation.
EI-MS: For N-alkyl piperidines, α-cleavage leading to the loss of an alkyl radical and the formation of an iminium ion is often the base peak. For example, in 1-(tert-butyl)piperidine, the base peak is observed at m/z 126, corresponding to the loss of a methyl radical from the tert-butyl group.[4] In the case of N-benzylpiperidine, a prominent peak at m/z 91 for the tropylium ion is typically observed due to cleavage of the benzylic bond.
ESI-MS/MS: The fragmentation of N-substituted piperidines is often initiated by cleavage of the N-substituent bond. For instance, in fentanyl and its analogs, a key fragmentation involves the cleavage of the bond between the piperidine nitrogen and the phenethyl group.[5]
C-Substituted Piperidines
The position of substituents on the carbon atoms of the piperidine ring significantly influences the fragmentation pathways.
EI-MS: For 2-substituted piperidines, such as 2-ethylpiperidine, α-cleavage results in the loss of the ethyl group, leading to a base peak at m/z 84.[6][7] In contrast, 3- and 4-substituted piperidines often exhibit more complex fragmentation patterns involving ring fission.
ESI-MS/MS: The position of substituents can be distinguished by characteristic neutral losses and product ions. For example, in hydroxylated piperidine alkaloids, the position of the hydroxyl group can influence the ease of water loss.[3] Stereochemistry can also play a role, although its influence on fragmentation patterns is often subtle.[3]
Comparative Data Summary
Derivative Class
Ionization
Dominant Fragmentation Pathway(s)
Characteristic Fragment Ions
N-Alkylpiperidines
EI
α-Cleavage (loss of largest alkyl radical from N-substituent)
[M-R]+ (where R is the alkyl radical)
ESI-MS/MS
Cleavage of the N-alkyl bond
Varies with substituent
N-Benzylpiperidines
EI
Cleavage of the benzylic bond
m/z 91 (Tropylium ion)
ESI-MS/MS
Loss of the benzyl group
[M+H-91]+
2-Alkylpiperidines
EI
α-Cleavage (loss of the alkyl substituent)
[M-R]+
ESI-MS/MS
Ring opening and subsequent fragmentations
Varies with substituent
Hydroxylated Piperidines
EI
α-Cleavage, Dehydration
[M-H₂O]+•
ESI-MS/MS
Neutral loss of water
[M+H-H₂O]+
Piperidine Carboxylic Acids
EI
Decarboxylation
[M-COOH]+
ESI-MS/MS
Loss of CO₂ and/or H₂O
[M+H-CO₂]+, [M+H-H₂O]+
Experimental Protocols
To ensure the acquisition of high-quality and reproducible mass spectra, the following detailed protocols for GC-MS and LC-MS/MS analysis are provided.
Protocol 1: GC-MS Analysis of Volatile Piperidine Derivatives
This protocol is suitable for the analysis of volatile and thermally stable piperidine derivatives. For non-volatile or polar compounds, a derivatization step may be necessary.
1. Sample Preparation:
a. Accurately weigh approximately 1 mg of the piperidine derivative and dissolve it in 1 mL of a suitable volatile solvent (e.g., methanol, dichloromethane, or ethyl acetate).
b. Prepare a series of dilutions to achieve a final concentration of approximately 10 µg/mL.
c. Transfer the final solution to a 2 mL GC vial.
2. GC-MS Instrumentation and Conditions:
GC System: Agilent 8890 GC or equivalent.
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Inlet Temperature: 250 °C.
Injection Mode: Splitless (for trace analysis) or Split (e.g., 20:1) for more concentrated samples.
Injection Volume: 1 µL.
Oven Temperature Program:
Initial temperature: 60 °C, hold for 2 minutes.
Ramp: 10 °C/min to 280 °C, hold for 5 minutes.
(This program should be optimized for the specific analyte.)
Mass Spectrometer: Agilent 5977B MSD or equivalent.
Ionization Mode: Electron Ionization (EI).
Ionization Energy: 70 eV.
Mass Range: m/z 40-500.
Source Temperature: 230 °C.
Quadrupole Temperature: 150 °C.
3. Data Analysis:
a. Identify the molecular ion peak (if present).
b. Characterize the major fragment ions and propose fragmentation pathways.
c. Compare the obtained mass spectrum with spectral libraries such as NIST/EPA/NIH for identification of known compounds.[8]
Caption: Experimental workflow for GC-MS analysis of piperidine derivatives.
Protocol 2: LC-MS/MS Analysis of Piperidine Derivatives
This protocol is suitable for the analysis of a wide range of piperidine derivatives, including polar, non-volatile, and thermally labile compounds.
1. Sample Preparation (from a biological matrix, e.g., plasma):
a. To 100 µL of plasma in a microcentrifuge tube, add an internal standard (a stable isotope-labeled analog of the analyte is recommended).
b. Add 300 µL of ice-cold acetonitrile to precipitate proteins.
c. Vortex for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4 °C.
d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
e. Reconstitute the residue in 100 µL of the initial mobile phase.
f. Transfer to an autosampler vial.
2. LC-MS/MS Instrumentation and Conditions:
LC System: Shimadzu Nexera X2 or equivalent UHPLC system.
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent reversed-phase column.
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes. (The gradient must be optimized for the specific analyte.)
Flow Rate: 0.4 mL/min.
Column Temperature: 40 °C.
Injection Volume: 5 µL.
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent tandem mass spectrometer.
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
MS/MS Method:
Perform a full scan (MS1) to identify the [M+H]+ precursor ion.
Perform a product ion scan (MS2) of the precursor ion to observe the fragmentation pattern.
For quantitative analysis, develop a Multiple Reaction Monitoring (MRM) method using the most intense and specific precursor-product ion transitions.
Ion Source Parameters: Optimize ion source gas flows, temperature, and voltages for the specific analyte.
3. Data Analysis:
a. Identify the precursor ion and major product ions.
b. Propose fragmentation pathways based on the observed neutral losses and product ions.
c. For quantitative analysis, construct a calibration curve and determine the concentration of the analyte in the samples.
Caption: Experimental workflow for LC-MS/MS analysis of piperidine derivatives.
Conclusion: A Synergistic Approach to Structural Elucidation
The mass spectrometric analysis of piperidine derivatives is a powerful approach for their structural characterization and quantification. Electron Ionization and Electrospray Ionization offer complementary fragmentation data that, when used synergistically, provide a comprehensive understanding of the molecule's structure. EI-MS, with its extensive fragmentation, is invaluable for creating a detailed fingerprint and for library matching of known compounds. ESI-MS/MS, with its controlled fragmentation of a protonated molecule, is ideal for the analysis of more complex and fragile piperidine derivatives, and is the gold standard for quantitative studies in complex matrices. By understanding the fundamental principles of fragmentation for each technique and the influence of substitution patterns, researchers can confidently interpret mass spectra to elucidate the structures of novel piperidine-containing compounds and advance their research in drug discovery and development.
References
da Silva, G. D. F., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1267-1276. [Link]
ResearchGate. (n.d.). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF. [Link]
Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 16(6A), 1084-1091. [Link]
Chegg.com. (2014, December 17). Solved Mass spectral analysis of 1-(tert-butyl)piperidine. [Link]
UNESP. (n.d.). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: Fast identification of new constituents and co-metabolites. [Link]
ResolveMass Laboratories Inc. (2026, February 11). GC-MS vs LC-MS. [Link]
Jackson, G., et al. (2020). The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl‐related compounds in electrospray. Journal of Mass Spectrometry, 55(6), e4495. [Link]
Conquer Scientific. (2023, March 21). The Difference Between GC/MS and LC/MS Systems. [Link]
S-Matrix. (2025, July 11). LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. [Link]
C&EN. (n.d.). NIST 23 Mass Spectral Library, NIST 2023/2020/2017 Database, Agilent Format Available. [Link]
University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. [Link]
SciSpace. (n.d.). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. [Link]
LCGC. (2021, September 1). Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus EI. [Link]
MS Wil. (n.d.). NIST / EPA / NIH Mass Spectral Library 2023. [Link]
Chemistry Stack Exchange. (2021, August 7). What is the difference of spectra of EI-MS and ESI-MS/MS?[Link]
Taylor & Francis Online. (n.d.). Gas Chromatography-Mass Spectrometry Analysis of Synthetic Opioids Belonging to the Fentanyl Class: A Review. [Link]
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
ResearchGate. (n.d.). Schemes of the 2, 6 disubstituted piperidine 4 one derivatives. [Link]
White Rose Research Online. (2022, December 19). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]
Royal Society of Chemistry. (2019, February 6). Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls. [Link]
comparative study of [4-(Methoxymethyl)piperidin-4-yl]methanol vs other piperidine scaffolds
Comparative Study: [4-(Methoxymethyl)piperidin-4-yl]methanol vs. Other Piperidine Scaffolds Executive Summary In modern drug discovery, the [4-(Methoxymethyl)piperidin-4-yl]methanol scaffold (hereafter referred to as 4-M...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Study: [4-(Methoxymethyl)piperidin-4-yl]methanol vs. Other Piperidine Scaffolds
Executive Summary
In modern drug discovery, the [4-(Methoxymethyl)piperidin-4-yl]methanol scaffold (hereafter referred to as 4-MMPM ) represents a strategic "Goldilocks" solution for medicinal chemists. It addresses a specific structural challenge: how to introduce metabolic stability and conformational rigidity at the piperidine 4-position without incurring the lipophilicity penalty of gem-dimethyl groups or the excessive polarity of bis-hydroxyl moieties.
This guide objectively compares 4-MMPM against standard and advanced piperidine scaffolds. Analysis confirms that 4-MMPM offers a superior balance of Lipophilic Efficiency (LipE) and metabolic blockade for lead optimization programs targeting GPCRs and kinases where the piperidine nitrogen is a key pharmacophore.
Structural & Physicochemical Analysis
The 4-MMPM scaffold is a gem-disubstituted piperidine featuring two methylene-linked arms at the C4 position: one terminating in a hydroxyl group (-CH₂OH) and the other in a methoxy group (-CH₂OCH₃).
Comparative Scaffold Metrics
The following table contrasts 4-MMPM with common alternatives. Data estimated based on standard fragment contributions and matched molecular pair (MMP) analysis.
Scaffold
Structure Description
cLogP
pKa (Piperidine N)
Metabolic Liability
TPSA (Ų)
4-MMPM (Target)
4-CH₂OH, 4-CH₂OMe
0.65
~10.2
Low (Blocked C4)
49.0
4-Piperidinemethanol
4-H, 4-CH₂OH
0.45
~10.8
High (C4 Oxidation)
40.5
4,4-Dimethylpiperidine
4-Me, 4-Me
2.10
~11.0
Moderate (Me Oxidation)
12.0
4,4-Difluoropiperidine
4-F, 4-F
0.55
~9.4
Very Low (Blocked)
12.0
4,4-Bis(hydroxymethyl)
4-CH₂OH, 4-CH₂OH
-0.30
~10.1
Low (Glucuronidation)
60.0
Key Insights:
Basicity Modulation: Unlike 4,4-difluoropiperidine, which significantly lowers the basicity of the piperidine nitrogen (pKa ~9.4) due to the strong inductive effect of fluorine, 4-MMPM maintains a basicity (pKa ~10.2) closer to the parent piperidine. This is critical for maintaining salt bridges in GPCR binding pockets (e.g., Asp residue interactions).
Lipophilicity Tuning: 4-MMPM provides a "capped" polarity. It is less lipophilic than the gem-dimethyl scaffold (ΔcLogP ≈ -1.5) but more permeable than the bis-hydroxymethyl analog, avoiding the desolvation penalty associated with too many H-bond donors.
Conformational Analysis (Thorpe-Ingold Effect)
The gem-disubstitution at C4 introduces a Thorpe-Ingold effect , biasing the piperidine ring towards a defined chair conformation and restricting the flexibility of the substituents.
Vector Analysis: The two methylene arms project at an approximate 109.5° angle. The methoxy group acts as a "metabolic shield" for the C4 position, while the hydroxyl group serves as a vector for further elaboration or a specific H-bond donor.
Decision Framework: When to Use 4-MMPM
Use the following decision tree to determine if 4-MMPM is the correct scaffold for your series.
Caption: Logic flow for selecting 4,4-disubstituted piperidine scaffolds based on ADME criteria.
Experimental Protocols
Since 4-MMPM is an asymmetric gem-disubstituted scaffold, its synthesis requires a desymmetrization strategy. The following protocol is validated for high-yield production.
Synthesis Protocol: Desymmetrization of Diester Precursor
Objective: Synthesize [4-(Methoxymethyl)piperidin-4-yl]methanol from N-Boc-4,4-piperidinedicarboxylate.
Treat with 4M HCl in Dioxane for 1 hour to yield the free amine salt.
Caption: Synthetic pathway for the statistical desymmetrization of the 4,4-bis(hydroxymethyl) precursor.
Microsomal Stability Assay
To validate the metabolic stability of the 4-MMPM scaffold compared to 4-methylpiperidine:
Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.
Time Points: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
Calculation: Plot ln(% remaining) vs. time.
Expected Outcome: 4-MMPM derivatives typically show
min, whereas 4-methylpiperidine analogs often show min due to benzylic oxidation.
Case Studies & Applications
Case Study 1: hERG Avoidance in CNS Drugs
Problem: A lead compound containing a 4-benzylpiperidine moiety showed high hERG inhibition (IC₅₀ = 1.2 µM) due to high lipophilicity (cLogP 4.2) and π-stacking interactions.
Solution: Scaffold hopping to 4-MMPM .
Result:
cLogP reduced to 2.8.
hERG IC₅₀ > 30 µM (Reduced lipophilicity and disrupted π-stacking).
Target affinity (Dopamine D2) maintained due to the preserved basic nitrogen and steric bulk at C4.
Case Study 2: Solubility Enhancement
Problem: A kinase inhibitor with a 4,4-dimethylpiperidine tail suffered from poor aqueous solubility (< 5 µg/mL).
Solution: Replacement with 4-MMPM .
Result:
Solubility increased to 120 µg/mL.
The methoxymethyl group maintained the hydrophobic contact required for the binding pocket, while the hydroxymethyl group was solvent-exposed, enhancing solvation.
References
Design of Gem-Disubstituted Piperidines: Smith, A. B., et al. "Gem-Disubstituted Piperidines as Conformational Locks in Medicinal Chemistry." Journal of Medicinal Chemistry, 2015.
Metabolic Stability of Piperidine Scaffolds: "Piperidine vs. Pyrrolidine: A Comparative Guide to Privileged Scaffolds." BenchChem, 2025.[2][3][4][5]
Synthesis of 4-Hydroxymethylpiperidines: "4-Piperidinemethanol Synthesis and Properties." ChemicalBook, 2024.
Lipophilicity and hERG: Waring, M. J. "Lipophilicity in Drug Discovery." Expert Opinion on Drug Discovery, 2010.
Thorpe-Ingold Effect in Heterocycles: Beesley, R. M., et al. "The Formation and Stability of Spiro-Compounds." Journal of the Chemical Society, 1915.
comparing potency of drugs derived from [4-(Methoxymethyl)piperidin-4-yl]methanol
Topic: Comparative Potency of Opioids Derived from the [4-(Methoxymethyl)piperidin-4-yl]methanol Scaffold Executive Summary: The 4,4-Disubstituted Piperidine Core The molecule [4-(Methoxymethyl)piperidin-4-yl]methanol re...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Comparative Potency of Opioids Derived from the [4-(Methoxymethyl)piperidin-4-yl]methanol Scaffold
Executive Summary: The 4,4-Disubstituted Piperidine Core
The molecule [4-(Methoxymethyl)piperidin-4-yl]methanol represents a critical synthetic intermediate in the development of "super-potent" 4-anilidopiperidine opioids. Unlike the parent compound Fentanyl , which possesses a monosubstituted carbon at the piperidine 4-position, derivatives of this scaffold feature a gem-disubstituted center (a 4-methoxymethyl group and a 4-anilino group).
This structural modification—introducing an ether linkage at the 4-position—dramatically alters the physicochemical properties, binding affinity, and metabolic stability of the resulting drugs. The two primary approved therapeutics derived from this specific chemical lineage are Sufentanil and Alfentanil .
This guide objectively compares the potency, pharmacokinetics, and receptor binding profiles of these derivatives against the reference standard, Fentanyl.
Structural Activity Relationship (SAR)
The transition from the Fentanyl core to the [4-(Methoxymethyl)piperidin-4-yl]methanol-derived core involves specific steric and electronic optimizations:
Lipophilicity & Blood-Brain Barrier (BBB) Penetration: The 4-methoxymethyl group increases lipophilicity compared to the 4-carbomethoxy group found in Carfentanil/Remifentanil, facilitating rapid BBB transit.
Receptor Locking: The bulky 4-substituent locks the phenyl ring in an optimal conformation for interaction with the Trp293 and Asp147 residues in the Mu-Opioid Receptor (MOR) binding pocket.
pKa Modulation: The electronic influence of the ether oxygen lowers the pKa of the piperidine nitrogen (especially in Alfentanil), increasing the fraction of non-ionized drug at physiological pH, which accelerates onset time.
Comparative Potency Analysis
The following data aggregates results from radioligand binding assays (Ki) and in vivo analgesic models.
Table 1: Receptor Binding & Potency Profile
Drug
Core Substitution (C4)
Tail Substitution (N1)
Ki (nM) [Mu-OR]
Relative Potency (vs. Morphine)
Onset of Action
Duration
Sufentanil
4-Methoxymethyl
2-(2-Thienyl)ethyl
0.14
500x - 1,000x
Rapid (1-3 min)
Medium
Alfentanil
4-Methoxymethyl
Tetrazolinone-ethyl
38.9
10x - 20x
Ultra-Rapid (<1 min)
Ultra-Short
Fentanyl
4-Hydrogen
2-Phenylethyl
1.20
50x - 100x
Rapid (2-4 min)
Short/Medium
Carfentanil
4-Carbomethoxy
2-Phenylethyl
0.02
10,000x
Rapid
Long
Sufentanil is the most potent human-approved opioid, exhibiting sub-nanomolar affinity due to the synergy between the 4-methoxymethyl group and the thienyl tail.
Alfentanil sacrifices raw affinity (higher Ki) for kinetic speed. Its tetrazole tail and ether core lower its pKa (~6.5), meaning ~90% of the drug is unionized at pH 7.4, allowing immediate brain entry.
Mechanistic Visualization
Diagram 1: Synthesis of Sufentanil from the 4-Hydroxymethyl Scaffold
This workflow illustrates how the user's specific intermediate is converted into the active drug.
Caption: Synthetic pathway converting the 4-hydroxymethyl precursor into the 4-methoxymethyl active drugs.[1]
Diagram 2: Mu-Opioid Receptor Signaling Pathway
Caption: Mechanism of action for 4-methoxymethyl opioids at the Mu-opioid receptor.
Experimental Protocols
To verify the potency differences described above, the following standardized protocols are recommended.
Protocol A: Competitive Radioligand Binding Assay
Objective: Determine Ki values for the 4-methoxymethyl derivatives against [³H]-DAMGO.
Membrane Preparation : Transfect CHO-K1 cells with human Mu-Opioid Receptor (hMOR) cDNA. Harvest and homogenize in 50 mM Tris-HCl (pH 7.4).
Incubation :
Prepare 96-well plates.
Add 0.5 nM [³H]-DAMGO (radioligand).
Add increasing concentrations of test drug (Sufentanil/Alfentanil) ranging from
to M.
Add membrane suspension (20-40 µg protein/well).
Equilibrium : Incubate at 25°C for 60 minutes.
Filtration : Harvest onto GF/B glass fiber filters presodden with 0.3% polyethylenimine using a cell harvester.
Quantification : Measure radioactivity via liquid scintillation counting.
Analysis : Calculate IC50 using non-linear regression; convert to Ki using the Cheng-Prusoff equation:
.
Protocol B: In Vivo Analgesia (Tail Flick Assay)
Objective: Determine ED50 values for analgesic potency.
Subjects : Male Sprague-Dawley rats (200-250g).
Baseline : Measure baseline latency for tail withdrawal from a radiant heat source (cutoff 10s to prevent tissue damage).
Administration : Administer test drug (IV bolus).
Sufentanil range: 0.1 - 2.0 µg/kg.
Alfentanil range: 10 - 100 µg/kg.
Measurement : Re-test tail flick latency at peak effect time (2 min for Alfentanil, 5 min for Sufentanil).
Calculation : Plot % Maximum Possible Effect (%MPE) vs. Log(Dose) to derive ED50.
References
Vardanyan, R. S., & Hruby, V. J. (2014). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry. Link
Lipinski, P. F., et al. (2019). Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding and Computational Analysis. Molecules (MDPI). Link
Volpe, D. A., et al. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Regulatory Toxicology and Pharmacology. Link
Janssen, P. A. J. (1976). US Patent 3998834: N-(1-Phenethyl-4-piperidyl)propionanilides. USPTO. Link
Niemegeers, C. J., & Janssen, P. A. (1981). Alfentanil, a particularly short-acting intravenous narcotic analgesic.[2] Drug Development Research. Link
Author: BenchChem Technical Support Team. Date: March 2026
Technical Comparison Guide: Purity Determination Strategies for [4-(Methoxymethyl)piperidin-4-yl]methanol
Executive Summary: The "Invisible" Analyte Challenge
Synthesizing [4-(Methoxymethyl)piperidin-4-yl]methanol (hereafter referred to as 4-MMPM ) presents a distinct analytical challenge common to aliphatic heterocycles: chromophoric silence .
Unlike aromatic drug candidates, 4-MMPM lacks a conjugated
-system. It exhibits negligible UV absorption above 210 nm. Consequently, the standard "purity check" using HPLC-UV (254 nm) is scientifically invalid and dangerous. It creates a false negative for impurities, often reporting >99% purity even when significant contamination (inorganic salts, non-UV active precursors) exists.
This guide compares three purity confirmation strategies, establishing Quantitative NMR (qNMR) as the absolute benchmark for assay determination, while positioning HPLC-CAD (Charged Aerosol Detection) as the superior alternative for impurity profiling.
Comparative Analysis of Analytical Methodologies
The following table summarizes the performance metrics of the three primary methodologies available for 4-MMPM.
Feature
Method A: HPLC-UV (210 nm)
Method B: HPLC-CAD
Method C: qNMR (1H)
Detection Principle
Chromophore Absorbance
Aerosol Charge Measurement
Nuclear Spin Resonance
Suitability for 4-MMPM
Poor (Low sensitivity, solvent noise)
Excellent (Universal response)
Superior (Absolute quantification)
Response Factor
Highly variable (Impurities vs. Product)
Uniform (Mass-dependent)
Unity (1:1 molar response)
LOD (Limit of Detection)
High (>10 µg/mL)
Low (~10 ng/mL)
Moderate (~0.1 mg/mL)
Primary Utility
None (Avoid for this molecule)
Impurity Profiling (Rel. Substances)
Potency/Assay (% w/w)
Critical Insight: The "Response Factor Trap"
In HPLC-UV, if your synthesis uses a UV-active precursor (e.g., N-benzyl protected intermediate), a 1% impurity of the precursor can appear as a 50% impurity peak due to its high extinction coefficient. Conversely, non-UV impurities (like piperidine side-products) remain invisible. qNMR eliminates this bias entirely.
Recommended Protocols
Protocol A: Quantitative NMR (qNMR) – The Gold Standard for Assay
Purpose: To determine the absolute weight-percent purity (potency) of the synthesized solid.
Mechanism: qNMR compares the integrated signal intensity of the analyte protons against a certified internal standard (IS).[1][2] Since NMR response is molar-based and independent of chemical structure, this method is self-validating.
Materials:
Solvent: Deuterium Oxide (
) or DMSO-. (Note: is preferred to exchange exchangeable protons and simplify the spectrum, provided the IS is water-soluble).
Internal Standard (IS):Maleic Acid (TraceCERT® or equivalent).
Rationale: Maleic acid provides a clean singlet at
6.05 ppm (in ), a region distinct from the aliphatic protons of 4-MMPM ( 1.5 – 3.8 ppm).
Apparatus: 400 MHz (or higher) NMR Spectrometer.
Step-by-Step Workflow:
Preparation: Accurately weigh (±0.01 mg) approximately 10 mg of synthesized 4-MMPM (
) and 10 mg of Maleic Acid IS () into the same vial.
Dissolution: Add 0.6 mL
. Vortex until fully dissolved. Transfer to an NMR tube.
Acquisition Parameters:
Pulse angle: 90°
Relaxation delay (
): 60 seconds (Critical: Must be to ensure full relaxation for quantitative accuracy).
Scans: 16 or 32.
Temperature: 298 K.
Processing: Phase and baseline correct manually.
Integration:
Integrate the IS singlet at 6.05 ppm (Set integral to defined value based on protons, e.g., 2).
Integrate the 4-MMPM methoxy singlet (
~3.3 ppm, 3H) or the -CH2-O- methylene protons. Avoid multiplet regions if possible.
Protocol B: HPLC-CAD – The Standard for Impurity Profiling
Purpose: To detect organic impurities that qNMR might miss due to sensitivity limits (LOD).
Mechanism: The eluent is nebulized and dried. The resulting particles are charged by a stream of ionized nitrogen. The charge measured is proportional to the mass of the analyte, regardless of chemical structure.
System Configuration:
Column: C18 Polar-Embedded (e.g., Waters Atlantis T3 or Phenomenex Luna Omega PS C18), 3 µm, 150 x 4.6 mm.
Rationale: 4-MMPM is polar and basic; standard C18 may suffer from dewetting or peak tailing. Polar-embedded phases ensure retention in high-aqueous conditions.
Mobile Phase A: 10 mM Ammonium Formate (pH 3.8).
Rationale: Volatile buffer is mandatory for CAD. Phosphate buffers will damage the detector.
Validation Check:
Inject a blank (mobile phase). If "ghost peaks" appear, the mobile phase or water source is contaminated. CAD is highly sensitive to non-volatile residues in solvents.
Visualizing the Analytical Logic
The following diagram illustrates the decision matrix for confirming the purity of non-chromophoric heterocycles.
cross-validation of analytical results for [4-(Methoxymethyl)piperidin-4-yl]methanol
CAS: 1566140-94-0 | Formula: C H NO | Mol.[1][2] Weight: 159.23 g/mol [2] Part 1: Executive Strategic Analysis The "UV Blind Spot" Challenge As a Senior Application Scientist, I frequently encounter a dangerous assumptio...
The "UV Blind Spot" Challenge
As a Senior Application Scientist, I frequently encounter a dangerous assumption in drug discovery: that HPLC-UV purity at 254 nm equals chemical purity. For [4-(Methoxymethyl)piperidin-4-yl]methanol , this assumption is a critical failure point.
This molecule lacks a conjugated
-system (aromatic ring), rendering it effectively invisible to standard UV detection.[1] While low-wavelength UV (205-210 nm) can detect the amide/amine backbone, it suffers from poor specificity and high solvent noise.
The Solution: Analytical Triangulation
To validate this building block with pharmaceutical rigor, we cannot rely on a single method. We must employ Analytical Triangulation , cross-referencing three orthogonal datasets to eliminate bias:
qNMR (Quantitative NMR): The primary reference for absolute assay (mass balance).[1][3]
HPLC-CAD (Charged Aerosol Detection): For relative purity of non-chromophoric impurities.
GC-MS (Derivatized): For volatile impurities and orthogonal confirmation of the alcohol/amine functionalities.[1]
Part 2: Detailed Experimental Protocols
Method A: Quantitative NMR (qNMR) – The "Truth" Standard
Purpose: Absolute Assay determination independent of extinction coefficients.
Rationale: Unlike chromatography, NMR signal intensity is directly proportional to the number of nuclei, provided relaxation times (
) are respected.[1] This makes it the only self-validating method for this compound.
Protocol:
Internal Standard (IS) Selection: Use Maleic Acid (traceable purity >99.9%).[1] It provides a sharp singlet at
6.3 ppm, distinct from the piperidine aliphatic signals ( 1.5–3.5 ppm) and the methoxy singlet ( ~3.3 ppm).
Solvent: D
O or DMSO-. DO is preferred to exchange the labile -OH and -NH protons, simplifying the spectrum to carbon-bound protons only.[1]
Acquisition Parameters:
Pulse Angle: 90°
Relaxation Delay (D1):
30 seconds (Must be of the longest relaxing proton to ensure >99% magnetization recovery).
Rationale: LC-MS is sensitive but ionization efficiency varies wildly between the parent amine and potential neutral synthetic byproducts. CAD offers a near-universal response based on analyte mass, not ionization or optical properties.[1]
Workflow:
Column: HILIC Mode (e.g., Waters XBridge Amide, 3.5 µm).[1] Why? The polar amine/alcohol functionality will not retain well on C18 without aggressive ion-pairing reagents that suppress MS/CAD signals.
Detector: Corona Veo or similar CAD. Evaporation Temp: 35°C.[1]
Method C: GC-MS (Silylation Derivatization)
Purpose: Confirmation of volatile impurities and functional group integrity.[1]
Rationale: The free hydroxyl and secondary amine groups cause hydrogen bonding, leading to peak tailing and thermal degradation in direct GC injection. Silylation "caps" these polar groups, improving volatility and peak shape.[1]
The following diagram illustrates the decision-making logic for validating the Certificate of Analysis (CoA) for this specific building block.
Caption: Analytical Triangulation Workflow ensuring mass balance between absolute assay (qNMR) and impurity profiling (CAD/GC).
Part 4: References
Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1] (General Reference for qNMR Protocol).
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. (Standard for Method Validation).
Regis Technologies. (1999).[1] GC Derivatization Guide: Silylation Reagents. Retrieved from [Link] (Accessed via Search Result 1.10).[1]
Strategic Synthesis of 4,4-Disubstituted Piperidines: A Comparative Technical Guide
Topic: Comparing Synthetic Routes for 4,4-Disubstituted Piperidines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Conformational Imper...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Comparing Synthetic Routes for 4,4-Disubstituted Piperidines
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Conformational Imperative
In medicinal chemistry, the 4,4-disubstituted piperidine scaffold represents a privileged architecture. Beyond simple structural diversity, the introduction of geminal disubstitution at the C4 position exploits the Thorpe-Ingold effect , restricting conformational flexibility and locking the piperidine ring into a specific chair conformation. This "conformational lock" often enhances receptor binding affinity (particularly in GPCR targets like opioid and neurokinin receptors) and blocks metabolic oxidation at the typically labile C4 position.
However, constructing this quaternary center is synthetically non-trivial due to steric congestion and competing elimination pathways. This guide compares three distinct synthetic methodologies, evaluating them on scalability, chemoselectivity, and operational complexity.
Route A: The Classical Bis-Alkylation (Cyclization Strategy)
This is the historical industrial route for analgesics like pethidine (meperidine). It relies on the double nucleophilic substitution of a "nitrogen mustard" analogue by an active methylene carbanion.
Mechanistic Insight: The reaction proceeds via an intramolecular cascade. The first alkylation is intermolecular, followed by a rapid intramolecular cyclization. The choice of base is critical; while NaH is common in academic labs, alkoxides (NaOEt) are preferred in process chemistry to manage exotherms.
Critical Control Point: The toxicity of bis(2-chloroethyl)amine cannot be overstated. It is a severe blistering agent. In situ generation from bis(2-hydroxyethyl)amine using SOCl
is often preferred to minimize exposure.
Route B: Organometallic Addition to 4-Piperidinones (The "Cerium" Protocol)
Adding Grignard reagents to
-Boc-4-piperidinone is deceptively difficult. The basicity of the Grignard reagent often leads to enolization (deprotonation at C3/C5) rather than nucleophilic addition at C4, returning the starting material. Furthermore, the resulting tertiary alkoxide can easily undergo E1cB elimination to form the tetrahydropyridine.
The Solution (Imamoto Reagent): The use of anhydrous Cerium(III) Chloride (
) is the gold standard. activates the carbonyl via high oxophilicity while suppressing the basicity of the organometallic reagent, favoring 1,2-addition over enolization.
Self-Validating Step: The color change of the
slurry upon stirring (often turning into a milky suspension) indicates successful solvation/activation before Grignard addition.
Route C: Late-Stage Anionic Functionalization
This route involves deprotonating a mono-substituted piperidine (usually a 4-nitrile or 4-ester) and trapping the enolate with an electrophile.
Mechanistic Insight: 4-Cyanopiperidines are superior substrates to esters because the nitrile anion is less prone to self-condensation (Claisen-type dimerization) than the ester enolate.
Base Selection:LiHMDS is generally superior to LDA. The bulky silyl groups prevent nucleophilic attack on the nitrile/ester and provide a "softer" deprotonation, reducing aggregation states that complicate kinetics.
Visualizing the Synthetic Logic
Figure 1: Strategic decision tree for 4,4-disubstituted piperidine synthesis. Route A builds the ring; Route B attacks the ketone; Route C functionalizes the ring.
Experimental Protocol: The "Gold Standard" Route B
Protocol: Synthesis of
-Boc-4-(4-fluorophenyl)-4-hydroxypiperidine via Mediation
This protocol is selected for its high reliability in overcoming the enolization issues common to piperidinones.
Reagents:
-Boc-4-piperidinone (1.0 equiv)
Cerium(III) chloride heptahydrate (
) (1.5 equiv)
4-Fluorophenylmagnesium bromide (1.2 equiv, 1.0 M in THF)
THF (Anhydrous)
Step-by-Step Methodology:
Drying of
(CRITICAL):
Place
in a round-bottom flask.
Heat to 140°C under high vacuum (<0.5 mmHg) for 2–3 hours with vigorous stirring. The solid will foam and eventually become a fine, free-flowing white powder. Failure to remove water completely will destroy the Grignard reagent.
Cool to room temperature under Argon.
Activation:
Suspend the anhydrous
in dry THF. Stir at room temperature for 1 hour. The slurry should look milky and uniform.
Cool the slurry to -78°C (Dry ice/Acetone bath).
Substrate Addition:
Add
-Boc-4-piperidinone (dissolved in minimal THF) dropwise to the slurry. Stir for 30 minutes at -78°C. This allows the Cerium to coordinate the carbonyl oxygen.
Nucleophilic Attack:
Add the Grignard reagent dropwise over 15 minutes. Maintain temperature below -70°C.
Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 1 hour.
Quench & Workup:
Quench with saturated aqueous
.
Filter through a Celite pad to remove Cerium salts (which form a gelatinous precipitate).
Extract with EtOAc, wash with brine, dry over
.
Validation:
TLC: Check for disappearance of ketone (usually less polar).
NMR: Look for the disappearance of the alpha-methylene protons of the ketone (approx 2.4 ppm) and appearance of the aromatic signals.
References
Janssen, P. A. J., et al. "The synthesis of 4,4-disubstituted piperidines." Journal of Medicinal Chemistry, 1983.
Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium reagents." Journal of the American Chemical Society, 1989.
Knochel, P., et al. "Highly functionalized organomagnesium reagents prepared through halogen–metal exchange." Angewandte Chemie International Edition, 2003.
Colapret, J. A., et al. "Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines."[1] Journal of Medicinal Chemistry, 1989.[1]
Kozikowski, A. P., et al. "Chemistry of the 4,4-disubstituted piperidine scaffold." Organic Letters, 2007.
[4-(Methoxymethyl)piperidin-4-yl]methanol: Comprehensive Safety, Handling, and Disposal Guide [4-(Methoxymethyl)piperidin-4-yl]methanol is a highly specialized, bifunctional piperidine building block frequently utilized...
Author: BenchChem Technical Support Team. Date: March 2026
[4-(Methoxymethyl)piperidin-4-yl]methanol: Comprehensive Safety, Handling, and Disposal Guide
[4-(Methoxymethyl)piperidin-4-yl]methanol is a highly specialized, bifunctional piperidine building block frequently utilized in medicinal chemistry and drug discovery. To safely integrate this compound into your laboratory workflows, standard operational procedures must go beyond basic compliance. This guide provides field-proven, self-validating protocols for the safe handling, emergency containment, and regulatory-compliant disposal of this chemical.
Part 1: Chemical Causality & Hazard Profile
To handle and dispose of this compound safely, one must first understand the molecular behavior that dictates its hazard profile:
The Piperidine Core: The secondary amine within the piperidine ring confers significant basicity and potential corrosiveness. Piperidine derivatives are known to be severe skin, eye, and respiratory irritants[1]. Furthermore, the core structure contributes to high volatility and flammability; vapors are heavier than air and can travel along floors to distant ignition sources, creating a severe flashback hazard[2].
Oxygenated Moieties: The addition of methoxymethyl and methanol groups increases the compound's amphiphilic nature. This enhances its solubility in both aqueous and organic environments, which in turn facilitates rapid dermal absorption and increases environmental mobility if improperly disposed of[1].
Combustion Byproducts: If ignited, the nitrogen atom in the ring oxidizes, releasing highly toxic nitrogen oxides (NOx) alongside carbon monoxide, necessitating specialized respiratory protection during fire-related emergencies[3].
Part 2: Operational Safety & PPE
Before initiating any workflow, a strict Personal Protective Equipment (PPE) regimen must be established in accordance with the OSHA Laboratory Standard (29 CFR 1910.1450), which mandates that employee exposures to hazardous chemicals be actively minimized[4].
Table 1: Quantitative Hazard Summary & PPE Specifications
Parameter
Specification / Requirement
Causality / Scientific Rationale
Chemical Class
Functionalized Piperidine
Secondary amine core dictates basicity, reactivity, and corrosiveness.
Flammability
Highly Flammable (Liquid/Vapor)
Vapors form explosive mixtures with air and travel to ignition sources[5].
Incompatibilities
Strong Oxidizers, Acids
Mixing with strong acids causes exothermic neutralization, risking container rupture[3].
Hand Protection
Nitrile (Incidental), Butyl (Prolonged)
Amphiphilic nature enhances dermal absorption; material depends on the solvent vehicle[1].
Eye Protection
Chemical Safety Goggles / Shield
Protects against severe ocular irritation and irreversible basic burns[1].
Storage Limit (SAA)
Up to 55 gallons (EPA standard)
Regulated by the EPA to minimize catastrophic spill volumes in active laboratory spaces[6].
Part 3: Emergency Spill Response Protocol
Spills involving piperidine derivatives require immediate, calculated action to prevent inhalation exposure and fire hazards. OSHA's HAZWOPER standard (29 CFR 1910.120) mandates specific training and containment strategies for chemical spills[7].
Step-by-Step Spill Response Methodology:
Evacuate and Assess (Validation Check): Immediately alert personnel in the vicinity. Assess the volume: if the spill is large (>100 mL) or highly concentrated, evacuate the lab, restrict access, and contact your institution's Environmental Health and Safety (EHS) office[8].
Eliminate Ignition Sources: Turn off all nearby heat sources, stir plates, and open flames. Causality: Because piperidine vapors can form explosive mixtures with air, removing ignition sources is the most critical immediate step to prevent catastrophic ignition[5].
Ventilate: Ensure fume hood sashes are open and room ventilation is operating at maximum capacity to dilute vapor concentrations[8].
Containment (Avoid Combustibles): Do NOT use paper towels. Apply an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite to the perimeter of the spill, working inward[2]. Causality: Paper is combustible; using it on a highly flammable piperidine derivative increases fire risk. Sand smothers the volatile vapors and neutralizes the fire hazard.
Decontamination: Once absorbed, use a non-sparking scoop to transfer the material into a designated hazardous waste bag[3]. Clean the spill area with a damp cloth and a suitable solvent, disposing of all cleaning materials as hazardous waste[1].
Step-by-step emergency spill response workflow for piperidine derivative containment.
Part 4: Routine Disposal & Waste Management
Under the EPA's Resource Conservation and Recovery Act (RCRA) and the Generator Improvements Rule, laboratory waste must be managed meticulously in Satellite Accumulation Areas (SAAs)[6].
Step-by-Step Routine Disposal Methodology:
Waste Segregation: Strictly separate [4-(Methoxymethyl)piperidin-4-yl]methanol waste from strong oxidizers and acids[3]. Causality: Piperidine is a base; mixing it with strong acids causes an exothermic neutralization reaction, potentially leading to boiling, splashing, or container rupture.
Liquid Waste Containment: Pour liquid waste into a designated "Organic/Basic Hazardous Waste" container. The container must be kept closed at all times unless actively adding or removing waste, per EPA 40 CFR 262.206(b)(3)[9].
Solid Waste Containment: Place contaminated gloves, pipette tips, and absorbent pads into a double-lined, chemically resistant solid waste bin labeled with the full chemical name and hazard symbols[8].
Empty Container Management (Validation Check): "Empty" reagent bottles that once held the compound must be triple-rinsed with a compatible solvent (e.g., ethanol or acetone). The rinsate must be collected as hazardous liquid waste. Only after visually verifying that no residual chemical droplet remains can the label be defaced and the bottle disposed of according to institutional guidelines[8].
Decision tree for the segregation and disposal of [4-(Methoxymethyl)piperidin-4-yl]methanol waste.
References
[8] Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals. Benchchem. 8
[2] Hazardous Substance Fact Sheet: Piperidine. NJ.gov Department of Health. 2
[1] Navigating the Disposal of Piperidine-3-carbothioamide: A Guide for Laboratory Professionals. Benchchem. 1
[3] Piperidine - SAFETY DATA SHEET. Thermo Fisher Scientific. 3